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  • Product: 6-bromo-5-nitro-1H-indazole
  • CAS: 1351813-02-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 6-bromo-5-nitro-1H-indazole

This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of 6-bromo-5-nitro-1H-indazole, a key building block in medicinal chemistry and drug development. The narrative is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of 6-bromo-5-nitro-1H-indazole, a key building block in medicinal chemistry and drug development. The narrative is structured to not only provide a step-by-step protocol but also to elucidate the underlying chemical principles and rationale for the experimental choices, ensuring a reproducible and scalable process for researchers, scientists, and drug development professionals.

Introduction

6-bromo-5-nitro-1H-indazole is a vital heterocyclic compound, the synthesis of which is of significant interest due to its utility as an intermediate in the preparation of a variety of biologically active molecules. The indazole core is a prominent scaffold in numerous pharmaceuticals, and the specific substitution pattern of a bromo and a nitro group on the benzene ring portion of the molecule allows for diverse downstream functionalization. This guide outlines a robust two-step synthetic sequence, commencing with the synthesis of the 6-bromo-1H-indazole precursor, followed by a regioselective nitration to yield the target compound.

Synthetic Strategy Overview

The synthesis of 6-bromo-5-nitro-1H-indazole is most effectively achieved through a two-step process:

  • Diazotization and Cyclization: Synthesis of 6-bromo-1H-indazole from the readily available 4-bromo-2-methylaniline. This classic approach to indazole formation involves the in-situ generation of a diazonium salt, which subsequently undergoes intramolecular cyclization.

  • Electrophilic Nitration: Introduction of a nitro group at the C5 position of the 6-bromo-1H-indazole intermediate. The regioselectivity of this nitration is governed by the directing effects of the existing substituents on the indazole ring.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 6-bromo-1H-indazole cluster_1 Step 2: Nitration 4-bromo-2-methylaniline 4-bromo-2-methylaniline Diazotization Diazotization 4-bromo-2-methylaniline->Diazotization 1. Acetic Anhydride 2. Isoamyl Nitrite Cyclization Cyclization Diazotization->Cyclization Heat 6-bromo-1H-indazole 6-bromo-1H-indazole Cyclization->6-bromo-1H-indazole 6-bromo-1H-indazole_2 6-bromo-1H-indazole Nitration Nitration 6-bromo-1H-indazole_2->Nitration HNO3 / H2SO4 6-bromo-5-nitro-1H-indazole 6-bromo-5-nitro-1H-indazole Nitration->6-bromo-5-nitro-1H-indazole caption Figure 1: Overall synthetic workflow for 6-bromo-5-nitro-1H-indazole.

Figure 1: Overall synthetic workflow for 6-bromo-5-nitro-1H-indazole.

PART 1: Synthesis of 6-bromo-1H-indazole

This initial stage focuses on the construction of the indazole ring system from an appropriately substituted aniline precursor. The chosen method is a scalable and well-documented procedure involving diazotization followed by intramolecular cyclization.[1]

Mechanistic Rationale

The synthesis of indazoles from o-alkylanilines via diazotization is a well-established transformation.[2] The reaction proceeds through several key steps:

  • N-Acetylation: The primary amine of 4-bromo-2-methylaniline is first acetylated with acetic anhydride. This serves to protect the amine and modulate its reactivity in the subsequent diazotization step.

  • Diazotization: In the presence of an acid and a nitrite source (isoamyl nitrite), the acetylated amine is converted to a diazonium salt.[3][4][5][] The mechanism involves the formation of a nitrosonium ion (NO+) which is the active electrophile.[3]

  • Intramolecular Cyclization: The generated diazonium salt is unstable and, upon heating, undergoes intramolecular cyclization. The ortho-methyl group provides the carbon atom that forms the new five-membered ring of the indazole system.[2]

  • Hydrolysis: The final step involves the hydrolysis of the N-acetyl group under acidic conditions to afford the desired 1H-indazole.[1]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-bromo-2-methylaniline98%Commercially Available
ChloroformACS GradeCommercially Available
Acetic Anhydride99%Commercially Available
Potassium Acetate99%Commercially Available
Isoamyl Nitrite97%Commercially Available
Concentrated Hydrochloric Acid37%Commercially Available
Sodium Hydroxide (50% aq. soln.)Commercially Available
HeptaneACS GradeCommercially Available

Procedure:

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).[1] Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.[1]

  • Diazotization and Cyclization: To the reaction mixture from the previous step, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).[1] Heat the mixture to reflux at 68°C and maintain for 20 hours.[1] After the reaction is complete, cool the mixture to 25°C.[1]

  • Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum.[1] Add water to the residue and perform an azeotropic distillation.[1] Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.[1]

  • Isolation and Purification: Cool the acidic mixture to 20°C.[1] Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.[1] Evaporate the solvent from the resulting mixture.[1] Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-1H-indazole.[1]

Characterization: The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

PART 2: Synthesis of 6-bromo-5-nitro-1H-indazole

The second part of the synthesis involves the electrophilic nitration of the 6-bromo-1H-indazole intermediate. The introduction of the nitro group is a critical step in achieving the final target molecule.

Mechanistic Rationale

Electrophilic aromatic substitution on the indazole ring system is a well-known transformation. The position of nitration is directed by the existing substituents. In 6-bromo-1H-indazole, the bromine atom is a deactivating, ortho-, para-director, while the fused pyrazole ring's electronic influence and the position of the existing bromine atom will favor substitution at the C5 and C7 positions. Careful control of reaction conditions is necessary to achieve selective nitration at the C5 position. The use of a standard nitrating mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene portion of the indazole ring.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-bromo-1H-indazoleAs synthesized
Concentrated Sulfuric Acid98%Commercially Available
Concentrated Nitric Acid70%Commercially Available
Deionized Water
Ice

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 6-bromo-1H-indazole to concentrated sulfuric acid at 0°C (ice bath). Stir until all the solid has dissolved.

  • Nitration: Cool the solution to below 5°C. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford pure 6-bromo-5-nitro-1H-indazole.

Characterization: The final product should be rigorously characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its structure and purity.

Quantitative Data Summary

ParameterValue
Step 1: 6-bromo-1H-indazole
Starting Material4-bromo-2-methylaniline
Key ReagentsAcetic anhydride, Isoamyl nitrite, HCl
SolventChloroform, Heptane
Reaction TemperatureReflux at 68°C
Reaction Time20 hours
Typical YieldModerate to high
Step 2: 6-bromo-5-nitro-1H-indazole
Starting Material6-bromo-1H-indazole
Key ReagentsNitric Acid, Sulfuric Acid
SolventSulfuric Acid
Reaction Temperature0-10°C
Reaction Time1-2 hours
Typical YieldGood

Safety Considerations

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Hazards:

    • Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

    • Isoamyl Nitrite: Flammable and volatile. Avoid inhalation.

    • Concentrated Acids (HCl, H₂SO₄, HNO₃): Highly corrosive. Handle with extreme care and use appropriate acid-resistant gloves. The nitrating mixture is a strong oxidizing agent and should be prepared and handled with caution.

    • Diazonium Salts: Are potentially explosive, especially when dry. The in-situ generation and immediate use in this protocol minimize this risk.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 6-bromo-5-nitro-1H-indazole. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development. The self-validating nature of the described protocols, grounded in established chemical literature, ensures a high degree of success and reproducibility.

References

  • Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed, 6 Apr. 2012, [Link].

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing, 28 June 2021, [Link].

  • Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry (RSC Publishing), 15 Dec. 2025, [Link].

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research, [Link].

  • Indazole, 5-nitro-. Organic Syntheses Procedure, [Link].

  • CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Diazotization Reaction Mechanism. BYJU'S, [Link].

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications, [Link].

  • Indazole synthesis. Organic Chemistry Portal, [Link].

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications, 11 Apr. 2022, [Link].

  • Diazotisation. Organic Chemistry Portal, [Link].

  • Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters - ACS Publications, 28 May 2020, [Link].

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central, [Link].

  • Cyclization of o‐alkyl aryl diazonium salts to synthesize 1H‐indazoles. ResearchGate, [Link].

  • Cu-Mediated Cyclization to Form 1H-Indazoles. Thieme, [Link].

  • The diazotization process. ResearchGate, [Link].

  • Acid-Promoted Bicyclization of Diaryl Alkynes: Synthesis of 2H-Indazoles with in Situ Generated Diazonium Salt as Nitrogen Source. The Journal of Organic Chemistry - ACS Publications, 8 June 2018, [Link].

  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube, 30 Dec. 2016, [Link].

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis, [Link].

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 6-bromo-5-nitro-1H-indazole

This guide provides an in-depth technical analysis of the spectroscopic data pertinent to 6-bromo-5-nitro-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic data pertinent to 6-bromo-5-nitro-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights. While direct, published experimental spectra for this specific molecule are not widely available, this guide establishes a robust predictive framework for its spectroscopic characterization based on data from closely related analogues and first principles. Every protocol and interpretation is presented as a self-validating system, grounded in established scientific literature.

Introduction: The Significance of 6-bromo-5-nitro-1H-indazole

6-bromo-5-nitro-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities, and the introduction of bromo and nitro substituents can profoundly influence their physicochemical properties and pharmacological profiles. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which are critical steps in any research or development pipeline.

Physicochemical Properties Summary

PropertyValueSource
Molecular FormulaC₇H₄BrN₃O₂PubChem[1][2]
Molecular Weight242.03 g/mol PubChem[1][2]
IUPAC Name6-bromo-5-nitro-1H-indazolePubChem[2]
CAS Number1351813-02-9PubChem[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For 6-bromo-5-nitro-1H-indazole, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the bromine atom.

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
H-1 (N-H)~13.5 - 14.0broad singlet-The N-H proton of indazoles is acidic and typically appears as a broad signal at a very downfield chemical shift in DMSO-d₆.[3]
H-3~8.3 - 8.5singlet-This proton is adjacent to the ring nitrogen and its chemical shift is influenced by the overall electron density of the heterocyclic ring.
H-4~7.8 - 8.0singlet-The position of this proton is influenced by the adjacent nitro group.
H-7~8.1 - 8.3singlet-This proton is deshielded by the adjacent bromine atom and the heterocyclic ring.

Causality behind Predictions: The electron-withdrawing nitro group will deshield adjacent protons, shifting their signals downfield. The bromine atom also has a deshielding effect. The use of DMSO-d₆ as a solvent is common for indazole derivatives due to its ability to form hydrogen bonds with the N-H proton, leading to the characteristic broad, downfield signal.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)Rationale
C-3~135 - 140Aromatic carbon in the five-membered ring.
C-3a~120 - 125Bridgehead carbon.
C-4~115 - 120Influenced by the adjacent nitro group.
C-5~145 - 150Carbon bearing the nitro group, expected to be significantly downfield.
C-6~110 - 115Carbon bearing the bromine atom.
C-7~125 - 130Aromatic carbon in the six-membered ring.
C-7a~140 - 145Bridgehead carbon adjacent to the pyrrole-like nitrogen.

Causality behind Predictions: Carbons directly attached to electronegative groups like the nitro group (C-5) or halogens (C-6) will have their signals shifted to different extents. The general chemical shift ranges for aromatic and heterocyclic carbons are well-established.[5][6][7]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-bromo-5-nitro-1H-indazole in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[8]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation Prep Dissolve in DMSO-d6 Acq_H1 ¹H NMR Acquisition Prep->Acq_H1 Acq_C13 ¹³C NMR Acquisition Prep->Acq_C13 Proc FT, Phasing, Baseline Correction Acq_H1->Proc Acq_C13->Proc Ref Referencing to Solvent Proc->Ref Analysis Assign Peaks & Confirm Structure Ref->Analysis

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for confirming the molecular weight and gaining insights into its structure.

Expected Mass Spectrum

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 241 and 243 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[9]

Key Fragmentation Patterns: The fragmentation of 6-bromo-5-nitro-1H-indazole under electron ionization (EI) is likely to involve the loss of the nitro group and other characteristic cleavages.

Predicted Key Fragments:

m/zProposed FragmentRationale
195/197[M - NO₂]⁺Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.[10][11]
168/170[M - NO₂ - HCN]⁺Subsequent loss of hydrogen cyanide from the indazole ring.
116[C₇H₄N]⁺Loss of bromine from the [M - NO₂]⁺ fragment.
75[C₅H₃N]⁺Further fragmentation of the aromatic system.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_sample Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_detect Detection & Analysis Intro Direct Infusion or GC/LC Ion Electron Ionization (EI) or Electrospray Ionization (ESI) Intro->Ion Sep Quadrupole or TOF Analyzer Ion->Sep Detect Detect Ions & Generate Spectrum Sep->Detect Analysis Identify Molecular Ion & Fragments Detect->Analysis

Caption: General workflow for mass spectrometry analysis.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile for ESI, or introduce a solid sample via a direct insertion probe for EI.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

  • Data Acquisition:

    • For ESI, acquire the spectrum in both positive and negative ion modes.

    • For EI, use a standard ionization energy of 70 eV.

  • Data Analysis: Identify the molecular ion peaks and characteristic fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with the theoretical distribution.

Vibrational Spectroscopy (IR/Raman): Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Predicted Infrared (IR) Spectrum

The IR spectrum of 6-bromo-5-nitro-1H-indazole will be dominated by vibrations of the nitro group, the aromatic rings, and the N-H bond.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationRationale
~3300-3400N-H stretchCharacteristic for the N-H bond in the indazole ring.
~1520-1560Asymmetric NO₂ stretchStrong and characteristic absorption for nitroaromatic compounds.[12]
~1340-1380Symmetric NO₂ stretchAnother strong and characteristic absorption for the nitro group.[12]
~1600-1450C=C and C=N stretchesAromatic ring vibrations.
~800-900C-H out-of-plane bendingProvides information about the substitution pattern on the aromatic ring.
~500-600C-Br stretchTypically a weak absorption in the fingerprint region.

Causality behind Predictions: The positions of the NO₂ stretching vibrations are well-established and are a reliable indicator of the presence of this functional group. The N-H stretching frequency can vary depending on hydrogen bonding.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of 6-bromo-5-nitro-1H-indazole is expected to show absorption bands corresponding to π → π* transitions of the conjugated aromatic system.

Predicted UV-Vis Absorption Maxima (λmax)

SolventPredicted λmax (nm)TransitionRationale
Ethanol or Methanol~280-320π → π*The extended conjugation of the indazole ring system, along with the auxochromic and chromophoric effects of the bromo and nitro substituents, will result in absorption in this region. Nitroaromatic compounds are known to absorb in this range.[1][13][14]

Causality behind Predictions: The nitro group acts as a strong chromophore, and its presence in conjugation with the aromatic indazole ring system is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted indazole.[13][15]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a range of approximately 200 to 800 nm, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

This technical guide provides a comprehensive predictive framework for the spectroscopic characterization of 6-bromo-5-nitro-1H-indazole. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and analysis of this and related compounds. The detailed protocols and interpretive rationale serve as a valuable resource for ensuring the scientific integrity of experimental work in the fields of chemical synthesis and drug discovery.

References

  • PubChem. (n.d.). 6-bromo-5-nitro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved from [Link]

  • Schlitzer, M. (2007). The Nitro Group in Medicinal Chemistry. Archiv der Pharmazie, 340(12), 623-635.
  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Docslib. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 6-bromo-5-nitro-1H-indazole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Indazole Scaffold The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the development of a wide array of therapeutic agents targeting diverse biological pathways.[1][2][3] Indazole-containing compounds are integral to numerous FDA-approved drugs and clinical candidates, demonstrating efficacy as anti-cancer, anti-inflammatory, and anti-viral agents.[1][2] The strategic functionalization of the indazole core is paramount in modulating the pharmacological profile of these molecules. In this context, 6-bromo-5-nitro-1H-indazole has garnered significant attention as a pivotal chemical intermediate. Its bromine and nitro substituents offer orthogonal chemical handles for a variety of synthetic transformations, making it an invaluable starting material for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of 6-bromo-5-nitro-1H-indazole, with a focus on its role in the development of next-generation therapeutics.

Physicochemical Properties of 6-bromo-5-nitro-1H-indazole

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective utilization in multi-step synthetic campaigns. The key properties of 6-bromo-5-nitro-1H-indazole are summarized in the table below.

PropertyValueSource
CAS Number 1351813-02-9[4]
Molecular Formula C₇H₄BrN₃O₂[4]
Molecular Weight 242.03 g/mol [4]
Appearance Typically a solid powderN/A
Purity Commercially available up to 95%[4]
Solubility Soluble in organic solvents like DMF and DMSOInferred from synthetic procedures

Synthesis of 6-bromo-5-nitro-1H-indazole: A Strategic Approach

While a specific, detailed laboratory preparation for 6-bromo-5-nitro-1H-indazole is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and related preparations of substituted indazoles.[5][6] The most logical approach involves a two-step process starting from a commercially available precursor, such as 6-bromo-1H-indazole.

The rationale for this synthetic strategy is rooted in the directing effects of the substituents on the indazole ring. The bromine atom at the 6-position is a deactivating but ortho-, para-directing group. Nitration of 6-bromo-1H-indazole would be expected to yield a mixture of products, with substitution occurring at the 3, 5, and 7-positions. The 5-position is sterically accessible and electronically favored for nitration.

Proposed Synthetic Workflow

A plausible synthetic route starting from 6-bromo-1H-indazole is outlined below. This method leverages standard nitration conditions to introduce the nitro group at the desired position.

Synthesis_Workflow Start 6-bromo-1H-indazole Nitration Nitration Start->Nitration Product 6-bromo-5-nitro-1H-indazole Nitration->Product Introduction of NO₂ group Reagents HNO₃ / H₂SO₄ Reagents->Nitration

Caption: Proposed synthesis of 6-bromo-5-nitro-1H-indazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard nitration procedures for aromatic compounds and should be optimized for safety and yield.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 6-bromo-1H-indazole.

  • Cooling: Cool the flask to 0-5 °C in an ice-water bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the flask while maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the stirred solution of 6-bromo-1H-indazole in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-bromo-5-nitro-1H-indazole.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The true value of 6-bromo-5-nitro-1H-indazole lies in its application as a versatile intermediate for the synthesis of complex drug candidates, particularly in the realm of oncology. The indazole scaffold is a common feature in a multitude of kinase inhibitors, which are a class of targeted therapy drugs that block the action of kinases, enzymes that play a crucial role in cell signaling, growth, and division.[1] Dysregulation of kinase activity is a hallmark of many cancers.[1]

The 6-bromo-5-nitro-1H-indazole molecule offers two key points for diversification:

  • The Bromine Atom: This serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of various aryl or heteroaryl groups.

  • The Nitro Group: This can be readily reduced to an amino group, which can then be acylated, alkylated, or used in the formation of other functional groups to build out the molecular structure.

A prime example of the utility of the 6-bromoindazole core is in the synthesis of inhibitors for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like kinase 4 (PLK4), both of which are important targets in cancer therapy.

The following diagram illustrates the strategic role of 6-bromo-5-nitro-1H-indazole as a precursor in the synthesis of a hypothetical kinase inhibitor.

Kinase_Inhibitor_Synthesis Start 6-bromo-5-nitro-1H-indazole Reduction Reduction of Nitro Group Start->Reduction Coupling Suzuki Coupling Start->Coupling Amine_Intermediate 5-amino-6-bromo-1H-indazole Reduction->Amine_Intermediate Amide_Formation Amide Bond Formation Amine_Intermediate->Amide_Formation Coupled_Product Coupled Intermediate Coupling->Coupled_Product Coupled_Product->Amide_Formation Final_Product Kinase Inhibitor Candidate Amide_Formation->Final_Product

Caption: Role of 6-bromo-5-nitro-1H-indazole in kinase inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-bromo-5-nitro-1H-indazole. While a specific Material Safety Data Sheet (MSDS) may not be readily available, the hazards can be inferred from related compounds. Nitroaromatic compounds can be toxic and potentially mutagenic. Brominated compounds can be irritants.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-bromo-5-nitro-1H-indazole is a strategically important building block in medicinal chemistry and drug discovery. Its well-defined physicochemical properties and the versatile reactivity of its bromine and nitro substituents make it an ideal starting material for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors for cancer therapy. A logical and efficient synthetic route can be proposed based on established chemical principles, and its application in the construction of potential therapeutic agents highlights its significance in the pharmaceutical industry. As the demand for novel and targeted therapies continues to grow, the utility of such key intermediates will undoubtedly expand, paving the way for the discovery of new and more effective medicines.

References

  • Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Retrieved from [Link]

  • Wang, L., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
  • Organic Syntheses. (n.d.). Indazole, 5-nitro-. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). 6-Bromo-5-nitro-1H-indazole. Retrieved from [Link]

  • American Chemical Society. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Bentham Science. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

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Exploratory

A Technical Guide to 6-Bromo-5-nitro-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-bromo-5-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-bromo-5-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. The document details the molecule's chemical identity according to IUPAC nomenclature, its physicochemical properties, a robust synthesis protocol, and its established role as a key building block in the development of targeted therapeutics. The guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both accuracy and practical applicability for professionals in organic synthesis and drug discovery.

Chemical Identity and Nomenclature

The formal IUPAC name for the compound is 6-bromo-5-nitro-1H-indazole . It is a bicyclic aromatic heterocycle featuring a pyrazole ring fused to a benzene ring, substituted with a bromine atom at position 6 and a nitro group at position 5.

The structure and numbering of the indazole core are critical for its nomenclature and reactivity. The "1H" designation specifies the tautomeric form where the hydrogen atom is located on the nitrogen at position 1 of the pyrazole ring.

IdentifierValueSource
IUPAC Name 6-bromo-5-nitro-1H-indazoleN/A
CAS Number 1351813-02-9[1][2]
Molecular Formula C₇H₄BrN₃O₂[2]
Molecular Weight 242.03 g/mol [2]
SMILES O=[O-][2]
PubChem CID 71681986[3]

The Role of the Indazole Scaffold in Medicinal Chemistry

The indazole scaffold is recognized as a "privileged structure" in drug discovery. This is due to its ability to form key interactions with a variety of biological targets, particularly protein kinases.[4] The indazole core can act as a bioisostere for other aromatic systems like indoles or phenols, offering advantages such as improved metabolic stability or enhanced target affinity.[4]

The specific substitution pattern of 6-bromo-5-nitro-1H-indazole makes it a highly versatile intermediate:

  • The Nitro Group (C5): Can be reduced to an amine, providing a handle for amide bond formation or other functionalizations.

  • The Bromo Group (C6): Serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments.

  • The Indazole Core: Provides a rigid scaffold that correctly orients these functional groups for interaction with enzyme active sites.

This trifecta of features allows for systematic chemical exploration and the generation of large compound libraries for screening, making it a valuable starting material for Structure-Activity Relationship (SAR) studies.

Synthesis Protocol: A Self-Validating Workflow

The synthesis of 6-bromo-5-nitro-1H-indazole is typically achieved via the nitration of a brominated indazole precursor. The following protocol is a representative method.

Causality in Experimental Design:
  • Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is a classic and effective electrophilic nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of the indazole substrate is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Purification: The use of a slurry with a non-polar solvent like heptane or recrystallization is effective for removing impurities, yielding a product of high purity suitable for subsequent reactions.

Diagram of Synthesis Workflow

Synthesis_Workflow Figure 1: Synthesis Workflow for 6-bromo-5-nitro-1H-indazole A Starting Material: 6-Bromo-1H-indazole C Step 1: Electrophilic Nitration - Controlled Temperature (0-5 °C) - Slow Addition A->C B Nitrating Agent: HNO₃ / H₂SO₄ B->C D Step 2: Reaction Quench - Ice-water bath C->D Reaction Mixture E Step 3: Isolation - Filtration of crude product D->E Precipitate Formation F Step 4: Purification - Heptane Slurry or Recrystallization E->F Crude Solid G Final Product: 6-bromo-5-nitro-1H-indazole F->G Purified Product H Quality Control: - NMR - Mass Spec - HPLC G->H Purity & Identity Confirmation

Caption: A logical flowchart of the synthesis of 6-bromo-5-nitro-1H-indazole.

Step-by-Step Experimental Protocol
  • Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

  • Formation of Nitrating Mixture: Slowly add concentrated nitric acid dropwise to the cold sulfuric acid while maintaining the internal temperature below 10 °C.

  • Substrate Addition: Once the nitrating mixture has cooled back to 0-5 °C, add 6-bromo-1H-indazole portion-wise over 30-60 minutes. The key is to control the addition rate to keep the temperature within the specified range.

  • Reaction: Stir the resulting mixture at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Isolation: Slowly pour the reaction mixture over crushed ice with vigorous stirring. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Further purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by slurrying in a non-polar solvent like heptane to yield pure 6-bromo-5-nitro-1H-indazole.

  • Validation: Dry the final product under vacuum and characterize its structure and purity using NMR, Mass Spectrometry, and HPLC.

Spectroscopic and Physicochemical Properties

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyExpected Data
Appearance Typically a yellow to orange powder or solid.
¹H NMR Expect distinct aromatic proton signals. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the bromine atom. A broad singlet corresponding to the N-H proton will also be present.
¹³C NMR Aromatic carbons will appear in the 110-150 ppm range. The carbons directly attached to the bromine and nitro groups will show characteristic shifts.
Mass Spec (ESI) [M-H]⁻ ion at m/z ≈ 240.9 or [M+H]⁺ ion at m/z ≈ 242.9, showing the characteristic isotopic pattern for a bromine-containing compound.
Storage Store sealed in a dry, room temperature environment.[2]

Applications in Drug Discovery

6-Bromo-5-nitro-1H-indazole is primarily used as an intermediate in organic synthesis and medicinal chemistry.[1] Its structure is a key component in the synthesis of various pharmaceutical compounds, particularly those designed as enzyme inhibitors.[1] The indazole core is a known privileged scaffold for protein kinase inhibitors, which are a major class of drugs used in cancer therapy.[4]

Logical Relationship Diagram: From Intermediate to Therapeutic Candidate

Applications Figure 2: Utility of 6-bromo-5-nitro-1H-indazole in Drug Discovery Start 6-bromo-5-nitro-1H-indazole Step1 Reduction of Nitro Group (e.g., with SnCl₂ or H₂/Pd) Start->Step1 Step2 Cross-Coupling at C6 (e.g., Suzuki, Buchwald-Hartwig) Start->Step2 Intermediate1 6-bromo-1H-indazol-5-amine Step1->Intermediate1 Step3 Amide Coupling at C5-Amine Intermediate1->Step3 Final Diverse Library of Potential Kinase Inhibitors Intermediate1->Final Intermediate2 Functionalized Indazole Scaffold Step2->Intermediate2 Intermediate2->Step1 Intermediate2->Final Step3->Final Target Therapeutic Candidates (e.g., for Oncology) Final->Target

Caption: The strategic modification of 6-bromo-5-nitro-1H-indazole to generate drug candidates.

Safety and Handling

While specific toxicity data for 6-bromo-5-nitro-1H-indazole is not extensively published, related compounds such as 5-bromo-6-nitro-1H-indazole provide guidance on necessary precautions.

  • Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5][6]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Handle with care, and store in a tightly sealed container in a dry place.

Conclusion

6-Bromo-5-nitro-1H-indazole is a high-value chemical intermediate whose strategic design incorporates multiple points for chemical modification. Its utility is firmly established in the field of medicinal chemistry, serving as a foundational scaffold for the synthesis of targeted therapeutics, most notably protein kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its potential in drug discovery programs.

References

  • MySkinRecipes. (n.d.). 6-Bromo-5-nitro-1H-indazole.
  • Benchchem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • Benchchem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1H-indazole 95 79762-54-2.
  • BLD Pharm. (n.d.). 1351813-02-9|6-Bromo-5-nitro-1H-indazole.
  • ChemicalBook. (n.d.). 5-BROMO-6-NITRO-1H-INDAZOLE CAS#: 71785-49-4.
  • Ambeed. (n.d.). 1351813-02-9 | 6-Bromo-5-nitro-1H-indazole.
  • BLD Pharm. (n.d.). 71785-49-4|5-Bromo-6-nitro-1H-indazole.
  • PubMed Central (PMC). (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 5-Bromo-6-nitro-1H-indazole.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Sigma-Aldrich. (n.d.). 5-Bromo-6-methyl-1H-indazole.
  • PubChem. (n.d.). 6-bromo-5-nitro-1H-indazole.

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Foundational

An In-depth Technical Guide to the Physical Properties of 6-bromo-5-nitro-1H-indazole

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 6-bromo-5-nitro-1H-indazole (CAS No: 1351813-02-9), a heterocyclic building block of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 6-bromo-5-nitro-1H-indazole (CAS No: 1351813-02-9), a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of computational data and expert analysis to facilitate its use in experimental design. We will delve into its molecular structure, physicochemical properties, and predicted spectroscopic characteristics. Furthermore, this guide furnishes detailed, standardized protocols for the empirical characterization of this and similar novel compounds, underscoring the principles of scientific integrity and reproducibility.

Molecular Structure and Chemical Identity

6-bromo-5-nitro-1H-indazole is a substituted indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring. The strategic placement of a bromine atom at the 6-position and a nitro group at the 5-position significantly influences its electronic properties, reactivity, and potential as a scaffold in drug design. These substitutions create a unique electronic profile that is critical for molecular interactions and subsequent biological activity.

The chemical identity of this compound is established by its unique CAS number, 1351813-02-9, and its molecular formula, C₇H₄BrN₃O₂.[1][2]

Caption: Molecular structure of 6-bromo-5-nitro-1H-indazole.

Physicochemical and Computed Properties

PropertyValue / Predicted ValueData Source
Molecular Formula C₇H₄BrN₃O₂PubChem[1]
Molecular Weight 242.03 g/mol PubChem[1]
Exact Mass 240.94869 DaPubChem[1]
Appearance Solid (Predicted)Inferred from isomer[3]
Boiling Point 389.6 ± 22.0 °C (Predicted)Isomer Data[3]
Density 1.965 ± 0.06 g/cm³ (Predicted)Isomer Data[3]
pKa 9.82 ± 0.40 (Predicted)Isomer Data[3]
XLogP3 2.1PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]
Topological Polar Surface Area 74.5 ŲPubChem (Computed)[1]

Expertise & Causality: The predicted high boiling point and density are consistent with a rigid, aromatic structure containing a heavy bromine atom and a polar nitro group, which promote strong intermolecular interactions. The XLogP3 value of 2.1 suggests moderate lipophilicity, a crucial parameter for drug candidates as it influences membrane permeability and solubility. The presence of a single hydrogen bond donor (the indazole N-H) and three acceptors (the pyrazole nitrogens and the nitro oxygens) indicates its potential to participate in specific hydrogen-bonding interactions with biological targets.[1]

Solubility Profile (Predicted)

The solubility of a compound is a critical determinant of its utility in both biological assays and synthetic reactions. Based on its structure:

  • Aqueous Solubility: Expected to be very low. The molecule is predominantly hydrophobic, despite the polar nitro group.

  • Polar Aprotic Solvents: Likely to exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents can effectively solvate both the polar and nonpolar regions of the molecule. This is the recommended starting point for creating stock solutions for biological screening.

  • Alcohols: Moderate solubility is expected in methanol and ethanol, which may be suitable for certain reactions or purification steps like recrystallization.

  • Nonpolar Solvents: Poor solubility is predicted in solvents such as hexanes and toluene.

A Select Solvent for Analysis B Is aqueous medium required? A->B C Use DMSO or DMF (Primary Choice) B->C No D Insoluble B->D Yes (likely insoluble) E Is a protic solvent acceptable? C->E If solubility is poor F Try Methanol or Ethanol E->F Yes G Consider Acetonitrile or THF E->G No

Caption: Decision workflow for solvent selection.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections describe the expected spectral features of 6-bromo-5-nitro-1H-indazole based on its structure and data from analogous compounds.[4][5]

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton.

  • N-H Proton: A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the indazole N-H.

  • Aromatic Protons: Three signals are expected in the aromatic region (7.0-9.0 ppm).

    • The proton at C7 will likely be a singlet or a narrowly split doublet.

    • The proton at C4 will also likely appear as a singlet.

    • The proton at C3 is expected to be a singlet.

    • The electron-withdrawing nitro group at C5 and the bromine at C6 will deshield the adjacent protons, shifting them downfield.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum should display seven distinct signals for the seven carbon atoms in the molecule. The carbons attached to the electron-withdrawing nitro group (C5) and bromine (C6) are expected to be significantly influenced.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying key functional groups.

  • N-H Stretch: A moderate to sharp band around 3300-3100 cm⁻¹.

  • Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several sharp bands in the 1600-1450 cm⁻¹ region.

  • N-O Asymmetric & Symmetric Stretch (Nitro Group): Two strong, characteristic bands, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The presence of these strong absorptions is a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z values corresponding to the masses with the ⁷⁹Br and ⁸¹Br isotopes (approximately 241 and 243 amu). This isotopic signature is a definitive confirmation of the presence of a single bromine atom.

Experimental Protocols for Physical Characterization

To ensure data integrity, the physical properties of a newly synthesized or procured batch of 6-bromo-5-nitro-1H-indazole must be verified. The following are standardized, self-validating protocols for this purpose.

Protocol: Melting Point Determination (Capillary Method)
  • Rationale: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid. Impurities will typically depress and broaden the melting range.

  • Methodology:

    • Ensure the sample is completely dry by placing it under a high vacuum for several hours.

    • Finely powder a small amount of the sample.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the apparatus rapidly to about 15-20 °C below the expected melting point (if known).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid appears (T₁) and the temperature at which the last solid melts (T₂).

    • The melting range is reported as T₁ - T₂.

Protocol: Sample Preparation and Acquisition for NMR Spectroscopy
  • Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra free of artifacts. DMSO-d₆ is the recommended solvent due to its high solubilizing power for this type of molecule and the convenient chemical shift of its residual proton signal.

  • Methodology:

    • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief application of heat from a heat gun may be necessary but should be done with caution.

    • Insert the NMR tube into the spinner turbine, ensuring the depth is correctly calibrated for the spectrometer.

    • Place the sample in the NMR spectrometer and allow it to thermally equilibrate for 5-10 minutes before analysis.

    • Acquire ¹H, ¹³C, and any desired 2D correlation spectra according to standard instrument procedures.

cluster_0 Primary Characterization A Obtain Dry Sample B Melting Point Determination A->B C NMR Analysis A->C D FT-IR Analysis A->D E Mass Spectrometry A->E F Confirm Purity & Identity B->F C->F D->F E->F

Caption: Standard experimental workflow for compound characterization.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for 6-bromo-5-nitro-1H-indazole is not widely available, data from the structurally similar isomer 5-bromo-6-nitro-1H-indazole provides a basis for safe handling protocols.[6] This related compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Recommended Precautions:

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[7][8] Avoid generating dust.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] It should be kept away from strong oxidizing agents, acids, and bases.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Macsen Labs. (n.d.). 5-Nitroindazole | 5401-94-5 | Leading Supplier. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroindazole. PubChem Compound Database. Retrieved from [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-6-nitro-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-bromo-5-nitro-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. MPG.PuRe.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]

  • Savaniya, N. P., et al. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-bromo-6-nitro-1-trityl-1H-indazole. PubChem Compound Database. Retrieved from [Link]

  • SpectraBase. (n.d.). Indazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-bromo-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, the interpretation of complex molecular structures through spectroscopic techniques is a cornerstone of modern c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the interpretation of complex molecular structures through spectroscopic techniques is a cornerstone of modern chemical research and drug development. Among these techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically proton (¹H) NMR, provides an unparalleled window into the electronic environment of hydrogen atoms within a molecule. This guide offers a detailed exploration of the ¹H NMR spectrum of 6-bromo-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a publicly available experimental spectrum, this document will provide a comprehensive prediction and interpretation based on established principles of NMR spectroscopy and data from closely related analogs. This approach mirrors the daily challenges and predictive methodologies employed by researchers in the field.

Molecular Structure and Proton Environments

The foundational step in interpreting any NMR spectrum is a thorough analysis of the molecule's structure to identify all unique proton environments. In 6-bromo-5-nitro-1H-indazole, we can identify four distinct protons.

Molecular Structure of 6-bromo-5-nitro-1H-indazole with Proton Labeling

The key protons to consider are:

  • H1: The proton attached to the N1 nitrogen of the indazole ring.

  • H3: The proton at position 3 of the indazole ring.

  • H4: The proton at position 4 of the benzene portion of the ring.

  • H7: The proton at position 7 of the benzene portion of the ring.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups have the opposite effect.

Baseline: The ¹H NMR Spectrum of 1H-Indazole

To build our prediction, we start with the known spectrum of the parent compound, 1H-indazole, typically recorded in DMSO-d₆.[1]

ProtonChemical Shift (δ, ppm)Multiplicity
H1~13.1Broad singlet
H3~8.10Singlet
H7~7.78Doublet
H4~7.58Doublet
H5~7.36Triplet
H6~7.13Triplet
The Influence of Substituents: Bromine and Nitro Group

In our target molecule, the protons at positions 5 and 6 are replaced by a nitro group and a bromine atom, respectively.

  • Nitro Group (-NO₂): This is a very strong electron-withdrawing group through both resonance and inductive effects. It will significantly deshield protons in its vicinity.

  • Bromine (-Br): Bromine is an electronegative atom and thus electron-withdrawing through induction. However, it is also capable of donating electron density through resonance. Its overall effect is generally deshielding, but less pronounced than the nitro group.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

Based on these principles and data from related nitro- and bromo-substituted indazoles, we can predict the ¹H NMR spectrum of 6-bromo-5-nitro-1H-indazole.[2][3][4]

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H1 ~13.5 - 14.0Broad Singlet-The N-H proton of indazoles is acidic and its chemical shift is highly dependent on solvent and concentration. The electron-withdrawing groups on the benzene ring will increase its acidity, likely shifting it slightly downfield compared to the parent indazole.
H3 ~8.2 - 8.4Singlet-This proton is on the pyrazole ring and is relatively unaffected by the substituents on the benzene ring. It will appear as a sharp singlet.
H7 ~8.5 - 8.7Singlet-H7 is ortho to the electron-withdrawing nitro group at position 5, which will cause significant deshielding and a substantial downfield shift. It is expected to appear as a singlet due to the absence of adjacent protons.
H4 ~8.0 - 8.2Singlet-H4 is ortho to the bromine at position 6 and meta to the nitro group at position 5. Both substituents will contribute to its deshielding, shifting it downfield. It is also expected to be a singlet.

Summary of Predicted ¹H NMR Data

ParameterValue
Spectrometer Frequency400 MHz (assumed)
SolventDMSO-d₆
Predicted Signals
δ ~13.7 ppm(1H, broad s, N1-H)
δ ~8.6 ppm(1H, s, H7)
δ ~8.3 ppm(1H, s, H3)
δ ~8.1 ppm(1H, s, H4)

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate these predictions, the following experimental workflow is recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 6-bromo-5-nitro-1H-indazole.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for its ability to dissolve a wide range of organic compounds and for its high boiling point.[2][3]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool into the NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard proton probe.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Locking: Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.

    • Phasing: Phase the spectrum to obtain pure absorption lineshapes.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

    • Integration: Integrate the signals to determine the relative number of protons for each resonance.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune and Match Probe transfer->tune lock Lock on Deuterium Signal tune->lock shim Shim Magnetic Field lock->shim acquire Acquire Data shim->acquire ft Fourier Transform acquire->ft phase Phase Spectrum ft->phase baseline Baseline Correction phase->baseline reference Reference to Solvent baseline->reference integrate Integrate Signals reference->integrate

Workflow for ¹H NMR Spectrum Acquisition and Processing

Conclusion and Further Work

This guide provides a detailed, technically grounded prediction of the ¹H NMR spectrum of 6-bromo-5-nitro-1H-indazole. The predicted chemical shifts and multiplicities are based on established principles of NMR spectroscopy and analysis of related compounds. The provided experimental protocol offers a robust method for obtaining a high-quality spectrum for experimental validation.

For a more in-depth structural elucidation, further NMR experiments are recommended:

  • ¹³C NMR: To identify the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, which would be particularly useful for unambiguous assignment of the aromatic protons, although in this case with only singlets, COSY would not be informative.

The synthesis and spectroscopic analysis of this and related compounds are crucial for advancing drug discovery programs that utilize the indazole scaffold.

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

Sources

Exploratory

FT-IR analysis of 6-bromo-5-nitro-1H-indazole

An In-Depth Technical Guide to the FT-IR Analysis of 6-bromo-5-nitro-1H-indazole Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the Fourier-Transform Infr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Analysis of 6-bromo-5-nitro-1H-indazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 6-bromo-5-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The indazole core is a key pharmacophore found in various therapeutic agents, and understanding its structural characteristics is paramount for quality control, reaction monitoring, and molecular characterization.[2] This document details the theoretical principles underpinning the vibrational spectroscopy of this molecule, a robust experimental protocol for data acquisition, and a thorough guide to spectral interpretation. It is intended for researchers, chemists, and quality control specialists working with indazole derivatives and other complex aromatic systems.

Introduction: The Vibrational Signature of a Key Pharmaceutical Intermediate

6-bromo-5-nitro-1H-indazole is a substituted indazole, a bicyclic aromatic system composed of fused benzene and pyrazole rings.[2] The molecule's functionality is rich and complex, featuring:

  • An indazole ring system with its characteristic N-H, C=C, C=N, and C-N bonds.

  • A strongly electron-withdrawing nitro group (-NO₂) .

  • An electron-withdrawing and heavy bromo substituent (-Br) .

Each of these functional groups possesses unique vibrational modes (stretching, bending, scissoring) that absorb infrared radiation at specific frequencies. FT-IR spectroscopy serves as a rapid, non-destructive, and highly sensitive technique to probe these vibrations, providing a distinct molecular "fingerprint." This fingerprint is invaluable for confirming the identity and purity of the synthesized compound and for identifying the presence of key functional groups. The analysis relies on the principle that molecular bonds vibrate at characteristic frequencies, and the absorption of IR radiation excites these vibrations, resulting in a measurable decrease in transmitted energy.

Theoretical Framework: Assigning Vibrations in a Multifunctional Molecule

The FT-IR spectrum of 6-bromo-5-nitro-1H-indazole is a superposition of the vibrational modes of its constituent parts. The electronic effects of the nitro and bromo substituents on the aromatic ring system can cause shifts in the expected absorption frequencies compared to unsubstituted indazole.

The Indazole Core Vibrations
  • N-H Stretch: The N-H bond in the pyrazole ring gives rise to a characteristic stretching vibration. In the solid state, intermolecular hydrogen bonding typically broadens this peak and shifts it to a lower wavenumber, usually in the 3300-3100 cm⁻¹ range. The absence of a sharp -NH absorption around 3442 cm⁻¹ can indicate substitution at the N1 position.[3]

  • Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic rings (both benzene and pyrazole moieties) are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[4][5]

  • Ring C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings produce a series of sharp bands in the 1620-1400 cm⁻¹ region.[5] These are often complex and highly characteristic of the specific aromatic system.

The Nitro Group (-NO₂) Signature

The nitro group is one of the most readily identifiable functional groups in FT-IR spectroscopy due to its strong, characteristic absorptions arising from the stretching of the N-O bonds.[6]

  • Asymmetric N-O Stretch: This vibration results in a very strong and sharp absorption band typically found between 1550 and 1475 cm⁻¹.[7] Its high intensity is due to the large change in dipole moment during the vibration.[6] For related nitro-indazoles, these peaks have been observed around 1513-1534 cm⁻¹.[8]

  • Symmetric N-O Stretch: This mode produces another strong absorption, typically at a lower frequency, in the range of 1360-1290 cm⁻¹.[7] For similar compounds, this band has been reported around 1327-1347 cm⁻¹.[8]

The Carbon-Bromine (-C-Br) Vibration

The C-Br stretching vibration involves the movement of the heavy bromine atom. This bond absorbs in the fingerprint region of the spectrum at lower wavenumbers.

  • C-Br Stretch: For aromatic bromine compounds, the C-Br stretch is typically observed in the 600-500 cm⁻¹ range. This peak can sometimes be weak and may be coupled with other vibrations, making a definitive assignment challenging without computational analysis.[9]

Aromatic C-H Out-of-Plane Bending

The substitution pattern on the benzene ring gives rise to characteristic C-H "out-of-plane" (oop) bending vibrations in the 900-675 cm⁻¹ region.[5] For a 1,2,4,5-tetrasubstituted benzene ring (considering the fusion as substitution), specific patterns can emerge, although the heterocyclic nature complicates direct correlation. These bands are crucial for confirming the substitution pattern on the aromatic core.[10]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol describes the use of the potassium bromide (KBr) pellet method, a common and effective technique for analyzing solid samples.[11][12]

3.1 Materials and Equipment

  • 6-bromo-5-nitro-1H-indazole (analyte, finely ground)

  • FT-IR grade Potassium Bromide (KBr) powder (spectroscopic grade, desiccated)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer (e.g., PerkinElmer, Bruker, Shimadzu) with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

3.2 Step-by-Step Procedure

  • Background Spectrum Acquisition:

    • Ensure the spectrometer's sample compartment is empty and clean.

    • Run a background scan (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical step to measure the instrument's baseline and the spectral signature of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet):

    • Rationale: The KBr matrix is transparent to IR radiation in the mid-IR region and provides a uniform medium for the sample, minimizing scattering effects.

    • Place approximately 100-200 mg of dry KBr powder into an agate mortar.

    • Add 1-2 mg of the 6-bromo-5-nitro-1H-indazole sample. The optimal sample-to-KBr ratio is approximately 1:100. A lower concentration prevents total absorption and peak saturation.

    • Gently mix the powders with the pestle, then grind vigorously for 2-3 minutes to create a fine, homogeneous mixture. This reduces particle size and minimizes light scattering.

    • Transfer the mixture to the pellet-forming die.

    • Place the die under the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes. This sinters the KBr into a transparent or translucent disc.

    • Carefully release the pressure and retrieve the KBr pellet from the die.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the spectrometer's sample holder.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 4 cm⁻¹ resolution, 16-32 scans, 4000-400 cm⁻¹ range).

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum, yielding the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers.

Spectral Interpretation and Data Summary

The resulting FT-IR spectrum should be analyzed by assigning the observed absorption bands to the specific vibrational modes of the molecule.

Visualizing Key Molecular Vibrations

The following diagram illustrates the structure of 6-bromo-5-nitro-1H-indazole and highlights the primary functional groups and their associated vibrational modes that are key to interpreting its FT-IR spectrum.

Caption: Key vibrational modes of 6-bromo-5-nitro-1H-indazole.

Data Summary Table

The following table summarizes the expected characteristic absorption bands for 6-bromo-5-nitro-1H-indazole. Actual peak positions may vary slightly based on the sample's physical state and intermolecular interactions.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
3300 - 3100N-H StretchMedium, BroadBroadness is indicative of intermolecular hydrogen bonding in the solid state.[3]
3100 - 3000Aromatic C-H StretchMedium to WeakCharacteristic of C-H bonds on an aromatic ring; appears at a higher frequency than aliphatic C-H stretches.[4]
1620 - 1580C=C Aromatic Ring StretchMedium to StrongPart of a series of bands confirming the aromatic core.[5]
1550 - 1500 -NO₂ Asymmetric Stretch Very Strong A primary, highly reliable indicator for the nitro group. Often one of the most intense peaks in the spectrum.[7][8]
1500 - 1400C=C / C=N Aromatic Ring StretchMedium to StrongComplex region with multiple overlapping bands from the bicyclic system.
1360 - 1320 -NO₂ Symmetric Stretch Strong The second key indicator for the nitro group.[7][8]
900 - 675Aromatic C-H Out-of-Plane (oop) BendMedium to StrongThe pattern of these bands can provide information about the substitution on the benzene ring.[5]
600 - 500C-Br StretchWeak to MediumLocated in the low-frequency fingerprint region; can be difficult to assign definitively without reference spectra or calculations.[9]

Data Validation and Troubleshooting

  • Moisture Contamination: A broad absorption band around 3400 cm⁻¹ and a sharper peak near 1640 cm⁻¹ indicate the presence of water in the KBr or sample. To mitigate this, ensure KBr is thoroughly dried in an oven before use and handle it quickly in a low-humidity environment.

  • Poor Baseline: A sloping or curved baseline can result from poorly prepared KBr pellets (too thick, not uniform, or containing large particles that scatter light). Re-grinding the sample and pressing a new, more translucent pellet is recommended.

  • Peak Saturation (Flat-Topped Peaks): If major peaks (especially the -NO₂ stretch) appear flat at the bottom of a transmittance spectrum (or top of an absorbance spectrum), the sample is too concentrated. Prepare a new KBr pellet with a smaller amount of the analyte.

  • Verifying Identity: The most reliable verification comes from comparing the acquired spectrum against a reference spectrum of a known, pure standard of 6-bromo-5-nitro-1H-indazole. The position and relative intensities of all peaks in the fingerprint region (below 1500 cm⁻¹) should match precisely.

Conclusion

FT-IR spectroscopy is a powerful and indispensable tool for the structural characterization of 6-bromo-5-nitro-1H-indazole. By understanding the characteristic vibrational frequencies of the indazole core, the nitro group, and the bromo substituent, researchers can confidently verify the identity, assess the purity, and ensure the quality of this important pharmaceutical intermediate. A methodologically sound experimental approach, coupled with a thorough understanding of the underlying spectroscopic principles, ensures the generation of reliable and reproducible data critical for advancing drug discovery and development programs.

References

  • El-Faham, A., et al. (2025). FTIR, NMR and UV–Visible Spectral Investigations, Theoretical Calculations, Topological Analysis, Chemical Stablity, and Molecular Docking Study on Novel Bioactive Compound. ResearchGate. Retrieved from [Link]

  • Desai, N. C., et al. (n.d.). Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Retrieved from [Link]

  • ResearchGate. (n.d.). Surfaces of the characteristic IR bands of a nitro group for nitrodope.... Retrieved from [Link]

  • Savaniya, N. P., et al. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • PubChem. (n.d.). 6-bromo-5-nitro-1H-indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde. Retrieved from [Link]

  • Kross, R. D., et al. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society. Retrieved from [Link]

  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]

  • ResearchGate. (n.d.). The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. Retrieved from [Link]

  • Stefane, B., & Požgan, F. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. Retrieved from [Link]

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Foundational

Introduction: Elucidating a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Mass Spectrometry of 6-bromo-5-nitro-1H-indazole 6-bromo-5-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. It...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 6-bromo-5-nitro-1H-indazole

6-bromo-5-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block and key intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those designed for enzyme inhibition and receptor modulation.[1][2][3] Its structural complexity, featuring a bicyclic indazole core, a bromine atom, and a nitro group, presents a unique analytical challenge. A thorough understanding of its behavior under mass spectrometric conditions is paramount for reaction monitoring, purity assessment, and structural confirmation during the drug development lifecycle.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-bromo-5-nitro-1H-indazole. Moving beyond a simple recitation of methods, we will explore the causal relationships behind experimental choices, from ionization techniques to fragmentation pathways, providing researchers with a robust framework for its characterization.

Part 1: Foundational Principles of Ionization and Mass Analysis

The successful mass spectrometric analysis of any analyte begins with the selection of an appropriate ionization technique. The choice is fundamentally dictated by the physicochemical properties of the molecule and the analytical question at hand—be it simple molecular weight confirmation or detailed structural elucidation. For 6-bromo-5-nitro-1H-indazole, both soft and hard ionization methods offer distinct advantages.

Choosing the Right Ionization Technique

Electrospray Ionization (ESI): A Gentle Approach for Molecular Integrity

ESI is the cornerstone of modern LC-MS analysis due to its soft nature, which minimizes in-source fragmentation and typically yields intact molecular ions. For 6-bromo-5-nitro-1H-indazole, ESI is ideal for accurately determining the molecular weight and for serving as the entry point for tandem mass spectrometry (MS/MS) experiments.

  • Positive Ion Mode ([M+H]⁺): Protonation is expected to occur on one of the nitrogen atoms of the pyrazole ring. This mode is effective for generating a strong signal for the protonated molecule, which can then be subjected to Collision-Induced Dissociation (CID) for structural analysis.

  • Negative Ion Mode ([M-H]⁻): The N-H proton on the pyrazole ring is acidic and can be readily abstracted under basic ESI conditions to form the deprotonated molecule. The presence of the strongly electron-withdrawing nitro group further enhances the stability of the resulting anion, potentially leading to high sensitivity. The analysis of nitroaromatic compounds in negative ESI mode is a well-established strategy.[4][5]

The choice between positive and negative modes often comes down to empirical results, as signal intensity can be influenced by the solvent system and analyte concentration.

Electron Ionization (EI): The Classic Approach for Structural Fingerprinting

Used primarily with Gas Chromatography (GC-MS), EI is a high-energy, hard ionization technique that bombards the analyte with electrons, inducing extensive and reproducible fragmentation. While derivatization might be necessary to improve the volatility of 6-bromo-5-nitro-1H-indazole for GC analysis, the resulting mass spectrum provides a rich "fingerprint" of fragment ions. A key feature of nitroaromatic compounds in EI-MS is their ability to stabilize charge, often resulting in the presence of a discernible molecular ion peak (M⁺•), which is crucial for anchoring the interpretation of the fragmentation pattern.[6]

High-Resolution Mass Spectrometry (HRMS)

To ensure unambiguous elemental composition assignment for the parent molecule and its fragments, high-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap are indispensable. By measuring m/z values with high accuracy (typically < 5 ppm), HRMS allows for the differentiation of ions with the same nominal mass but different elemental formulas, a critical step in validating proposed structures.

Part 2: Deciphering the Fragmentation Pathways

The true power of mass spectrometry in structural elucidation lies in the analysis of fragmentation patterns. By systematically breaking down the molecule and analyzing the resulting fragments, we can piece together its structure. The fragmentation of 6-bromo-5-nitro-1H-indazole is governed by the interplay of its three key structural motifs: the indazole core, the nitro group, and the bromine atom.

Proposed ESI-MS/MS Fragmentation (Collision-Induced Dissociation)

In ESI-MS/MS, the precursor ion ([M+H]⁺ or [M-H]⁻) is mass-selected and fragmented via collisions with an inert gas.

Fragmentation of the Deprotonated Molecule [M-H]⁻

The negative ion mode is particularly informative for nitroaromatics. Common fragmentation pathways include the loss of small radical species.[4]

  • Loss of Nitric Oxide (•NO): A characteristic fragmentation for nitroaromatic anions is the loss of a 30 Da radical, leading to a distonic radical anion.

  • Loss of Nitrogen Dioxide (•NO₂): The direct cleavage of the C-N bond can result in the loss of a 46 Da radical.

G parent [M-H]⁻ m/z 240/242 frag1 Loss of •NO m/z 210/212 parent->frag1 - 30 Da frag2 Loss of •NO₂ m/z 194/196 parent->frag2 - 46 Da

Caption: Key fragmentations of [M-H]⁻ for 6-bromo-5-nitro-1H-indazole.

Proposed EI Fragmentation

EI-induced fragmentation is more extensive and follows well-established rules for aromatic systems. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1), is a powerful diagnostic tool for identifying bromine-containing fragments.

  • Initial Ionization: Formation of the molecular ion, M⁺•.

  • Primary Fragmentations:

    • Loss of •NO₂: Cleavage of the C-NO₂ bond is a common initial step for nitroaromatics, resulting in a loss of 46 Da.[4][6]

    • Loss of •Br: Cleavage of the C-Br bond leads to a loss of 79/81 Da.

    • Nitro-Nitrite Rearrangement: A rearrangement can occur where the molecular ion loses •NO (30 Da), followed by the subsequent loss of carbon monoxide (CO, 28 Da). This is a known pathway for aromatic nitro compounds.[7]

G parent Molecular Ion (M⁺•) m/z 241/243 frag1 [M - NO₂]⁺ m/z 195/197 parent->frag1 - 46 Da frag2 [M - Br]⁺ m/z 162 parent->frag2 - 79/81 Da frag3 [M - NO]⁺• m/z 211/213 parent->frag3 - 30 Da frag4 [M - NO - CO]⁺• m/z 183/185 frag3->frag4 - 28 Da

Caption: Proposed Electron Ionization (EI) fragmentation pathways.

Part 3: Validated Experimental Protocol: LC-MS/MS Analysis

This section provides a self-validating protocol for the robust analysis of 6-bromo-5-nitro-1H-indazole using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Step 1: Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 6-bromo-5-nitro-1H-indazole and dissolve in 1 mL of methanol or acetonitrile.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 (v/v) acetonitrile:water to create a working standard at a concentration suitable for injection (e.g., 1 µg/mL).

Step 2: Liquid Chromatography Parameters

The goal of the LC method is to achieve good peak shape and retention, separating the analyte from any potential impurities or matrix components.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 10% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Step 3: Mass Spectrometer Parameters (ESI-QTOF)

These parameters should be optimized for the specific instrument in use. The following serves as a robust starting point for both positive and negative ion modes.

  • Ionization Mode: ESI Positive and Negative (separate runs).

  • Capillary Voltage: 3.5 kV (+) / -3.0 kV (-).

  • Sampling Cone: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr (Nitrogen).

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Acquisition Mode:

    • MS¹ Scan: m/z 100-500.

    • MS² (Tandem MS): Data-dependent acquisition (DDA) targeting the top 3 most intense ions from the MS¹ scan.

    • Precursor Ions: m/z 241.9/243.9 (+) and m/z 239.9/241.9 (-).

    • Collision Energy: Ramp from 15-40 eV to capture both low and high-energy fragments.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing a Weigh Compound b Dissolve & Dilute a->b c Inject into LC b->c d Reverse-Phase Separation c->d e ESI Ionization (+/- modes) d->e f MS1 Scan (Precursor Ions) e->f g MS2 Fragmentation (CID) f->g h Extract Ion Chromatograms g->h i Analyze Spectra (HRMS & Isotope Pattern) h->i j Confirm Structure i->j

Caption: End-to-end workflow for the LC-MS/MS analysis.

Part 4: Data Interpretation and Expected Results

Accurate interpretation requires a synthesis of all available data: retention time, accurate mass, isotopic pattern, and MS/MS fragmentation.

Quantitative Data Summary

The table below summarizes the expected high-resolution mass data for the parent ion and key proposed fragments of 6-bromo-5-nitro-1H-indazole (C₇H₄BrN₃O₂). The presence of the bromine isotope pattern is a critical confirmation point.

Ion SpeciesDescriptionCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M+H]⁺ Protonated Molecule241.9614243.9594
[M-H]⁻ Deprotonated Molecule239.9458241.9437
[M-NO₂]⁺ Loss of •NO₂ from M⁺•195.9692197.9672
[M-Br]⁺ Loss of •Br from M⁺•162.0349-
[M-H-NO]⁻ Loss of •NO from [M-H]⁻209.9515211.9495

Note: Calculations are based on monoisotopic masses.

By combining the high-resolution mass data with the fragmentation logic outlined in Part 2, a scientist can confidently confirm the identity and structure of 6-bromo-5-nitro-1H-indazole in complex samples, ensuring the integrity of the data that underpins critical drug development decisions.

References

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Available at: [Link]

  • (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Semantic Scholar. Available at: [Link]

  • 6-Bromo-5-nitro-1H-indazole. MySkinRecipes. Available at: [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. Available at: [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Available at: [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. ResearchGate. Available at: [Link]

  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • 6-bromo-5-nitro-1H-indazole | C7H4BrN3O2 | CID 71681986. PubChem. Available at: [Link]

Sources

Exploratory

reactivity of the nitro group in 6-bromo-5-nitro-1H-indazole

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 6-Bromo-5-Nitro-1H-Indazole For Researchers, Scientists, and Drug Development Professionals Abstract 6-bromo-5-nitro-1H-indazole is a pivotal heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 6-Bromo-5-Nitro-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromo-5-nitro-1H-indazole is a pivotal heterocyclic scaffold in medicinal chemistry, valued for its utility in constructing complex molecular architectures. The reactivity of this molecule is dominated by the electronic interplay between the indazole core, the deactivating bromo substituent, and the strongly electron-withdrawing nitro group. This guide provides a comprehensive analysis of the nitro group's reactivity at the C-5 position, offering field-proven insights into its synthetic transformations. We will explore the causality behind experimental choices for key reactions, including nitro group reduction and its powerful role in activating the indazole ring for nucleophilic aromatic substitution. This document serves as a practical resource, complete with detailed protocols, mechanistic diagrams, and comparative data to empower researchers in drug discovery and process development.

The Electronic Landscape of 6-Bromo-5-Nitro-1H-Indazole

The synthetic utility of 6-bromo-5-nitro-1H-indazole is a direct consequence of its electronic structure. The indazole ring system itself is aromatic, but its reactivity is profoundly modulated by the two substituents on the benzene portion of the bicyclic system.

  • The 5-Nitro Group: As the primary focus of this guide, the nitro group at the C-5 position is a potent electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack through both a strong inductive effect (-I) and a powerful resonance effect (-M). Its ability to delocalize negative charge is crucial for stabilizing intermediates in nucleophilic reactions.

  • The 6-Bromo Group: The bromine atom at the C-6 position also withdraws electron density via its inductive effect (-I) but can donate electron density weakly through resonance (+M). Its primary roles are to serve as a synthetic handle, a potential leaving group in substitution reactions, and a modulator of the overall electron density of the ring.

The combined effect of these groups renders the indazole ring electron-deficient, which dictates the primary modes of reactivity discussed herein.

Caption: Key electronic influences in 6-bromo-5-nitro-1H-indazole.

Core Reactivity: Reduction of the Nitro Group

The transformation of the nitro group into an amine is one of the most valuable reactions for this scaffold, providing a gateway to a vast array of further functionalizations such as amide bond formation, diazotization, and reductive amination. The resulting 6-bromo-1H-indazol-5-amine is a critical building block for many kinase inhibitors and other pharmacologically active agents.

The choice of reducing agent is paramount and is dictated by the desired chemoselectivity, particularly the preservation of the C-Br bond, which is susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.

Causality in Reagent Selection
  • Catalytic Hydrogenation (H₂, Pd/C): This is often the most efficient method for nitro reduction.[1] However, palladium catalysts are also highly effective for hydrodehalogenation. This side reaction can be mitigated by adding an acid scavenger or by using alternative catalysts. For substrates where debromination is a significant risk, this method should be approached with caution.

  • Catalytic Hydrogenation (H₂, Raney Nickel): Raney Nickel is a powerful catalyst for nitro reduction and is often used when dehalogenation of aromatic halides is a concern.[1] It offers a good balance of reactivity and selectivity.

  • Metal-Acid Systems (Fe/HCl, SnCl₂/HCl): These reagents are classic, robust, and highly chemoselective for nitro group reduction in the presence of halogens.[1][2] The reaction with iron proceeds via a sequence of single electron transfers and protonations.[2] Tin(II) chloride is another mild and effective option.[3] These methods are ideal for laboratory-scale synthesis where catalyst cost and filtration are less of a concern than ensuring the retention of the bromine atom.

Comparative Data on Nitro Reduction Methods
Reagent SystemTypical ConditionsAdvantagesDisadvantages
H₂ (1 atm), Pd/C (10 mol%) Methanol or Ethanol, RT, 2-16 hHigh efficiency, clean reaction, easy product isolation.Potential for hydrodehalogenation (loss of -Br).
H₂, Raney Nickel Methanol or Ethanol, RT, 4-24 hGood for substrates prone to dehalogenation.[1]Pyrophoric catalyst, requires careful handling.
Iron powder, NH₄Cl Ethanol/Water, Reflux, 1-4 hInexpensive, chemoselective, avoids strong acids.Stoichiometric iron waste, can be heterogeneous.
SnCl₂·2H₂O Ethanol or Ethyl Acetate, 50-70°C, 1-3 hMild, highly chemoselective, good for sensitive substrates.[1]Stoichiometric tin waste, requires aqueous workup.
Field-Proven Protocol: Reduction using Tin(II) Chloride

This protocol provides a reliable and highly chemoselective method for the reduction of 6-bromo-5-nitro-1H-indazole to 6-bromo-1H-indazol-5-amine, preserving the C-Br bond.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-5-nitro-1H-indazole (1.0 eq).

  • Reagent Addition: Add ethanol (10-15 mL per gram of starting material) to suspend the solid. To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (2.0-3.0 mL per gram of SnCl₂).

  • Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously. The reaction is typically complete within 1-3 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The product, being more polar, will have a lower Rf value than the starting material.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture over crushed ice and basify to pH 8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Caution: This neutralization is exothermic.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 6-bromo-1H-indazol-5-amine.

reduction_workflow Workflow: Chemoselective Nitro Reduction start Start: 6-Bromo-5-Nitro-1H-Indazole reagents Reagents: SnCl2·2H2O, HCl, Ethanol reaction Reaction: Heat to 70-80°C, 1-3h start->reaction reagents->reaction workup Work-up: 1. Cool & Quench on Ice 2. Basify with NaHCO3 (aq) 3. Extract with Ethyl Acetate reaction->workup Monitor by TLC purification Purification: 1. Dry (Na2SO4) 2. Concentrate 3. Column Chromatography workup->purification product Product: 6-Bromo-1H-Indazol-5-Amine purification->product

Caption: A typical workflow for the reduction of the nitro group.

The Nitro Group as an Activator for Nucleophilic Aromatic Substitution (SNAr)

While the nitro group itself can be displaced under certain conditions, its more significant role in the reactivity of 6-bromo-5-nitro-1H-indazole is as a powerful activating group for Nucleophilic Aromatic Substitution (SNAr).[4][5] The reaction proceeds via an addition-elimination mechanism, where the presence of a strong electron-withdrawing group ortho or para to a leaving group is essential.

In this molecule, the 5-nitro group is ortho to the 6-bromo group. This specific arrangement is ideal for SNAr. A nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy for the reaction.[5][6] The subsequent loss of the bromide ion restores aromaticity and yields the substituted product.

Mechanistic Rationale
  • Nucleophilic Attack: A nucleophile (e.g., RO⁻, R₂NH, RS⁻) attacks the C-6 position, which is bonded to the leaving group (bromine).

  • Formation of Meisenheimer Complex: The aromatic pi-system is broken, forming a resonance-stabilized carbanion. The stability of this intermediate is the key to the reaction's feasibility and is greatly enhanced by the 5-nitro group.

  • Elimination of Leaving Group: The bromide ion is expelled, and the aromaticity of the indazole ring is restored.

Caption: The addition-elimination pathway of SNAr on the indazole.

This reactivity profile allows for the introduction of a wide variety of substituents at the C-6 position, making it a powerful tool for diversifying the indazole scaffold in drug discovery programs.

Synthesis of the Core Scaffold

Understanding the synthesis of 6-bromo-5-nitro-1H-indazole provides context for its use. While multiple routes may exist, a common and logical approach involves the nitration of a readily available precursor, 6-bromo-1H-indazole. The synthesis of 6-bromo-1H-indazole itself can be achieved from 4-bromo-2-methylaniline via diazotization and cyclization.[7]

Illustrative Protocol: Nitration of 6-Bromo-1H-Indazole

This protocol describes a general method for the nitration of an activated aromatic ring, which can be adapted for the synthesis of the title compound.

Step-by-Step Methodology:

  • Setup: In a flask cooled in an ice-salt bath (0 to -5 °C), add 6-bromo-1H-indazole (1.0 eq) to concentrated sulfuric acid (H₂SO₄) with stirring until fully dissolved.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the solution of 6-bromo-1H-indazole, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum. The crude 6-bromo-5-nitro-1H-indazole can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Summary and Outlook

The is multifaceted and synthetically powerful. Its primary roles are twofold:

  • A Precursor to the Amine: The facile and chemoselective reduction of the nitro group to an amine is the most common and critical transformation, opening up avenues for extensive medicinal chemistry exploration.

  • An Activator for SNAr: The nitro group's strong electron-withdrawing nature activates the C-6 position for nucleophilic aromatic substitution, allowing for the displacement of the bromine atom and the introduction of diverse functionalities.

A thorough understanding of these reactivity patterns, coupled with rational reagent selection, allows researchers to strategically leverage the 6-bromo-5-nitro-1H-indazole scaffold for the efficient synthesis of novel and potent therapeutic agents.

References

  • Preston, P. N. (2009). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Available from: [Link]

  • Quora. (2018). Why is the nitro group a metal director in aromatic electrophilic reactions?. Available from: [Link]

  • Royal Society of Chemistry. (2024). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications. Available from: [Link]

  • American Chemical Society Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Substitution of a Nitro Group by Diazonium Salts in σH-Adducts of Carbanions to Mono-Nitrobenzenes. Formation of Substituted Azobenzenes and Indazoles. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Available from: [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available from: [Link]

  • PubChem. (n.d.). 5-Bromo-6-nitro-1H-indazole. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available from: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available from: [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available from: [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

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Foundational

An In-depth Technical Guide to the Solubility of 6-bromo-5-nitro-1H-indazole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 6-bromo-5-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 6-bromo-5-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a robust framework for experimental design and data interpretation.

Executive Summary

Understanding the solubility of 6-bromo-5-nitro-1H-indazole is paramount for its effective use in synthetic chemistry and formulation development. This guide outlines the key physicochemical properties of the molecule, discusses the theoretical principles governing its solubility in various organic solvents, and provides detailed, field-proven protocols for accurate solubility determination. By synthesizing theoretical knowledge with practical, self-validating experimental design, this document aims to empower researchers to confidently and accurately assess the solubility of this important compound.

Physicochemical Profile of 6-bromo-5-nitro-1H-indazole

A thorough understanding of the molecular characteristics of 6-bromo-5-nitro-1H-indazole is the foundation for predicting and interpreting its solubility behavior.

Molecular Structure:

Caption: Chemical structure of 6-bromo-5-nitro-1H-indazole.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₄BrN₃O₂PubChem[2]
Molecular Weight242.03 g/mol PubChem[2]
XLogP32.1PubChem[2]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count3PubChem[2]

The presence of a bromine atom and a nitro group significantly influences the electronic and steric properties of the indazole core. The nitro group is a strong electron-withdrawing group, which can decrease the basicity of the pyrazole ring nitrogens. The bromine atom further contributes to the molecule's lipophilicity. The XLogP3 value of 2.1 suggests a moderate lipophilicity, indicating that the compound will likely exhibit preferential solubility in organic solvents over water. The presence of a hydrogen bond donor (the N-H of the indazole ring) and multiple hydrogen bond acceptors (the nitrogen atoms of the indazole ring and the oxygen atoms of the nitro group) suggests that hydrogen bonding will play a crucial role in its interactions with protic solvents.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle is governed by the interplay of several factors at the molecular level.[3][4]

Factors Influencing Solubility:

  • Polarity: The polarity of both the solute (6-bromo-5-nitro-1H-indazole) and the solvent is a primary determinant of solubility.[3] Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. Given its molecular structure with both polar (nitro group, N-H bond) and nonpolar (brominated benzene ring) regions, 6-bromo-5-nitro-1H-indazole is expected to have nuanced solubility across a range of solvents.

  • Hydrogen Bonding: The ability of the compound to act as both a hydrogen bond donor and acceptor will significantly enhance its solubility in protic solvents like alcohols. Solvents that can effectively participate in hydrogen bonding with the solute will disrupt the solute-solute interactions in the crystal lattice, facilitating dissolution.

  • Temperature: For most solid solutes, solubility increases with temperature.[3][5] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid.[5]

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to solvate effectively, potentially leading to lower solubility.[3]

Key Factors Influencing Solubility cluster_solute 6-bromo-5-nitro-1H-indazole cluster_solvent Organic Solvent cluster_conditions Experimental Conditions Solute Molecular Structure (Polarity, H-bonding sites) Interactions Solute-Solvent Interactions (van der Waals, Dipole-Dipole, H-Bonding) Solute->Interactions Solvent Solvent Properties (Polarity, Protic/Aprotic) Solvent->Interactions Conditions Temperature Pressure Solubility Observed Solubility Conditions->Solubility Interactions->Solubility

Caption: Interplay of factors governing the solubility of 6-bromo-5-nitro-1H-indazole.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

  • High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) due to their ability to solvate both the polar and nonpolar regions of the molecule. Polar protic solvents like ethanol and methanol are also expected to be good solvents due to hydrogen bonding.

  • Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.

  • Low Solubility: Expected in nonpolar solvents like hexanes and toluene, where the polar nitro group and N-H bond would hinder dissolution.

Experimental Determination of Solubility: A Validated Approach

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and formulation. Two primary methods are recommended: the Shake-Flask method for thermodynamic solubility and nephelometry for kinetic solubility.[6][7]

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[6][8] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[7][8]

Protocol:

  • Preparation: Add an excess amount of 6-bromo-5-nitro-1H-indazole to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium.[8] Typically, 24 to 72 hours is adequate, but the equilibration time should be validated by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE). Care must be taken to avoid evaporation of the solvent during this step.

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent and quantify the concentration of 6-bromo-5-nitro-1H-indazole using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in units of mg/mL or mol/L.

Shake-Flask Method Workflow A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature (e.g., 24-72 hours) A->B C 3. Separate solid and liquid phases (Centrifugation/Filtration) B->C D 4. Dilute supernatant C->D E 5. Quantify concentration via HPLC D->E F 6. Calculate thermodynamic solubility E->F

Caption: Step-by-step workflow for thermodynamic solubility determination.

Kinetic Solubility Determination via Nephelometry

Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[7][9] This method is particularly useful for early-stage drug discovery.[6]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 6-bromo-5-nitro-1H-indazole in DMSO.

  • Serial Dilution: In a microplate, perform a serial dilution of the stock solution into the desired organic solvent.[9]

  • Precipitation Monitoring: Monitor the plate for the formation of precipitate using a nephelometer, which measures light scattering.[9][10] The concentration at which the light scattering signal significantly increases above the background is determined as the kinetic solubility.[10]

Data Interpretation and Application

The obtained solubility data is critical for various aspects of drug development:

  • Process Chemistry: The choice of solvents for reaction, crystallization, and purification is directly informed by solubility data.[11][12]

  • Formulation Development: Understanding the solubility in different excipients and solvent systems is fundamental to designing a stable and bioavailable drug product.

  • Preclinical Studies: Solubility data is essential for preparing dosing solutions for in vitro and in vivo studies.

Conclusion

References

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • SlidePlayer. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • MPG.PuRe. (2025, December 11). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. [Link]

  • PubChem. 5-Bromo-6-nitro-1H-indazole. [Link]

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  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Google Patents. (2018).
  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Raytor. (2026, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

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Exploratory

The Emergence of 6-Bromo-5-Nitro-1H-Indazole: A Technical Guide for the Research Professional

An In-depth Exploration of the Synthesis, Properties, and Potential Applications of a Key Heterocyclic Building Block The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitud...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Synthesis, Properties, and Potential Applications of a Key Heterocyclic Building Block

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Within this important class of heterocycles, substituted indazoles, such as 6-bromo-5-nitro-1H-indazole, represent critical building blocks for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and potential applications of 6-bromo-5-nitro-1H-indazole, tailored for researchers, scientists, and professionals in drug development.

A Molecule of Strategic Importance: Unveiling 6-Bromo-5-Nitro-1H-Indazole

While a detailed historical account of the initial discovery of 6-bromo-5-nitro-1H-indazole is not extensively documented in readily available literature, its significance arises from the established importance of the indazole core in medicinal chemistry. The strategic placement of the bromo and nitro functionalities on the indazole ring system offers medicinal chemists a versatile platform for further chemical modifications, enabling the exploration of new chemical space in the quest for novel therapeutics. The bromine atom serves as a useful handle for cross-coupling reactions, while the nitro group can be reduced to an amine, opening up a plethora of derivatization possibilities.

Synthesis of 6-Bromo-5-Nitro-1H-Indazole: A Multi-Step Approach

The synthesis of 6-bromo-5-nitro-1H-indazole is a multi-step process that begins with the preparation of the precursor, 6-bromo-1H-indazole. This is followed by a regioselective nitration reaction.

Part 1: Synthesis of 6-Bromo-1H-Indazole

A common and effective method for the synthesis of 6-bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[3]

Experimental Protocol:

  • Acetylation of 4-bromo-2-methylaniline: 4-bromo-2-methylaniline is reacted with acetic anhydride to protect the amino group.

  • Diazotization and Cyclization: The acetylated intermediate is then treated with a diazotizing agent, such as isoamyl nitrite, in the presence of a suitable solvent. This initiates an intramolecular cyclization to form the indazole ring.

  • Hydrolysis: The protecting acetyl group is removed under acidic conditions to yield 6-bromo-1H-indazole.

  • Isolation and Purification: The product is isolated by filtration and purified by recrystallization or column chromatography.

Synthesis_of_6_Bromo_1H_indazole 4-bromo-2-methylaniline 4-bromo-2-methylaniline N-(4-bromo-2-methylphenyl)acetamide N-(4-bromo-2-methylphenyl)acetamide 4-bromo-2-methylaniline->N-(4-bromo-2-methylphenyl)acetamide Acetic anhydride 6-bromo-1-acetyl-1H-indazole 6-bromo-1-acetyl-1H-indazole N-(4-bromo-2-methylphenyl)acetamide->6-bromo-1-acetyl-1H-indazole Isoamyl nitrite, Potassium acetate 6-bromo-1H-indazole 6-bromo-1H-indazole 6-bromo-1-acetyl-1H-indazole->6-bromo-1H-indazole HCl

Synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline.
Part 2: Nitration of 6-Bromo-1H-Indazole to Yield 6-Bromo-5-Nitro-1H-Indazole

The nitration of 6-bromo-1H-indazole introduces a nitro group onto the benzene ring of the indazole core. The position of nitration is directed by the existing substituents. In the case of 6-bromo-1H-indazole, the nitration is expected to occur at the 5-position due to the directing effects of the bromine atom and the pyrazole ring.

Experimental Protocol:

  • Dissolution: 6-bromo-1H-indazole is dissolved in a suitable solvent, typically a strong acid such as sulfuric acid.

  • Nitration: A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise to the solution while maintaining a low temperature to control the reaction.

  • Quenching: The reaction mixture is carefully poured onto ice to quench the reaction and precipitate the product.

  • Isolation and Purification: The solid product is collected by filtration, washed with water to remove any residual acid, and then purified by recrystallization to afford 6-bromo-5-nitro-1H-indazole.

Nitration_of_6_bromo_1H_indazole 6-bromo-1H-indazole 6-bromo-1H-indazole 6-bromo-5-nitro-1H-indazole 6-bromo-5-nitro-1H-indazole 6-bromo-1H-indazole->6-bromo-5-nitro-1H-indazole HNO3, H2SO4

Nitration of 6-bromo-1H-indazole to 6-bromo-5-nitro-1H-indazole.

Physicochemical Properties

The physicochemical properties of 6-bromo-5-nitro-1H-indazole are crucial for its handling, formulation, and application in further chemical synthesis.

PropertyValueSource
CAS Number 1351813-02-9ChemicalBook
Molecular Formula C₇H₄BrN₃O₂PubChem
Molecular Weight 242.03 g/mol PubChem
Appearance Solid (predicted)-
Melting Point Not available-
Solubility Not available-
LogP 2.1PubChem (Computed)
Hydrogen Bond Donors 1PubChem (Computed)
Hydrogen Bond Acceptors 3PubChem (Computed)

Applications in Research and Drug Development

The true value of 6-bromo-5-nitro-1H-indazole lies in its potential as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The indazole nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic system.[4]

Kinase Inhibitors

A significant area of application for indazole derivatives is in the development of kinase inhibitors for the treatment of cancer and other diseases.[3] The structural features of 6-bromo-5-nitro-1H-indazole make it an attractive starting material for the synthesis of compounds that can target the ATP-binding site of various kinases. For instance, the bromo substituent can be utilized for Suzuki or other cross-coupling reactions to introduce diverse aryl or heteroaryl groups, which are often key for achieving potency and selectivity. The nitro group can be reduced to an amine, providing a point for further elaboration of the molecule to interact with specific residues in the kinase active site.

Antimicrobial Agents

Nitro-substituted heterocyclic compounds have a long history as antimicrobial agents. The nitro group can undergo bioreduction in microbial cells to form reactive radical species that are toxic to the pathogen. Derivatives of nitroindazoles have shown promising activity against a range of microbes.[1]

Other Therapeutic Areas

The versatility of the indazole scaffold extends beyond oncology and infectious diseases. Indazole-containing compounds have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, analgesic, and neuroprotective agents.[2] The unique substitution pattern of 6-bromo-5-nitro-1H-indazole provides a platform for the design and synthesis of novel compounds to be explored in these and other therapeutic areas.

Applications cluster_synthesis Synthesis cluster_derivatives Derivatization cluster_applications Potential Applications 6-bromo-5-nitro-1H-indazole 6-bromo-5-nitro-1H-indazole Cross-Coupling\n(e.g., Suzuki) Cross-Coupling (e.g., Suzuki) 6-bromo-5-nitro-1H-indazole->Cross-Coupling\n(e.g., Suzuki) via Bromo group Nitro Reduction Nitro Reduction 6-bromo-5-nitro-1H-indazole->Nitro Reduction to Amino group Kinase Inhibitors\n(Oncology) Kinase Inhibitors (Oncology) Cross-Coupling\n(e.g., Suzuki)->Kinase Inhibitors\n(Oncology) Further Functionalization Further Functionalization Nitro Reduction->Further Functionalization Antimicrobial Agents Antimicrobial Agents Further Functionalization->Antimicrobial Agents Anti-inflammatory Agents Anti-inflammatory Agents Further Functionalization->Anti-inflammatory Agents Neuroprotective Agents Neuroprotective Agents Further Functionalization->Neuroprotective Agents

Potential synthetic pathways and applications of 6-bromo-5-nitro-1H-indazole.

Conclusion

6-Bromo-5-nitro-1H-indazole, while not as extensively characterized in the literature as some other indazole isomers, represents a molecule of significant strategic importance for medicinal chemistry and drug discovery. Its synthesis, building upon well-established chemical transformations, provides access to a versatile scaffold. The presence of both a bromo and a nitro group allows for a wide range of subsequent chemical modifications, making it an invaluable tool for the generation of compound libraries for high-throughput screening and lead optimization. As the demand for novel therapeutics continues to grow, the utility of such well-designed building blocks will undoubtedly continue to expand.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (URL: [Link])

  • Researches in the series of 6-nitroindazole, synthesis and biological activities. (URL: [Link])

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Indazole – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (URL: [Link])

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. (URL: [Link])

  • 3-bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 640613 - PubChem. (URL: [Link])

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate. (URL: [Link])

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. (URL: [Link])

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

  • Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])

  • 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem. (URL: [Link])

  • 6-Bromo-5-nitro-1H-indazole | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Strategic Use of 6-Bromo-5-Nitro-1H-Indazole in Organic Synthesis

Introduction: The Strategic Value of 6-Bromo-5-Nitro-1H-Indazole The indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged structure." Its structural resemblance to pu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 6-Bromo-5-Nitro-1H-Indazole

The indazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged structure." Its structural resemblance to purine enables indazole-based molecules to function as effective ATP-competitive inhibitors for a wide range of protein kinases, which are critical targets in oncology and inflammatory diseases.[1] Within the diverse family of indazole derivatives, 6-bromo-5-nitro-1H-indazole has emerged as a particularly valuable and versatile building block for drug discovery and development.

This compound is engineered with two key functional groups that provide orthogonal handles for synthetic diversification. The bromine atom at the C6 position is an ideal anchor for palladium-catalyzed cross-coupling reactions, allowing for the introduction of complex aryl, heteroaryl, or alkyl groups.[2] Concurrently, the nitro group at the C5 position serves a dual purpose: it powerfully activates the C6 position towards nucleophilic aromatic substitution (SNAr) and can be readily reduced to a primary amine, opening up a vast landscape of further derivatization through amide bond formation, sulfonylation, or reductive amination.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 6-bromo-5-nitro-1H-indazole. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for its key transformations.

PropertyValueSource
IUPAC Name 6-bromo-5-nitro-1H-indazole[3]
CAS Number 1351813-02-9[4]
Molecular Formula C₇H₄BrN₃O₂[3]
Molecular Weight 242.03 g/mol [3]
XLogP3 2.1[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]

Synthetic Diversification Pathways

The strategic utility of 6-bromo-5-nitro-1H-indazole lies in its capacity to serve as a central hub for generating diverse molecular architectures. The following workflow illustrates the primary synthetic routes available from this key intermediate.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Intermediate Scaffolds start 6-Bromo-5-nitro-1H-indazole snar Nucleophilic Aromatic Substitution (SNAr) start->snar suzuki Suzuki-Miyaura Cross-Coupling start->suzuki sonogashira Sonogashira Cross-Coupling start->sonogashira reduction Nitro Group Reduction start->reduction product_snar 6-Alkoxy/Aryloxy/Amino- 5-nitro-1H-indazoles snar->product_snar R-O- / R-S- / R₂N- product_suzuki 6-Aryl/Heteroaryl- 5-nitro-1H-indazoles suzuki->product_suzuki R-B(OH)₂ product_sono 6-Alkynyl- 5-nitro-1H-indazoles sonogashira->product_sono R-C≡CH product_reduction 6-Bromo-1H-indazol-5-amine reduction->product_reduction [H]

Caption: Synthetic pathways from 6-bromo-5-nitro-1H-indazole.

Nucleophilic Aromatic Substitution (SNAr)

Expertise & Experience: The Causality Behind SNAr Reactivity

Nucleophilic aromatic substitution is a powerful method for forming C-O, C-S, and C-N bonds. In the case of 6-bromo-5-nitro-1H-indazole, the reaction is highly efficient due to the strong electron-withdrawing nature of the nitro group at the C5 position, which is ortho to the C6-bromo substituent. This positioning is critical as it allows for the resonance stabilization of the negative charge in the transient Meisenheimer complex, the key intermediate in the SNAr mechanism. This stabilization significantly lowers the activation energy of the reaction, facilitating the displacement of the bromide leaving group by a wide range of nucleophiles even under relatively mild conditions.

SNAr_Mechanism reagents 6-Bromo-5-nitro-1H-indazole + Nu:⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Addition product 6-Nu-5-nitro-1H-indazole + Br⁻ meisenheimer->product Elimination

Caption: SNAr Addition-Elimination Mechanism.

Protocol 1: SNAr with an Aryl Phenoxide

This protocol describes a typical procedure for the synthesis of a 6-aryloxy-5-nitro-1H-indazole derivative, a common core in various kinase inhibitors.

Materials:

  • 6-Bromo-5-nitro-1H-indazole

  • 4-Fluorophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-bromo-5-nitro-1H-indazole (1.0 eq), 4-fluorophenol (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to achieve a substrate concentration of approximately 0.2 M.

  • Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-(4-fluorophenoxy)-5-nitro-1H-indazole.

Self-Validation: The reaction's success relies on the complete exclusion of water, which can compete with the phenoxide nucleophile. Using anhydrous K₂CO₃ and DMF is critical. The progress can be visually tracked by the disappearance of the starting material spot on the TLC plate.

Palladium-Catalyzed Cross-Coupling Reactions

The C6-bromo position is a prime site for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira reactions are particularly effective for this purpose.

Suzuki-Miyaura Coupling

Expertise & Experience: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[5] For a substrate like 6-bromo-5-nitro-1H-indazole, the choice of catalyst, ligand, and base is crucial. A ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene) is often effective as it stabilizes the palladium catalyst and promotes the key steps of the catalytic cycle. A moderately strong inorganic base like K₂CO₃ is typically sufficient to facilitate the transmetalation step without causing degradation of the nitro-functionalized substrate.[6]

Protocol 2: Suzuki-Miyaura Coupling with a Heteroarylboronic Acid

Materials:

  • 6-Bromo-5-nitro-1H-indazole

  • Pyridine-3-boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), aqueous solution (2 M)

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth

Procedure:

  • In a reaction vessel, combine 6-bromo-5-nitro-1H-indazole (1.0 eq), pyridine-3-boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add 1,4-dioxane, followed by the 2 M aqueous K₂CO₃ solution (3.0 eq). The solvent ratio of dioxane to water is typically around 4:1.

  • Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by LC-MS (typically 2-6 hours).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography to afford the desired 6-(pyridin-3-yl)-5-nitro-1H-indazole.

Sonogashira Coupling

Expertise & Experience: The Sonogashira coupling is the premier method for synthesizing arylalkynes from aryl halides.[7] The reaction is co-catalyzed by palladium and copper(I) salts.[8] The palladium complex facilitates the oxidative addition to the C-Br bond, while the copper(I) salt activates the terminal alkyne, enabling its coupling. An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as a base and often as a solvent.

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

Materials:

  • 6-Bromo-5-nitro-1H-indazole

  • Ethynyltrimethylsilane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask, add 6-bromo-5-nitro-1H-indazole (1.0 eq), Pd(PPh₃)₄ (0.04 eq), and CuI (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar).

  • Add anhydrous THF and anhydrous TEA (solvent ratio typically 2:1 THF:TEA).

  • Add ethynyltrimethylsilane (1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor progress by TLC (typically 3-5 hours).[9]

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through a short plug of silica gel to remove catalysts and salts.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield 5-nitro-6-((trimethylsilyl)ethynyl)-1H-indazole.

Functional Group Transformations

Reduction of the Nitro Group

Expertise & Experience: The conversion of the C5-nitro group to a C5-amino group is a pivotal transformation, dramatically altering the electronic properties of the indazole ring and providing a nucleophilic handle for further functionalization. While catalytic hydrogenation is an option, chemoselectivity can be an issue with the bromo-substituent (potential for hydrodebromination). A classic and highly reliable method is reduction with a metal in acidic or neutral media, such as iron powder with ammonium chloride.[10] This method is cost-effective, scalable, and generally avoids cleavage of the C-Br bond.

Protocol 4: Reduction of the Nitro Group to an Amine

Materials:

  • 6-Bromo-5-nitro-1H-indazole

  • Iron powder (<10 micron)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Procedure:

  • In a round-bottom flask, suspend 6-bromo-5-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (4-5 eq) and iron powder (4-5 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is often exothermic. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth, washing thoroughly with hot ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid and remove inorganic salts.

  • Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield 6-bromo-1H-indazol-5-amine, which can often be used in the next step without further purification.

N-Alkylation of the Indazole Ring

Expertise & Experience: Alkylation of the indazole NH can occur at either the N1 or N2 position, and achieving regioselectivity is a common challenge. The outcome is influenced by the base, solvent, and the steric and electronic properties of both the indazole substituents and the alkylating agent.[11] For many applications, N1-alkylation is desired. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF typically favors the formation of the N1-anion, which is thermodynamically more stable, leading to the N1-alkylated product.[11]

N_Alkylation start 6-Bromo-5-nitro-1H-indazole base_node Base (e.g., NaH) Solvent (e.g., THF) start->base_node 1. Deprotonation products Mixture of: N1-alkylated (Major) N2-alkylated (Minor) base_node->products 2. Alkylation (R-X)

Caption: Regioselectivity in N-alkylation of indazole.

Protocol 5: N1-Selective Alkylation

Materials:

  • 6-Bromo-5-nitro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Wash the NaH dispersion (1.2 eq) with anhydrous hexanes under an inert atmosphere to remove the mineral oil. Carefully decant the hexanes.

  • Add anhydrous THF to the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Dissolve 6-bromo-5-nitro-1H-indazole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS indicates completion (typically 2-12 hours).

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Filter and concentrate the solvent. Purify the resulting regioisomers by column chromatography.

References

  • Sawant, A., et al. (2020). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Peretto, I., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. [Link]

  • Gupton, J. T., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health. [Link]

  • PubChem. (n.d.). 5-Bromo-6-nitro-1H-indazole. [Link]

  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). 6-Bromo-5-nitro-1H-indazole. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. (n.d.). 6-bromo-5-nitro-1H-indazole. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Bakherad, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. [Link]

  • Shumba, C., & Jasinski, J. P. (2014). Solvent-free Sonogashira coupling reaction via high speed ball milling. RSC Publishing. [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]

  • Le, C. M., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]

  • PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

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Application

Application Notes and Protocols for 6-bromo-5-nitro-1H-indazole in the Synthesis of Potent Kinase Inhibitors

Introduction: The Strategic Value of the Indazole Scaffold in Kinase Inhibitor Design The indazole core is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indazole Scaffold in Kinase Inhibitor Design

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1] Its structural resemblance to purine enables it to function as an effective ATP-competitive inhibitor, targeting the hinge region of kinase enzymes. This interaction is a cornerstone of modern targeted cancer therapy. Kinases, a family of enzymes that regulate numerous cellular processes, are frequently dysregulated in various cancers, making them prime targets for therapeutic intervention.[2] Several commercially successful anticancer drugs, such as axitinib and pazopanib, feature the indazole moiety, underscoring its importance in the development of kinase inhibitors.[1]

This application note focuses on the utility of a specific, highly functionalized building block: 6-bromo-5-nitro-1H-indazole . The strategic placement of the bromo and nitro groups on the indazole core provides medicinal chemists with versatile synthetic handles to explore structure-activity relationships (SAR) and optimize drug candidates for potency, selectivity, and pharmacokinetic properties. The bromine at the C6 position is ideal for introducing diverse aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] The nitro group at the C5 position, upon reduction to an amine, offers a crucial vector for building out into the solvent-exposed region of the kinase active site or for forming key hydrogen bonds.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-bromo-5-nitro-1H-indazole as a starting material for the synthesis of potent kinase inhibitors, with a particular focus on Polo-like kinase 4 (PLK4) inhibitors.

Physicochemical Properties of 6-bromo-5-nitro-1H-indazole

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValue
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
IUPAC Name 6-bromo-5-nitro-1H-indazole
CAS Number 1351813-02-9
Appearance Solid (form may vary)

Synthetic Workflow: From Building Block to Potent PLK4 Inhibitor

This section outlines a representative synthetic pathway starting from 6-bromo-5-nitro-1H-indazole to a potent PLK4 inhibitor. The workflow highlights key chemical transformations that leverage the functional groups of the starting material.

Synthetic_Workflow A 6-bromo-5-nitro-1H-indazole B Step 1: N-Protection (e.g., THP protection) A->B DHP, p-TsOH C N-protected 6-bromo-5-nitro-1H-indazole B->C D Step 2: Nitro Group Reduction (e.g., with Fe/NH₄Cl) C->D Fe, NH₄Cl E N-protected 6-bromo-1H-indazol-5-amine D->E F Step 3: Suzuki-Miyaura Coupling (e.g., with vinylphenylboronic acid) E->F Pd catalyst, base G N-protected 5-amino-6-vinylphenyl -1H-indazole F->G H Step 4: Amide Coupling / Further Functionalization G->H I Step 5: Deprotection H->I J Final PLK4 Inhibitor I->J

Caption: Synthetic workflow from 6-bromo-5-nitro-1H-indazole to a PLK4 inhibitor.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of 6-bromo-5-nitro-1H-indazole

This synthesis is a two-step process starting from the commercially available 4-bromo-2-methylaniline.

Step 1a: Nitration of 4-bromo-2-methylaniline

  • To a stirred solution of 4-bromo-2-methylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with cold water, and dry to yield 4-bromo-2-methyl-5-nitroaniline.

Step 1b: Diazotization and Cyclization

  • Dissolve 4-bromo-2-methyl-5-nitroaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 15-20 °C and add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 25 °C.

  • Stir the mixture for 30 minutes at the same temperature.

  • Allow the reaction to proceed at room temperature for 24-48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water to the residue, and collect the precipitate by filtration.

  • Purify the crude product by recrystallization (e.g., from ethanol) to afford 6-bromo-5-nitro-1H-indazole.

Protocol 2: Reduction of the Nitro Group to an Amine

The reduction of the nitro group is a critical step to install a versatile amino functionality.

  • To a stirred suspension of 6-bromo-5-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (1.5 eq) followed by iron powder (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-bromo-1H-indazol-5-amine.

  • The product can be purified by column chromatography on silica gel.

Rationale: This method using iron in the presence of a mild proton source like ammonium chloride is often preferred for its chemoselectivity, preserving other functional groups like the bromine atom.[3]

Protocol 3: Suzuki-Miyaura Cross-Coupling

The C6-bromo position is an excellent handle for introducing aryl or vinyl groups.

  • In a reaction vessel, combine 6-bromo-5-amino-1H-indazole (or its N-protected derivative) (1.0 eq), the desired aryl or vinylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 eq), and a base such as potassium carbonate (2.0-3.0 eq).[3]

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile C-C bond-forming reaction with high functional group tolerance, making it ideal for late-stage diversification in drug discovery.[4] The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and should be optimized for each specific substrate pairing.[3]

Protocol 4: N-Alkylation of the Indazole Core

Regioselective alkylation of the indazole nitrogen is crucial for modulating the inhibitor's properties.

  • To a solution of the indazole (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF, add a base such as sodium hydride (NaH, 1.1 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1-1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography. Note that N1 and N2 alkylated isomers may be formed and require careful separation.

Rationale: The regioselectivity of N-alkylation (N1 vs. N2) is influenced by the substituents on the indazole ring, the base, the solvent, and the electrophile.[5][6] Generally, for many indazoles, the use of NaH in THF tends to favor N1 alkylation.

Application in Polo-like Kinase 4 (PLK4) Inhibitor Synthesis

PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication.[7][8] Its overexpression is linked to centrosome amplification and genomic instability, hallmarks of many cancers, making it an attractive therapeutic target.[9] Indazole-based compounds have shown significant promise as potent and selective PLK4 inhibitors.[9][10]

The 6-bromo-5-nitro-1H-indazole scaffold provides an excellent starting point for developing PLK4 inhibitors. The 5-amino group, obtained after nitro reduction, can be further functionalized to interact with key residues in the PLK4 active site. The C6 position allows for the introduction of substituents that can occupy the solvent-exposed region, enhancing potency and modulating physicochemical properties.

Structure-Activity Relationship (SAR) Insights for Indazole-Based PLK4 Inhibitors

Based on published data for indazole-based PLK4 inhibitors, the following SAR trends can be summarized:[9][11]

Position of ModificationStructural ChangeImpact on PLK4 Activity
C5-substituent Small amino or substituted amino groupsOften crucial for hinge-binding interactions and potency.
C6-substituent Aryl or vinyl groups introduced via Suzuki couplingCan significantly enhance potency by occupying a hydrophobic pocket.
N1-substituent Small alkyl or cycloalkyl groupsCan improve cell permeability and overall drug-like properties.
C3-substituent Various groupsModifications at this position can influence selectivity and potency.

For example, a representative potent PLK4 inhibitor, compound C05 , demonstrated an IC₅₀ of less than 0.1 nM.[10] The synthesis of analogs of this compound can be envisioned starting from 6-bromo-5-nitro-1H-indazole, highlighting the strategic utility of this building block.

PLK4 Signaling Pathway and Mechanism of Inhibition

PLK4 plays a pivotal role in the cell cycle, specifically in the initiation of centriole duplication during the G1 to S phase transition.[8] Its activity is tightly regulated to ensure that each cell has the correct number of centrosomes to form a bipolar spindle during mitosis.

PLK4_Pathway cluster_G1_S G1/S Transition cluster_S_G2 S/G2 Phase cluster_Mitosis Mitosis cluster_Inhibition Inhibition PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates & recruits No_Dup Failed Centriole Duplication PLK4->No_Dup Centriole_Dup Centriole Duplication Bipolar_Spindle Bipolar Spindle Formation Centriole_Dup->Bipolar_Spindle SAS6 SAS-6 STIL->SAS6 recruits SAS6->Centriole_Dup initiates Chromosome_Seg Proper Chromosome Segregation Bipolar_Spindle->Chromosome_Seg Cell_Division Normal Cell Division Chromosome_Seg->Cell_Division Indazole_Inhibitor Indazole-based PLK4 Inhibitor Indazole_Inhibitor->PLK4 inhibits Aneuploidy Aneuploidy & Cell Death (Apoptosis) No_Dup->Aneuploidy leads to

Caption: Simplified PLK4 signaling pathway and the effect of its inhibition.

In cancer cells with PLK4 overexpression, this process can become uncontrolled, leading to centrosome amplification, multipolar spindle formation, chromosome mis-segregation, and aneuploidy. This genomic instability can drive tumor progression. Indazole-based PLK4 inhibitors act by competitively binding to the ATP-binding site of PLK4, preventing its kinase activity. This leads to a failure in centriole duplication, resulting in mitotic errors and ultimately inducing apoptosis in cancer cells that are dependent on PLK4 activity.[12]

Conclusion

6-bromo-5-nitro-1H-indazole is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its bifunctional nature, with a readily displaceable bromine atom and a nitro group that can be converted to a key amine functionality, provides a robust platform for generating diverse chemical libraries. The protocols and strategic insights provided in this application note demonstrate its utility in the rational design and synthesis of potent kinase inhibitors, exemplified by the development of targeted therapies against PLK4. The continued exploration of this scaffold promises to yield novel and effective treatments for cancer and other diseases driven by aberrant kinase signaling.

References

  • Creative Diagnostics. (n.d.). PLK Signaling Pathway. Creative Diagnostics. Retrieved from [Link]

  • C. N. 103570624A. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.
  • C. N. 107805221A. (2018). Method for preparing 1H-indazole derivative. Google Patents.
  • C. N. 113307773A. (2021). 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof. Google Patents.
  • C. N. 112321510A. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • El-Emary, T. I., & Hussein, A. M. (2015). Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. Molecules, 20(8), 14335–14355. Retrieved from [Link]

  • Han, S., et al. (2021). PLK4 as a Key Regulator of Neuroblastoma Differentiation and a Promising Therapeutic Target. Frontiers in Cell and Developmental Biology, 9, 649688. Retrieved from [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378–4388. Retrieved from [Link]

  • Oliveira, D. G. M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 216-221. Retrieved from [Link]

  • ResearchGate. (2021). Schematic diagram illustrates PLK4 distribution and functions throughout the cell cycle. ResearchGate. Retrieved from [Link]

  • Sawant, A., et al. (2020). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate. Retrieved from [Link]

  • Sun, P., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • W. O. 2006048745A1. (2006). Methods for preparing indazole compounds. Google Patents.
  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1787-1802. Retrieved from [Link]

  • Zhang, X., et al. (2021). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology, 11, 649313. Retrieved from [Link]

  • Alam, M. J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1949. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Retrieved from [Link]

  • Sun, P., et al. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Retrieved from [Link]

  • Han, S., et al. (2021). PLK4 as a Key Regulator of Neuroblastoma Differentiation and a Promising Therapeutic Target. Frontiers in Cell and Developmental Biology, 9, 649688. Retrieved from [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • Norio, M., & Akira, S. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions with 6-bromo-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide for researchers performing Suzuki-Miyaura cross-coupling r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers performing Suzuki-Miyaura cross-coupling reactions with 6-bromo-5-nitro-1H-indazole. This electron-deficient heterocyclic halide is a valuable building block in medicinal chemistry and materials science. The insights and protocols detailed herein are curated to ensure scientific integrity, offering both theoretical grounding and practical, field-proven methodologies for the successful synthesis of novel 6-aryl-5-nitro-1H-indazole derivatives.

Scientific Foundation and Strategic Considerations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The reaction couples an organoboron species, typically a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[2] The canonical catalytic cycle, a fundamental concept for any practitioner, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Mechanistic Insights into the Suzuki-Miyaura Catalytic Cycle

A solid understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted cycle for the coupling of 6-bromo-5-nitro-1H-indazole is depicted below.

Suzuki_Mechanism Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Indazolyl-Pd(II)-Br Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Indazolyl-Pd(II)-Aryl Complex Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 6-Aryl-5-nitro-1H-indazole Reductive_Elimination->Product 6-bromo-5-nitro-1H-indazole 6-bromo-5-nitro-1H-indazole 6-bromo-5-nitro-1H-indazole->Oxidative_Addition Arylboronic_Acid Ar-B(OH)2 Base Base (e.g., K2CO3) Arylboronic_Acid->Base Activation Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of the Nitro Group: An Activating Feature

The substrate, 6-bromo-5-nitro-1H-indazole, possesses a potent electron-withdrawing nitro group (-NO₂) ortho to the bromine atom. This feature is highly advantageous for the initial, often rate-determining, oxidative addition step. The electron-deficient nature of the aryl bromide bond facilitates the insertion of the palladium(0) catalyst.[4][5] This inherent reactivity suggests that the coupling can proceed under relatively mild conditions compared to electron-rich aryl bromides.

The Indazole N-H: A Point of Consideration

The presence of an acidic N-H proton on the indazole ring can sometimes impede the catalytic cycle.[6] While many Suzuki couplings of N-H containing heterocycles proceed without issue, there are instances where N-arylation or catalyst inhibition can occur. For challenging substrates or to maximize yields, N-protection (e.g., with a Boc group) can be a viable strategy, often leading to cleaner reactions and higher yields.[7] However, for many applications, developing a robust protocol for the unprotected indazole is preferable to avoid additional protection and deprotection steps.[6][8]

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of 6-bromo-5-nitro-1H-indazole with a variety of arylboronic acids. Optimization may be required for particularly challenging coupling partners.

Materials and Reagents
  • 6-bromo-5-nitro-1H-indazole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add_Solids Add 6-bromo-5-nitro-1H-indazole, arylboronic acid, and base to a flask. Inert_Atmosphere Evacuate and backfill the flask with an inert gas (3x). Add_Solids->Inert_Atmosphere Add_Solvents_Catalyst Add degassed solvents and the palladium catalyst. Inert_Atmosphere->Add_Solvents_Catalyst Heating Heat the reaction mixture to 80-100 °C with stirring. Add_Solvents_Catalyst->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling_Dilution Cool to room temperature and dilute with an organic solvent. Monitoring->Cooling_Dilution Washing Wash with water and brine. Cooling_Dilution->Washing Drying_Concentration Dry the organic layer and concentrate under reduced pressure. Washing->Drying_Concentration Purification Purify the crude product by column chromatography. Drying_Concentration->Purification

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask, add 6-bromo-5-nitro-1H-indazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. Finally, add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol), under a positive flow of inert gas.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-5-nitro-1H-indazole.

Optimization and Troubleshooting

While the proposed protocol is a strong starting point, optimization may be necessary depending on the specific arylboronic acid used. The following table summarizes common catalysts, bases, and solvents employed in Suzuki couplings of bromoindazoles, which can be explored for optimization.

CatalystBaseSolvent SystemTemperature (°C)NotesReference
Pd(dppf)Cl₂K₂CO₃1,2-Dimethoxyethane (DME)80Effective for coupling with heteroarylboronic acids.[7]
Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/Ethanol/Water140 (Microwave)Useful for accelerating reactions with free (NH) indazoles.[6]
Pd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane/WaterNot specifiedGood for coupling of (NH) free 3-bromo-indazol-5-amine.[6]
Pd₂(dba)₃Na₂CO₃1,4-Dioxane/WaterNot specifiedOptimized for sterically hindered substrates.[9]

Troubleshooting Common Issues:

  • Low Yield: If the yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., one with a more electron-rich and bulky phosphine ligand), or N-protecting the indazole.

  • Incomplete Conversion: This may be due to catalyst deactivation. Ensure all reagents and solvents are properly degassed. An increase in catalyst loading might be necessary.

  • Side Reactions: The formation of homocoupled products can sometimes be observed. Using a slightly larger excess of the boronic acid can help to mitigate this.

Conclusion

The Suzuki-Miyaura cross-coupling of 6-bromo-5-nitro-1H-indazole is a powerful method for the synthesis of diverse 6-aryl-5-nitro-1H-indazole derivatives. The electron-withdrawing nitro group facilitates the key oxidative addition step, making this substrate particularly amenable to this transformation. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can confidently and efficiently access a wide range of novel compounds for applications in drug discovery and materials science.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Faham, A. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 12(36), 23655-23666. [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]

  • Al-Said, N. H., Ghorab, M. M., & Al-Qasoumi, S. I. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2209. [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Piras, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(1), 683-697. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Ben-Yahia, A., et al. (2016). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Journal of Heterocyclic Chemistry, 53(5), 1435-1442. [Link]

  • Gribble, A. D., et al. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Journal of the American Chemical Society. [Link]

  • Zhang, P., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(39), 13854-13858. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Forum discussion]. [Link]

  • Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7434-7445. [Link]

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Forum discussion]. [Link]

  • Reddit. (2019). How resistant are Suzuki couplings to nitro groups? [Forum discussion]. [Link]

  • Li, J., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2652. [Link]

  • Bak, J. R., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. [Link]

Sources

Application

Application Note: A Robust Protocol for the Buchwald-Hartwig Amination of 6-bromo-5-nitro-1H-indazole

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile me...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and their derivatives, which are pivotal structural motifs in a vast array of functional molecules.[3]

Of particular interest to the pharmaceutical and drug development sectors are N-substituted indazole scaffolds. These heterocycles are privileged structures found in numerous bioactive compounds, including potent kinase inhibitors and novel binders for proteins like Cereblon, which are central to targeted protein degradation strategies.[4] The ability to efficiently and selectively introduce diverse amine functionalities onto an indazole core is therefore a critical capability in medicinal chemistry programs.

This application note provides a comprehensive, field-tested protocol for the Buchwald-Hartwig amination of 6-bromo-5-nitro-1H-indazole. We will delve into the mechanistic rationale behind the choice of reagents, offer a detailed step-by-step experimental guide, and provide a troubleshooting framework to address common challenges. The aim is to equip researchers with a reliable and well-understood method for synthesizing a key intermediate in the development of next-generation therapeutics.

Mechanistic Rationale & Component Selection

The success of a Buchwald-Hartwig amination is critically dependent on the synergistic interplay of the palladium catalyst, ligand, base, and solvent. The generally accepted catalytic cycle, depicted below, involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5][6]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Br amido_complex Pd(II) Amido Complex oxidative_addition->amido_complex + Amine (R₂NH) - HBr (Base) amido_complex->product_complex Reductive Elimination product Product (Ar-NR₂) amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

1. Palladium Pre-catalyst: While various Pd(0) and Pd(II) sources can be used, modern protocols favor the use of well-defined "pre-catalysts".[6] These are air-stable Pd(II) complexes that, upon exposure to the base in the reaction mixture, rapidly and reliably generate the active monoligated Pd(0) species required to initiate the catalytic cycle.[6] This approach avoids the inconsistencies of in situ catalyst formation and generally allows for lower catalyst loadings.[7][8]

2. Ligand Selection: The ligand is arguably the most critical component. For challenging substrates like heteroaryl halides, bulky and electron-rich biaryl monophosphine ligands are essential.[1][9] Ligands such as XPhos, SPhos, or BrettPhos serve several functions:

  • They stabilize the palladium center.

  • Their steric bulk promotes the crucial reductive elimination step, which forms the desired C–N bond.[3]

  • They prevent the formation of inactive palladium dimers.[2] For the amination of N-H containing heterocycles like indazole, ligands from the BrettPhos family have shown particular efficacy.[8][10]

3. Base: The base's primary role is to deprotonate the amine nucleophile (or the intermediate palladium-amine complex) to form the more nucleophilic amide. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used.[6]

  • Critical Consideration for Nitro Groups: The 5-nitro group on the indazole substrate is sensitive to strongly basic and nucleophilic conditions. While NaOtBu is a standard choice, it can potentially participate in side reactions. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are viable alternatives, though they may require higher reaction temperatures or longer reaction times to achieve full conversion.[2]

4. Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and maintain a stable temperature are required. Toluene and 1,4-dioxane are the most common choices.[6][11] It is imperative to use solvents that have been thoroughly deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes the coupling of 6-bromo-5-nitro-1H-indazole with a generic primary amine (e.g., morpholine) as a representative example. Adjustments to stoichiometry may be required for different amine partners.

Materials and Reagents

  • 6-bromo-5-nitro-1H-indazole

  • Amine nucleophile (e.g., Morpholine, 1.2 eq)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 2.0 eq)

  • Anhydrous, degassed Toluene

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate, water, brine

  • Silica gel for column chromatography

Reaction Parameter Table

ComponentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
6-bromo-5-nitro-1H-indazole242.031.01.0242 mg
Morpholine87.121.21.2105 mg (104 µL)
XPhos Pd G3864.550.020.0217.3 mg
Sodium tert-butoxide96.102.02.0192 mg
Toluene (anhydrous, degassed)---5.0 mL

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

Note: This reaction is highly sensitive to air and moisture. All steps should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk line techniques).

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-bromo-5-nitro-1H-indazole (242 mg, 1.0 mmol), the palladium pre-catalyst (17.3 mg, 0.02 mmol), and sodium tert-butoxide (192 mg, 2.0 mmol).

  • Reagent Addition: In the inert atmosphere, add the anhydrous, degassed toluene (5.0 mL) via syringe. Follow with the addition of the amine nucleophile (e.g., morpholine, 104 µL, 1.2 mmol).

  • Sealing and Degassing: Securely seal the vial with a PTFE-lined cap. If not performed in a glovebox, the mixture should be degassed by three cycles of evacuating the headspace and backfilling with inert gas.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Allow the reaction to stir vigorously for 1-16 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully quench by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired N-arylated indazole product.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Deactivated catalyst due to oxygen/moisture contamination.Ensure all reagents, solvents, and equipment are scrupulously dried and that an inert atmosphere is maintained throughout. Use freshly opened, high-purity reagents.
2. Insufficiently active base or incorrect base.Use a strong, non-nucleophilic base. If using a weaker base like K₂CO₃, try increasing the reaction temperature or switching to a more polar solvent like DMF.
3. Poor solubility of reagents.Insolubility can severely hinder reaction rates.[6] Try a different solvent system (e.g., dioxane, CPME) or a co-solvent. Ensure vigorous stirring.
Side Product Formation (e.g., Hydrodehalogenation) Presence of water or protic impurities in the solvent.Use freshly distilled or commercially available anhydrous solvents. Ensure the amine is also anhydrous.
Product Decomposition 1. The product may be unstable to the workup conditions or silica gel.Some amino-heterocycles can be unstable.[8] Consider a milder acidic quench (e.g., saturated NH₄Cl) or filtering through a short plug of neutral alumina instead of a full silica gel column.
2. Degradation due to strong base at high temperature.Lower the reaction temperature and extend the reaction time. Alternatively, screen weaker bases (e.g., Cs₂CO₃, K₃PO₄).

Safety Precautions

  • Palladium Catalysts & Ligands: Palladium compounds and phosphine ligands can be toxic and should be handled with care in a well-ventilated fume hood or glovebox. Avoid inhalation of dust and skin contact.

  • Bases: Sodium tert-butoxide is a strong, corrosive, and hygroscopic base. Handle exclusively under an inert atmosphere.

  • Solvents: Toluene is flammable and toxic. Use in a well-ventilated area and away from ignition sources.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The protocol detailed herein offers a reliable and scalable method for the Buchwald-Hartwig amination of 6-bromo-5-nitro-1H-indazole. By carefully considering the roles of the catalyst, ligand, and base, and by maintaining a strict inert atmosphere, researchers can successfully synthesize a wide range of N-substituted 5-nitro-1H-indazole derivatives. These compounds serve as valuable building blocks for the discovery and development of novel therapeutics, particularly in the fields of oncology and immunology.

References

  • Title: Buchwald–Hartwig amination Source: Grokipedia URL
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
  • Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL
  • Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PMC - NIH URL
  • Title: Buchwald-Hartwig Amination Using Pd(I)
  • Title: Application Notes and Protocols for the Derivatization of 6-Bromo-2,3-dihydro-1H-inden-5-ol Source: Benchchem URL
  • Title: Specific Solvent Issues with Buchwald-Hartwig Amination Source: Wordpress URL
  • Title: 6-Aminoindazole synthesis Source: ChemicalBook URL
  • Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL
  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: NIH URL
  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL
  • Title: Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity Source: PMC - NIH URL
  • Title: Indazole, 5-nitro Source: Organic Syntheses Procedure URL
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  • Source: eScholarship.
  • Title: Indazole synthesis Source: Organic Chemistry Portal URL
  • Title: Synthesis process of 3-bromo-5-nitro-1H-indazole Source: Google Patents URL
  • Source: Chemical Science (RSC Publishing)
  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen research portal URL

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Method

Application Notes &amp; Protocols: Synthesis of Bioactive Molecules from 6-Bromo-5-nitro-1H-indazole

Introduction: The Strategic Value of the Indazole Scaffold The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically succe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs and investigational agents.[1][2][3] Nitrogen-containing heterocycles like indazole are integral to numerous bioactive molecules, demonstrating a wide spectrum of pharmacological activities including anti-tumor, anti-inflammatory, and anti-bacterial properties.[4][5][6] Marketed drugs such as Pazopanib (a multi-kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, underscoring its importance in oncology.[2][5]

Among the various substituted indazoles, 6-bromo-5-nitro-1H-indazole stands out as an exceptionally versatile and strategic starting material for the synthesis of novel bioactive compounds. Its value lies in the orthogonal reactivity of its two key functional groups:

  • The C6-Bromo Group: This serves as a robust handle for introducing molecular complexity through a wide array of palladium-catalyzed cross-coupling reactions.

  • The C5-Nitro Group: A potent electron-withdrawing group that can be readily reduced to a nucleophilic amino group, providing a critical vector for further derivatization.

This guide provides a detailed exploration of the synthetic pathways originating from 6-bromo-5-nitro-1H-indazole, offering field-proven protocols and explaining the causality behind key experimental choices for researchers in drug discovery and development.

Core Synthetic Strategies & Key Transformations

The journey from 6-bromo-5-nitro-1H-indazole to a potential drug candidate involves a series of strategic chemical modifications. The following sections detail the core transformations, providing both the "how" and the "why" for each critical step.

Strategy 1: Functionalization via the C6-Bromo Group

The bromine atom at the C6 position is primed for reactions that form new carbon-carbon and carbon-nitrogen bonds, most notably through palladium-catalyzed cross-coupling. This allows for the direct attachment of diverse aryl, heteroaryl, or alkyl moieties, which are often crucial for modulating target binding and pharmacokinetic properties.

The Suzuki coupling is a powerful method for creating a biaryl linkage, a common motif in kinase inhibitors.[7][8]

Causality Behind the Protocol:

  • Catalyst System: A combination of a palladium source (like Pd(PPh₃)₄) and a phosphine ligand is essential. The palladium cycles through oxidative addition, transmetalation, and reductive elimination to form the C-C bond.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step with the palladium complex.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used to dissolve both the organic starting materials and the inorganic base.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the palladium catalyst and hinder its activity. Therefore, degassing the solvent and maintaining an inert atmosphere (Nitrogen or Argon) is critical for reproducible, high-yielding results.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 6-bromo-5-nitro-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the flask.

  • Solvent Addition & Degassing: Add a 3:1 mixture of 1,4-dioxane and water. Subject the mixture to three cycles of vacuum/backfill with argon to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 90-100 °C under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C6-arylated indazole.

Strategy 2: Elaboration via the C5-Nitro Group

The true potential of the C5-nitro group is unlocked upon its reduction to a primary amine. This transformation converts an electron-withdrawing group into a versatile nucleophilic handle, perfect for building out the molecule, often towards a solvent-exposed region of a target protein.

A common and reliable method for this reduction in a laboratory setting uses tin(II) chloride.

Causality Behind the Protocol:

  • Reducing Agent: Tin(II) chloride (SnCl₂) is an effective and selective reducing agent for aromatic nitro groups, particularly in the presence of other reducible functionalities. It operates in an acidic medium.

  • Solvent: Ethanol or ethyl acetate are common solvents that can dissolve the starting material and are stable to the reaction conditions.

  • Basification: The reaction work-up requires basification (e.g., with aqueous NaHCO₃ or NaOH) to neutralize the acidic medium and precipitate tin salts, which can then be filtered off.

Detailed Step-by-Step Protocol:

  • Dissolution: Dissolve the C6-substituted-5-nitro-1H-indazole (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Slowly basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • Filtration & Extraction: A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting 5-amino-indazole derivative is often pure enough for the next step, or it can be further purified by chromatography.

The newly formed 5-amino group is an excellent nucleophile for forming robust amide bonds, a key interaction in many protein-ligand complexes.

Causality Behind the Protocol:

  • Coupling Agents: When using a carboxylic acid, coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the HCl byproduct when using an acyl chloride or to facilitate the coupling reaction.

  • Solvent: A polar aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) is ideal for these reactions.

Detailed Step-by-Step Protocol (using Acyl Chloride):

  • Dissolution: Dissolve the 5-amino-indazole derivative (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq).

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the final N-(indazol-5-yl)amide.

Strategy 3: N1-Alkylation of the Indazole Core

Modification at the N1 position of the indazole ring is a common strategy to block a potential hydrogen bond donor, fill a hydrophobic pocket in the target protein, or improve cell permeability and metabolic stability.[9][10]

Causality Behind the Protocol:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or a strong base like sodium hydride (NaH) is required to deprotonate the N-H of the indazole, making it nucleophilic. The choice of base depends on the reactivity of the alkylating agent.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is necessary to dissolve the indazole salt and facilitate the Sₙ2 reaction.

  • Regioselectivity: Alkylation can occur at N1 or N2. N1-alkylation is generally the thermodynamically more stable and favored product.[1] Reaction conditions can sometimes be tuned to favor one isomer over the other.

Detailed Step-by-Step Protocol:

  • Setup: To a solution of 6-bromo-5-nitro-1H-indazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Alkylating Agent: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate the N1-alkylated indazole.

Integrated Synthetic Workflow: From Building Block to Bioactive Scaffold

These individual strategies can be combined into a powerful, linear sequence to rapidly build molecular complexity. Below is a representative workflow to synthesize a potential kinase inhibitor scaffold.

G A 6-Bromo-5-nitro-1H-indazole B N1-Alkyl-6-bromo- 5-nitro-1H-indazole A->B N-Alkylation (Protocol 3) C 5-Amino-N1-alkyl- 6-bromo-1H-indazole B->C Nitro Reduction (Protocol 2.1) D 5-Amino-N1-alkyl- 6-aryl-1H-indazole C->D Suzuki Coupling (Protocol 1.1) E Final Bioactive Molecule (Amide Derivative) D->E Amide Formation (Protocol 2.2)

Caption: A representative multi-step synthetic workflow.

Data Summary and Characterization

Rigorous analytical characterization is paramount to validate the outcome of each synthetic step.

CompoundStepReagentsExpected MW ( g/mol )Key Characterization Notes
Starting Material --242.03[11][12]Commercially available solid.
N1-Alkylated Intermediate N-AlkylationR-X, K₂CO₃, DMFVaries with R-groupAppearance of new alkyl protons in ¹H NMR.
5-Amino Intermediate Nitro ReductionSnCl₂, EtOH-Disappearance of nitro stretch in IR; appearance of -NH₂ protons in ¹H NMR.
6-Aryl Intermediate Suzuki CouplingAr-B(OH)₂, Pd(PPh₃)₄Varies with Ar-groupAppearance of new aromatic signals in ¹H NMR.
Final Product Amide FormationR'-COCl, TEA, DCMVariesAppearance of amide N-H proton in ¹H NMR; C=O stretch in IR.

Self-Validating System: Each protocol is a self-validating system. The success of each step is confirmed by standard analytical techniques (TLC, LC-MS) before proceeding to the next. The final structure and purity of all intermediates and the final product must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

6-Bromo-5-nitro-1H-indazole is a powerful and cost-effective starting material for the synthesis of diverse libraries of bioactive molecules. The orthogonal reactivity of the bromo and nitro functionalities provides a logical and flexible framework for introducing key pharmacophoric features. The protocols detailed herein offer robust and reproducible methods for N-alkylation, nitro reduction, cross-coupling, and amidation, enabling drug discovery teams to efficiently explore structure-activity relationships and develop novel therapeutic agents, particularly in the competitive field of kinase inhibitor research.[13][14]

References

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. Available at: [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents.
  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed. Available at: [Link]

  • Green Synthesis of Bioactive Molecules: A Review. - International Journal of Pharmacy Research & Technology (IJPRT). Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. Available at: [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 6-bromo-5-nitro-1H-indazole | C7H4BrN3O2 - PubChem. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI. Available at: [Link]

  • (PDF) Indazole Derivatives: Promising Anti-tumor Agents - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - ResearchGate. Available at: [Link]

  • 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 - PubChem. Available at: [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives - Journal of Chemical Health Risks. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

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Application

Application Note: A Validated, Multi-Modal Approach for Purity Determination of 6-bromo-5-nitro-1H-indazole

Abstract This document provides a detailed technical guide for the comprehensive purity assessment of 6-bromo-5-nitro-1H-indazole, a critical intermediate in pharmaceutical synthesis.[1] Ensuring the purity of such inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the comprehensive purity assessment of 6-bromo-5-nitro-1H-indazole, a critical intermediate in pharmaceutical synthesis.[1] Ensuring the purity of such intermediates is paramount for the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[2] This guide moves beyond single-method analysis, presenting a robust, orthogonal approach utilizing High-Performance Liquid Chromatography (HPLC) for primary purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis. All methodologies are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]

Introduction: The Imperative for Orthogonal Purity Analysis

6-bromo-5-nitro-1H-indazole is a heterocyclic building block whose molecular structure lends itself to the synthesis of a variety of bioactive molecules. Impurities arising from its synthesis—such as starting materials, by-products, intermediates, or degradation products—can have significant impacts on the downstream manufacturing process and the pharmacological profile of the final drug product.[5][6]

A single analytical method is often insufficient to detect and quantify all potential impurities. Therefore, a multi-modal, or orthogonal, strategy is essential. This approach leverages different chemical and physical principles for separation and detection, providing a comprehensive and trustworthy purity profile.[7][8] This application note details the primary method (HPLC) and two essential orthogonal methods (GC-MS and NMR), providing not just the protocols, but the scientific rationale underpinning the choice of each experimental parameter.

G cluster_0 Analytical Workflow for Purity Determination Sample Sample of 6-bromo-5-nitro-1H-indazole HPLC Primary Analysis: RP-HPLC-UV (Assay & Impurity Profile) Sample->HPLC aliquots GCMS Orthogonal Method 1: GC-MS (Residual Solvents & Volatiles) Sample->GCMS aliquots NMR Orthogonal Method 2: ¹H NMR & qNMR (Structural ID & Absolute Purity) Sample->NMR aliquots Data Integrated Data Analysis HPLC->Data GCMS->Data NMR->Data Report Certificate of Analysis (Purity Report) Data->Report validation check

Caption: Overall workflow for the comprehensive purity analysis.

Primary Purity Assay: Reverse-Phase HPLC (RP-HPLC)

Causality: HPLC is the cornerstone for purity analysis of non-volatile pharmaceutical intermediates due to its high resolving power, sensitivity, and precision.[2] A reverse-phase C18 column is selected for its excellent retention and separation of moderately polar aromatic compounds like 6-bromo-5-nitro-1H-indazole. A gradient elution is employed because potential impurities can span a wide range of polarities; an isocratic method might fail to elute highly retained species or co-elute early-eluting impurities with the main peak. UV detection is chosen based on the strong chromophore (nitro-aromatic system) present in the target molecule.

HPLC Protocol
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 6-bromo-5-nitro-1H-indazole into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.

    • Prepare a working solution by diluting 1 mL of the stock solution to 10 mL for a final concentration of 10 µg/mL.

  • Chromatographic Conditions: The parameters below are optimized for the separation of the main peak from potential process-related impurities.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeStandard for resolving aromatic compounds and related substances.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the indazole moiety.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution from the C18 stationary phase.
Gradient Program 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% BEnsures elution of all components and re-equilibration of the column.
Flow Rate 1.0 mL/minProvides optimal efficiency and backpressure for the specified column dimensions.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Injection Volume 10 µLStandard volume for good peak shape without overloading the column.
Detection DAD, 254 nmWavelength at which the nitro-aromatic system exhibits strong absorbance.
  • Data Analysis: Purity is calculated using the area percent method. The DAD allows for peak purity analysis to check for co-eluting impurities.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Orthogonal Method 1: GC-MS for Volatile Impurities

Causality: While HPLC is excellent for non-volatile compounds, it is blind to volatile and semi-volatile impurities like residual solvents (e.g., DMF, Toluene) or certain thermally stable by-products.[2][5] GC-MS is the definitive technique for this purpose.[9][10] Electron Ionization (EI) is used to generate reproducible mass spectra that can be compared against established libraries (e.g., NIST) for confident impurity identification.[11]

GC-MS Protocol
  • Instrumentation: Gas chromatograph with a split/splitless injector coupled to a single quadrupole mass spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 10 mL headspace vial.

    • Add 5 mL of a suitable high-boiling-point solvent, such as Dimethyl Sulfoxide (DMSO), that will not interfere with the analysis of more volatile solvents.

  • GC-MS Conditions:

ParameterConditionRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column ideal for general-purpose separation of volatile organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program 40 °C (hold 5 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates highly volatile solvents at the beginning and allows for elution of semi-volatiles.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI), 70 eVProduces characteristic, library-searchable fragmentation patterns.
Mass Range 35 - 500 amuCovers the mass range for common solvents and potential small organic impurities.

Orthogonal Method 2: NMR for Structural Integrity and Quantification

Causality: NMR spectroscopy provides an unparalleled level of structural detail, making it the ultimate tool for identity confirmation.[5][12] Unlike chromatographic techniques that rely on response factors, quantitative NMR (qNMR) can determine the absolute purity of a substance by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight.[8] This makes it a primary ratio method that is independent of the analyte's structure.

G cluster_1 Orthogonal Purity Verification Logic HPLC HPLC Purity (Relative Purity by Area %) Final Final Purity Assessment HPLC->Final Confirms non-volatile profile GCMS GC-MS Screen (Volatile Impurities) GCMS->Final Confirms volatile profile NMR qNMR Purity (Absolute Purity by Mass) NMR->Final Confirms structure & provides absolute assay

Caption: Relationship between the orthogonal analytical methods.

¹H NMR Protocol (Identity)
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for indazole derivatives, which may have acidic N-H protons that are readily observed in this solvent.[12][13]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, which is crucial for accurate integration.

  • Data Analysis: Compare the obtained chemical shifts, splitting patterns, and integrals to the expected structure of 6-bromo-5-nitro-1H-indazole. Any unexpected signals should be investigated as potential impurities.

qNMR Protocol (Absolute Purity)
  • Internal Standard: Use a certified internal standard (e.g., Maleic Acid) that is stable, non-volatile, not hygroscopic, and has proton signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh ~15 mg of 6-bromo-5-nitro-1H-indazole into a vial. Record the weight to four decimal places.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial. Record the weight.

    • Dissolve the mixture in a known volume of DMSO-d₆.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, sufficient number of scans for a high signal-to-noise ratio).

  • Data Analysis: Calculate the purity using the following formula:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.

Method Validation: A Trustworthy System

Every protocol must be validated to ensure it is fit for its intended purpose.[3][14] For a purity method, validation must be performed according to ICH Q2(R2) guidelines.[4][15]

ParameterPurposeTypical Acceptance Criteria for HPLC Purity Method
Specificity [16]To demonstrate that the method can accurately measure the analyte in the presence of impurities and degradants.Main peak is resolved from all other peaks (Resolution > 2.0). Peak purity index > 0.995.
Linearity [16]To show a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 120% of target conc.).
Accuracy [16]To determine the closeness of the measured value to the true value.98.0% - 102.0% recovery of spiked impurities at different levels.
Precision [16]To assess the method's variability (repeatability and intermediate precision).Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision at LOQ should meet acceptance criteria.
Robustness [16]To show the method's reliability during normal use with small, deliberate variations.No significant change in results when parameters (e.g., pH, temp, flow rate) are slightly varied.

Conclusion

The purity of 6-bromo-5-nitro-1H-indazole can be reliably and comprehensively determined through the integrated use of RP-HPLC, GC-MS, and NMR spectroscopy. This orthogonal approach ensures that a wide range of potential impurities—from non-volatile related substances to volatile residual solvents—are detected and quantified. Grounding these protocols in the validation principles of ICH Q2(R2) ensures a self-validating system that delivers trustworthy and accurate data, which is indispensable for researchers, scientists, and drug development professionals.

References

  • Arborpharmchem. (2024). API Intermediates Production Purity.
  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • ATSDR. (n.d.). Analytical Methods.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy.
  • Sigma-Aldrich. (n.d.). 6-Bromo-7-fluoro-1H-indazole.
  • PubMed. (1986). Purity determination and evaluation of new drug substances.
  • PubMed. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS.
  • ChemCon GmbH. (n.d.). Identity determination and purity testing.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • PubChem. (n.d.). 5-Bromo-6-nitro-1H-indazole.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Royal Society of Chemistry. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives.
  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubChem. (n.d.). 6-bromo-5-nitro-1H-indazole.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic....
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • MPG.PuRe. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes.
  • BOC Sciences. (n.d.). CAS 1286734-86-8 6-Bromo-5-fluoro-1-methyl-1H-indazole.
  • ResearchGate. (2025). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
  • ChemicalBook. (n.d.). 5-bromo-1H-indazole(53857-57-1) 1H NMR.
  • BLD Pharm. (n.d.). 1286734-85-7|6-Bromo-5-fluoro-1H-indazole|BLD Pharm.
  • MySkinRecipes. (n.d.). 6-Bromo-5-nitro-1H-indazole.

Sources

Method

Application Note: HPLC Analysis of 6-Bromo-5-nitro-1H-indazole

Introduction 6-Bromo-5-nitro-1H-indazole is a critical heterocyclic building block utilized extensively in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural core—the indazole ring—mim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Bromo-5-nitro-1H-indazole is a critical heterocyclic building block utilized extensively in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural core—the indazole ring—mimics the purine ring of adenosine triphosphate (ATP), allowing it to anchor effectively within enzyme active sites.

The simultaneous presence of a bromine atom at the C6 position and a nitro group at the C5 position imparts specific electronic and physicochemical properties:

  • Hydrophobicity: The bromine atom increases lipophilicity (estimated LogP ~2.5–3.0).

  • Acidity/Basicity: The electron-withdrawing nitro and bromo groups significantly reduce the basicity of the N2 nitrogen (pKa of conjugate acid < 0) and increase the acidity of the N1 proton compared to unsubstituted indazole.

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for the purity assessment and quantification of this compound. Unlike generic screening methods, this protocol addresses the specific solubility and ionization challenges posed by halo-nitro-indazoles.

Method Development & Rationale

Column Selection: The Hydrophobic Interaction

Given the aromatic and hydrophobic nature of 6-bromo-5-nitro-1H-indazole, a C18 (octadecylsilane) stationary phase is the standard choice. However, not all C18 columns are equal.[1]

  • Recommendation: A column with high carbon load and end-capping (e.g., Waters SunFire C18 or Agilent ZORBAX Eclipse Plus C18) is selected to minimize secondary silanol interactions which can cause peak tailing in nitrogen-containing heterocycles.

Mobile Phase Chemistry: pH Control

Indazoles are amphoteric. However, with strong electron-withdrawing substituents (Br, NO₂), the molecule behaves primarily as a neutral species at acidic pH.

  • Modifier: Formic Acid (0.1%) is preferred over phosphate buffers. It maintains the pH ~2.7, ensuring the molecule remains in its neutral, protonated form (suppressing ionization of the acidic NH and preventing interaction with residual silanols). It is also LC-MS compatible, allowing this method to be transferred directly to mass spectrometry for impurity identification.

Detection Wavelength

The nitro group provides strong UV absorption. While 254 nm is standard for aromatic systems, the nitro-indazole scaffold often exhibits a distinct secondary maximum around 220–230 nm and 300–320 nm.

  • Strategy: A Diode Array Detector (DAD) is used to monitor 254 nm (quantification) and 300 nm (specificity), verifying peak purity against potential synthesis by-products like regioisomers (e.g., 4-nitro or 6-nitro isomers).

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD, Autosampler).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 5.0 µL
Detection UV at 254 nm (Bandwidth 4 nm), Ref 360 nm
Run Time 20 Minutes
Gradient Program

The following gradient is optimized to separate the target compound from likely polar impurities (early eluting) and highly lipophilic dimers (late eluting).

Time (min)% Mobile Phase A% Mobile Phase BDescription
0.009010Initial Equilibration
2.009010Isocratic Hold (Polar impurity elution)
12.00595Linear Gradient to High Organic
15.00595Wash Step
15.109010Return to Initial Conditions
20.009010Re-equilibration
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 6-bromo-5-nitro-1H-indazole into a 10 mL volumetric flask. Dissolve in 100% DMSO or Dimethylformamide (DMF) due to limited water solubility. Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Dilute 100 µL of Stock Solution into 900 µL of Acetonitrile/Water (50:50 v/v).

    • Note: If precipitation occurs upon adding water, use 100% Acetonitrile as the diluent, but ensure the injection volume is kept low (<5 µL) to prevent peak distortion.

Method Validation Parameters (System Suitability)

To ensure the reliability of the analysis, the following System Suitability Test (SST) criteria must be met before running sample batches.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 8.5 ± 0.5 minConsistent identification.
Tailing Factor (

)

Ensures minimal secondary interactions.
Theoretical Plates (

)

Ensures column efficiency.
% RSD (Area)

(n=5 injections)
Verifies injector/detector precision.
Resolution (

)

Between main peak and nearest impurity.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical lifecycle for this compound, from sample receipt to data reporting.

HPLC_Workflow Start Sample Receipt (Solid 6-bromo-5-nitro-1H-indazole) Prep Sample Preparation Dissolve in DMSO -> Dilute in ACN/H2O Start->Prep System System Setup Column: C18, MP: ACN/H2O/0.1% FA Prep->System SST System Suitability Test (SST) Inject Standard 5x System->SST Decision SST Pass? SST->Decision Analysis Sample Analysis Gradient Elution Decision->Analysis Yes Troubleshoot Troubleshoot Check Column/Mobile Phase Decision->Troubleshoot No Process Data Processing Integration & Purity Calc Analysis->Process Report Final Report CoA Generation Process->Report Troubleshoot->System

Caption: Analytical workflow for the Quality Control of 6-bromo-5-nitro-1H-indazole.

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)
  • Cause: Secondary interactions between the indazole nitrogen and free silanols on the silica support.

  • Solution: Increase ionic strength by adding 10 mM Ammonium Formate to the aqueous mobile phase, or switch to a column with better end-capping (e.g., Waters XBridge).

Issue: Split Peak or Shoulder
  • Cause: Sample solvent incompatibility. Injecting a sample dissolved in 100% DMSO into a high-aqueous initial gradient can cause the analyte to precipitate momentarily.

  • Solution: Reduce injection volume to 1-2 µL or adjust the sample diluent to match the initial mobile phase (e.g., 10% ACN).

Issue: Retention Time Shift
  • Cause: pH fluctuation. The ionization state of nitro-indazoles is sensitive to pH.

  • Solution: Ensure Formic Acid is fresh and accurately measured. Verify Mobile Phase A pH is ~2.7.

References

  • PubChem. (n.d.).[2] 6-bromo-5-nitro-1H-indazole (Compound).[3][4][5][6][7] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Nitroindazole on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application

Application Note: High-Yield Scale-Up Strategy for 6-Bromo-5-Nitro-1H-Indazole

Executive Summary & Strategic Rationale The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib analogs) and anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib analogs) and anti-inflammatory agents. The specific derivative 6-bromo-5-nitro-1H-indazole represents a high-value intermediate. The C6-bromine allows for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C5-nitro group provides a handle for reduction to an aniline, enabling amide coupling or urea formation.

The Challenge: Synthesizing this molecule on a large scale presents two primary hurdles:

  • Regioselectivity: Direct nitration of indazoles can yield mixtures of C3, C5, and C7 isomers. The presence of the C6-bromine atom introduces steric and electronic effects that must be leveraged to favor the C5-nitro product.

  • Safety (Thermal Runaway): Nitration reactions are inherently exothermic and classified as hazardous processes (Class 5 Oxidizers). Scale-up requires strict thermal management to prevent "runaway" events and the formation of unstable polynitrated byproducts.

The Solution: This protocol details a two-stage synthesis designed for kilogram-scale production. We utilize a robust cyclization to form the 6-bromoindazole core, followed by a controlled, low-temperature nitration in sulfuric acid. This route avoids the use of expensive palladium catalysts in the ring-formation step and utilizes cheap, readily available commodity chemicals.

Retrosynthetic Analysis & Pathway Design

The most efficient disconnection relies on constructing the pyrazole ring before introducing the nitro group. Attempting to brominate 5-nitroindazole is mechanistically unfavorable due to the strong deactivating nature of the nitro group. Conversely, nitrating 6-bromoindazole exploits the ortho-directing effect of the bromine atom to selectively target the C5 position.

DOT Diagram: Synthetic Pathway

SyntheticPathway SM 4-Bromo-2-fluorobenzaldehyde (Starting Material) Inter 6-Bromo-1H-indazole (Intermediate) SM->Inter Cyclization 125°C, 3h Reagent1 Hydrazine Hydrate (N2H4·H2O) Reagent1->Inter Product 6-Bromo-5-nitro-1H-indazole (Target) Inter->Product SEAr Nitration 0°C -> RT Reagent2 HNO3 / H2SO4 (Nitration) Reagent2->Product

Figure 1: Two-stage synthetic route. Stage 1 utilizes a hydrazine-mediated cyclization. Stage 2 employs electrophilic aromatic substitution (SEAr) directed by the C6-bromine.

Detailed Experimental Protocols

Stage 1: Synthesis of 6-Bromo-1H-indazole

Reaction Type: Nucleophilic Aromatic Substitution / Condensation Scale: 1.0 kg Input

This step utilizes 4-bromo-2-fluorobenzaldehyde.[1][2] The hydrazine acts as a dinucleophile, first forming the hydrazone and then displacing the labile fluorine atom to close the ring.

Reagents:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 equiv)

  • Hydrazine hydrate (80% aq. solution) (10.0 equiv)

  • DMSO (Dimethyl sulfoxide) or NMP (Solvent)

Protocol:

  • Setup: Charge a 10 L glass-lined reactor with 4-bromo-2-fluorobenzaldehyde (1.0 kg) and DMSO (3.0 L). Stir until dissolved.

  • Addition: Add hydrazine hydrate (approx. 2.5 L) slowly. Caution: Exothermic.

  • Cyclization: Heat the mixture to 125°C for 4–6 hours. Monitor by HPLC (Target: <2% SM).

  • Workup (Quench): Cool the reaction mass to 25°C. Pour the mixture slowly into crushed ice/water (15 L) with vigorous stirring. The product will precipitate as a beige solid.

  • Isolation: Filter the solids. Wash the cake copiously with water (3 x 2 L) to remove hydrazine and DMSO.

  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

    • Expected Yield: 85–90%

    • Purity: >98% (HPLC)

Stage 2: Nitration to 6-Bromo-5-nitro-1H-indazole

Reaction Type: Electrophilic Aromatic Substitution (Nitration) Scale: 500 g Input

Critical Process Parameters (CPPs):

  • Temperature: Must be maintained <10°C during addition to prevent dinitration (at C3/C5) or oxidative decomposition.

  • Acid Strength: Use of concentrated H2SO4 (98%) is critical to generate the nitronium ion (

    
    ).
    

Reagents:

  • 6-Bromo-1H-indazole (500 g, 2.54 mol)

  • Sulfuric Acid (H2SO4), 98% (2.5 L, 5 vol)

  • Nitric Acid (HNO3), fuming or 70% (1.2 equiv) OR Potassium Nitrate (KNO3) (1.2 equiv)

    • Note: On large scale, solid KNO3 is often preferred over fuming nitric acid for better addition control.

Protocol:

  • Dissolution: In a 10 L jacketed reactor, charge H2SO4 (2.5 L). Cool to 0°C .

  • SM Addition: Add 6-bromo-1H-indazole (500 g) portion-wise. Maintain internal temperature <10°C. Stir until fully dissolved (solution may be dark).

  • Nitration:

    • Option A (Liquid HNO3): Add HNO3 dropwise over 2 hours, keeping T < 5°C.

    • Option B (Solid KNO3 - Recommended): Add KNO3 (308 g) in small solid portions over 2 hours. This allows precise control of the exotherm.

  • Reaction: Allow the mixture to warm to 20–25°C (Room Temp) and stir for 2–4 hours.

    • IPC (In-Process Control): Check HPLC.[3] The 5-nitro isomer is the major product. If <5% SM remains, proceed.

  • Quench: Cool the reactor back to 0°C. Transfer the reaction mass slowly onto Ice (5 kg) . Warning: Significant exotherm.

  • Filtration: The product precipitates as a yellow solid. Filter the slurry.[3]

  • Purification (Reslurry): Transfer the wet cake to a clean vessel. Suspend in water (2 L) and adjust pH to ~7 using 10% NaOH or NaHCO3 (careful of foaming). Filter again.

  • Recrystallization (Polishing): If purity is <95%, recrystallize from Ethanol/Water or Acetic Acid.

  • Drying: Vacuum dry at 45°C.

Quantitative Data Summary

ParameterStage 1 (Cyclization)Stage 2 (Nitration)
Limiting Reagent 4-Bromo-2-fluorobenzaldehyde6-Bromo-1H-indazole
Solvent System DMSO (or NMP)Conc. H2SO4 (98%)
Reagent Stoichiometry Hydrazine (10.0 eq)KNO3 or HNO3 (1.2 eq)
Temperature 125°C0°C (add) -> 25°C (react)
Typical Yield 85 – 90%75 – 82%
Appearance Beige/Tan SolidYellow Solid
Major Impurity Unreacted SM5,7-Dinitro analog; 3-nitro isomer

Process Safety & Workflow Visualization

The following diagram illustrates the critical unit operations and safety checkpoints for the nitration stage, which is the highest-risk step in this protocol.

DOT Diagram: Nitration Process Flow

NitrationProcess Start Start: Reactor Setup Clean, Dry, Jacketed Vessel Dissolve Dissolution Solvent: H2SO4 (98%) Temp: 0°C Start->Dissolve Addition Controlled Addition Add KNO3/HNO3 slowly CRITICAL: Keep T < 10°C Dissolve->Addition Reaction Reaction Phase Warm to 20-25°C Time: 2-4 Hours Addition->Reaction IPC IPC Check (HPLC) Is SM < 2%? Reaction->IPC IPC->Reaction No (Extend Time) Quench Quench Pour onto Ice Exothermic! IPC->Quench Yes Isolate Filtration & Wash Neutralize pH to 7 Quench->Isolate Finish Final Product Yellow Solid Isolate->Finish

Figure 2: Workflow for the nitration of 6-bromoindazole. Red nodes indicate critical safety steps requiring thermal monitoring.

Analytical Control & Troubleshooting

Regiochemistry Confirmation

The nitration of indazoles is sensitive. The C6-bromo substituent directs ortho (to C5 and C7). However, the N-H protonation in sulfuric acid deactivates the ring.

  • Desired Product: 6-Bromo-5-nitro-1H-indazole.

  • 1H NMR Signature: Look for two distinct singlets in the aromatic region (H4 and H7) if the substitution is 5,6.

    • H4: Deshielded by the adjacent nitro group (approx 8.4 - 8.6 ppm).

    • H7: Deshielded by the bromine and the N-ring system (approx 7.8 - 8.0 ppm).

    • Coupling: If you see doublets, you likely have the 4-nitro or 7-nitro isomer (undesired). The 5,6-substitution pattern leaves H4 and H7 isolated (para to each other), resulting in singlets.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during quench.Ensure the quench volume (ice water) is at least 5x the acid volume. Adjust pH to ~7 to ensure free-base precipitation.
Dinitration (Impurity) Temperature too high during addition; excess HNO3.Strictly control T < 5°C during addition. Verify stoichiometry (do not exceed 1.2 eq HNO3).
Dark/Tarred Product Oxidation of the ring.Reaction temperature exceeded 30°C. Keep reaction cool.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 5-Bromo-6-nitro-1H-indazole Compound Summary. (Note: Used for physical property verification of regioisomers). Retrieved from [Link]

  • MDPI. (2022).[4] Process Safety Assessment of the Entire Nitration Process. (Reference for thermal safety protocols in nitration). Retrieved from [Link]

Sources

Method

Introduction: The Strategic Value of the 6-Bromo-5-nitro-1H-indazole Scaffold

An Application Guide to the Strategic Derivatization of 6-Bromo-5-nitro-1H-indazole for Medicinal Chemistry The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 6-Bromo-5-nitro-1H-indazole for Medicinal Chemistry

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous biologically active compounds, including the non-steroidal anti-inflammatory drug Benzydamine.[1] Its derivatives have been extensively explored for a wide range of therapeutic applications, from anticancer to neurodegenerative disorders.[1] The specific intermediate, 6-bromo-5-nitro-1H-indazole, represents a particularly powerful starting material for drug discovery programs. Its utility lies in the orthogonal reactivity of its substituents:

  • The 6-Bromo Position: This serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, and alkyl groups. This modification is critical for modulating compound potency, selectivity, and pharmacokinetic properties by exploring new binding interactions with protein targets.

  • The 5-Nitro Group: As a potent electron-withdrawing group, it significantly influences the electronic properties of the indazole ring system. This electronic modulation is crucial for activating the scaffold for certain reactions and can be a key pharmacophoric element for target engagement, particularly in kinase inhibition.[2] Furthermore, the nitro group can be reduced to an amine, providing another point for diversification.

  • The N1-Position: The proton on the pyrazole ring offers a readily accessible site for substitution, allowing for fine-tuning of solubility, metabolic stability, and the molecule's hydrogen bonding capacity.

This guide provides a detailed overview of key derivatization strategies for the 6-bromo-5-nitro-1H-indazole core, complete with field-proven protocols and an explanation of the underlying chemical principles that guide their application in a medicinal chemistry context.

Core Derivatization Pathways

The strategic functionalization of 6-bromo-5-nitro-1H-indazole allows for the systematic exploration of chemical space around the core scaffold. The primary pathways involve C-C bond formation, C-N bond formation, and N-H functionalization, each providing a distinct method for generating structural diversity and optimizing biological activity.

G cluster_0 C-C Bond Formation cluster_1 C-N Bond Formation cluster_2 N-H Functionalization cluster_3 Nitro Group Reduction A 6-Bromo-5-nitro-1H-indazole (Starting Scaffold) B 6-Aryl/Heteroaryl- 5-nitro-1H-indazoles A->B Suzuki-Miyaura Coupling C 6-(Alkyl/Aryl)amino- 5-nitro-1H-indazoles A->C Buchwald-Hartwig Amination D N1-Substituted-6-bromo- 5-nitro-1H-indazoles A->D N-Alkylation / N-Arylation E 6-Bromo-1H-indazol-5-amine A->E Reduction (e.g., SnCl2)

Caption: Key derivatization pathways from 6-bromo-5-nitro-1H-indazole.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

Expertise & Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3] For the 6-bromo-5-nitro-1H-indazole scaffold, this reaction allows for the introduction of (hetero)aryl rings at the C6 position. This modification is fundamental for exploring structure-activity relationships (SAR), as the newly introduced ring can occupy hydrophobic pockets, form π-stacking interactions, or position other functional groups within a protein's active site.

Trustworthiness & Self-Validation: The protocol's success relies on the effective formation of the active Pd(0) catalyst and the subsequent catalytic cycle. Monitoring the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product provides a reliable in-process check. Successful purification via column chromatography and characterization by NMR and mass spectrometry confirm the identity and purity of the final compound.

G A Pd(0)Ln B Oxidative Addition A->B Ar-Br C Ar-Pd(II)Ln(Br) B->C D Transmetalation C->D R'-B(OR)2 + Base E Ar-Pd(II)Ln(R') D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R' F->G

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials & Reagents:

  • 6-Bromo-5-nitro-1H-indazole (1.0 eq)

  • Aryl- or heteroarylboronic acid/ester (1.2-1.5 eq)

  • Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 eq)[4]

  • Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Dimethoxyethane (DME)/Water[4]

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vessel, add 6-bromo-5-nitro-1H-indazole, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired 6-substituted indazole derivative.

ParameterRecommended Value/ReagentRationale
Catalyst Pd(dppf)Cl₂Effective for a wide range of aryl bromides and boronic acids.[4]
Base K₂CO₃ or Cs₂CO₃Activates the boronic acid for transmetalation. Cs₂CO₃ is often used for less reactive partners.
Solvent Dioxane/H₂O or DME/H₂OThe aqueous component is crucial for dissolving the base and facilitating the reaction.
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

Expertise & Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is otherwise challenging to achieve under mild conditions.[5] In drug design, introducing an amine linker allows for the creation of derivatives that can act as hydrogen bond donors or acceptors, which is critical for target affinity and selectivity. This reaction is highly versatile, accommodating a wide range of primary and secondary amines as coupling partners.[6]

Trustworthiness & Self-Validation: The choice of ligand is paramount in Buchwald-Hartwig amination.[6] Ligands like RuPhos or X-Phos are often employed for their ability to promote the challenging reductive elimination step that forms the C-N bond. The base, typically a sterically hindered alkoxide like sodium or potassium tert-butoxide, is crucial for deprotonating the amine nucleophile without competing in side reactions. Reaction progress is monitored for the consumption of the starting materials. A successful reaction yields a product that is characteristically more polar than the starting bromide on a TLC plate.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials & Reagents:

  • 6-Bromo-5-nitro-1H-indazole (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium pre-catalyst, e.g., Pd₂(dba)₃ or Pd(OAc)₂ (0.02-0.05 eq)

  • Phosphine Ligand, e.g., RuPhos, X-Phos (0.04-0.10 eq)

  • Base, e.g., Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) (1.5-2.0 eq)[7]

  • Anhydrous, degassed solvent: Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

  • Add the 6-bromo-5-nitro-1H-indazole and the amine coupling partner.

  • Seal the vessel and heat the mixture to 90-110 °C for 4-24 hours, with stirring. Monitor reaction completion by LC-MS.

  • After cooling to room temperature, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material via silica gel chromatography to obtain the desired 6-amino-indazole product.

ParameterRecommended Value/ReagentRationale
Catalyst System Pd₂(dba)₃ / RuPhosA robust system for coupling a wide range of amines with aryl bromides.[6]
Base NaOtBu or KOtBuA strong, non-nucleophilic base required to deprotonate the amine for the catalytic cycle.[7]
Solvent Anhydrous TolueneA common, non-polar solvent that performs well in these couplings. Must be anhydrous.
Atmosphere Inert (N₂ or Ar)The Pd(0) active catalyst is highly sensitive to oxygen and must be protected.

Nucleophilic Aromatic Substitution (SNAr)

Expertise & Rationale: The SNAr reaction is a fundamental mechanism for modifying electron-deficient aromatic rings.[8][9] The presence of the strong electron-withdrawing 5-nitro group on the indazole scaffold significantly lowers the electron density of the aromatic system, making it susceptible to attack by strong nucleophiles.[9] This pathway can be exploited to introduce nucleophiles like alkoxides, thiolates, or amines, often under metal-free conditions. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, whose stability is enhanced by the presence of the nitro group.[10]

Trustworthiness & Self-Validation: For an SNAr reaction to be efficient, two conditions must generally be met: the ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group.[9] While the C6-bromo is a viable leaving group, SNAr at this position may require harsh conditions. However, if other leaving groups (like fluoride) were present at positions ortho or para to the nitro group, the reaction would be significantly more facile.[11] Researchers should consider this pathway when designing analogs where direct displacement of a halogen by a strong nucleophile is desired, especially if palladium-based methods are not viable.

Protocol 3: Representative SNAr with an Alkoxide

Materials & Reagents:

  • 6-Bromo-5-nitro-1H-indazole (1.0 eq)

  • Sodium or Potassium alkoxide (e.g., Sodium methoxide, NaOMe) (2.0-5.0 eq)

  • Polar aprotic solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (optional but recommended)

Procedure:

  • Dissolve the 6-bromo-5-nitro-1H-indazole in the anhydrous polar aprotic solvent.

  • Add the sodium or potassium alkoxide portion-wise at room temperature.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C), depending on the nucleophilicity of the alkoxide and the reactivity of the substrate.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it into ice-water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by recrystallization or column chromatography.

References

Sources

Application

Application Notes and Protocols for the Chemoselective Reduction of 6-bromo-5-nitro-1H-indazole

Abstract The synthesis of 6-bromo-1H-indazol-5-amine is a critical transformation in medicinal chemistry, serving as a key building block for a multitude of pharmacologically active agents. The precursor, 6-bromo-5-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 6-bromo-1H-indazol-5-amine is a critical transformation in medicinal chemistry, serving as a key building block for a multitude of pharmacologically active agents. The precursor, 6-bromo-5-nitro-1H-indazole, presents a unique chemical challenge: the selective reduction of the nitro group while preserving the synthetically valuable carbon-bromine bond. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on established and field-proven protocols for this reduction. We will delve into the mechanistic underpinnings of various methodologies, including catalytic hydrogenation, metal-mediated reductions, and catalytic transfer hydrogenation, offering detailed, step-by-step protocols. A critical analysis of the advantages and disadvantages of each method, with a special focus on mitigating the risk of dehalogenation, is presented. This guide is designed to be a self-validating system, empowering researchers to make informed decisions and troubleshoot potential challenges in their synthetic endeavors.

Introduction

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, appearing in a wide array of therapeutic agents.[1][2] The specific substitution pattern of an amino group at the 5-position and a bromine atom at the 6-position of the 1H-indazole core is a recurring feature in potent and selective kinase inhibitors and other targeted therapies. The efficient and clean synthesis of 6-bromo-1H-indazol-5-amine is therefore a pivotal step in the development of new chemical entities.

The primary challenge in the reduction of 6-bromo-5-nitro-1H-indazole lies in the chemoselective transformation of the nitro group to an amine without inducing reductive cleavage of the C-Br bond (dehalogenation). The choice of reducing agent and reaction conditions is paramount to achieving high yields and purity of the desired product. This guide will explore three major classes of reduction protocols, providing both the "how" and the "why" behind each experimental design.

Visualization of the Core Transformation

G 6-bromo-5-nitro-1H-indazole 6-bromo-5-nitro-1H-indazole Reduction Reduction 6-bromo-5-nitro-1H-indazole->Reduction [H] 6-bromo-1H-indazol-5-amine 6-bromo-1H-indazol-5-amine Reduction->6-bromo-1H-indazol-5-amine Product

Caption: General scheme for the reduction of 6-bromo-5-nitro-1H-indazole.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitro groups.[3][4] However, the presence of a halogen substituent necessitates careful selection of the catalyst and reaction conditions to prevent hydrodehalogenation.[5]

Rationale and Mechanistic Insights

The reaction involves the addition of molecular hydrogen (H₂) across the nitro group, mediated by a solid-phase metal catalyst. The substrate adsorbs onto the catalyst surface, where the stepwise transfer of hydrogen atoms occurs, leading to the formation of nitroso, hydroxylamino, and finally, the amino group.[6][7]

The choice of catalyst is critical. While Palladium on carbon (Pd/C) is a common and highly active catalyst, it is also notorious for promoting dehalogenation, especially with aryl bromides.[5][8] Raney Nickel is often a superior choice in these cases as it generally exhibits lower activity towards C-Br bond cleavage.[3] An alternative approach involves the use of a Platinum-based catalyst with a dehalogenation suppressor, such as morpholine.[9]

Experimental Protocols

Protocol 1A: Raney Nickel Catalyzed Hydrogenation

This protocol is recommended for its generally good selectivity in preserving the bromo substituent.

  • Preparation: To a high-pressure hydrogenation vessel, add 6-bromo-5-nitro-1H-indazole (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to form a 0.1-0.2 M solution.

  • Catalyst Addition: Carefully add Raney Nickel (50% slurry in water, 10-20% by weight of the substrate) to the reaction mixture under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-bromo-1H-indazol-5-amine, which can be further purified by recrystallization or column chromatography.

Protocol 1B: Platinum Catalyzed Hydrogenation with a Dehalogenation Suppressor

This method can be employed if Raney Nickel proves ineffective or if a platinum catalyst is preferred.

  • Preparation: To a high-pressure hydrogenation vessel, add 6-bromo-5-nitro-1H-indazole (1.0 eq), a suitable solvent (e.g., ethanol), and morpholine (0.1-0.5 eq).[9]

  • Catalyst Addition: Add 5% Platinum on carbon (Pt/C, 1-5 mol%) to the mixture.

  • Hydrogenation: Pressurize the vessel with hydrogen (50-100 psi) and stir at room temperature.

  • Monitoring and Work-up: Monitor the reaction and perform the work-up as described in Protocol 1A.

Troubleshooting
Issue Potential Cause Suggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure or reaction time.Use fresh catalyst, increase hydrogen pressure, or prolong the reaction time.
Dehalogenation Catalyst is too active.Switch from Pd/C to Raney Nickel or Pt/C with a suppressor.[3][9] Lower the catalyst loading and/or hydrogen pressure.
Side Product Formation Over-reduction or side reactions with the solvent.Ensure the reaction is monitored closely and stopped upon completion. Use a more inert solvent if necessary.

Protocol 2: Metal-Mediated Reduction in Acidic or Neutral Media

The reduction of aromatic nitro compounds using metals such as iron, tin, or zinc in the presence of an acid is a classic and robust method.[10] For substrates sensitive to strongly acidic conditions, a milder approach using a metal with a neutral salt like ammonium chloride is highly effective.[11]

Rationale and Mechanistic Insights

These reactions proceed via single electron transfer from the metal to the nitro group, followed by protonation. This process is repeated until the amine is formed. The use of iron powder with ammonium chloride in a protic solvent is a particularly attractive method due to its mildness, cost-effectiveness, and generally cleaner work-up compared to tin-based reagents.[11][12]

G cluster_0 Reaction Steps Start 6-bromo-5-nitro-1H-indazole in EtOH/H2O Add_Reagents Add Fe powder and NH4Cl Start->Add_Reagents Reflux Reflux and Monitor (TLC/LC-MS) Add_Reagents->Reflux Filter Filter through Celite® Reflux->Filter Extract Extract with Organic Solvent Filter->Extract Isolate Isolate Product Extract->Isolate

Caption: Workflow for the Fe/NH4Cl reduction of 6-bromo-5-nitro-1H-indazole.

Experimental Protocol: Iron in the Presence of Ammonium Chloride
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-5-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add ammonium chloride (5-10 eq) and iron powder (5-10 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. The reaction is often exothermic. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with the organic solvent.

  • Extraction and Isolation: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude 6-bromo-1H-indazol-5-amine by recrystallization or column chromatography.

Comparison with SnCl₂ Reduction

While stannous chloride (SnCl₂) is also an effective reagent for nitro group reduction, it often leads to challenging work-ups due to the formation of tin salts that can be difficult to remove.[8][13][14] The Fe/NH₄Cl method generally provides a cleaner and more environmentally benign alternative.

Protocol 3: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is a valuable alternative to using pressurized hydrogen gas.[15][16] It employs a hydrogen donor molecule, such as ammonium formate, in the presence of a catalyst.[7][17][18]

Rationale and Mechanistic Insights

In this process, the catalyst facilitates the decomposition of the hydrogen donor (e.g., ammonium formate to H₂, CO₂, and NH₃) and the subsequent transfer of hydrogen to the nitro compound.[15] This method is often highly chemoselective and can be performed under milder conditions than traditional hydrogenation. While Pd/C is commonly used, for halogenated substrates, a platinum-based catalyst might offer better preservation of the C-Br bond.[7][17]

Experimental Protocol: Ammonium Formate with a Catalyst
  • Preparation: To a round-bottom flask, add 6-bromo-5-nitro-1H-indazole (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and ammonium formate (5-10 eq).

  • Catalyst Addition: Carefully add 10% Pd/C or 5% Pt/C (5-10 mol%) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining salts. Dry the organic layer and concentrate to yield the crude product.

  • Purification: Purify the product as needed by standard methods.

Summary of Protocols

Protocol Reagents Advantages Disadvantages Key Considerations
1A: Catalytic Hydrogenation H₂, Raney NiHigh efficiency, clean byproducts.Requires specialized high-pressure equipment.Catalyst choice is critical to avoid dehalogenation.[3]
1B: Catalytic Hydrogenation H₂, Pt/C, MorpholineCan be highly selective.Requires specialized equipment.Morpholine acts as a dehalogenation suppressor.[9]
2: Metal-Mediated Reduction Fe, NH₄ClInexpensive, mild, and scalable.[11]Work-up can involve filtering large amounts of solids.A robust and reliable method for many substrates.
3: Catalytic Transfer Hydrogenation Ammonium Formate, Pd/C or Pt/CAvoids the use of H₂ gas, generally mild and selective.[15]Can be slower than high-pressure hydrogenation.Catalyst selection is important for chemoselectivity.[7][17]

Conclusion

The reduction of 6-bromo-5-nitro-1H-indazole to 6-bromo-1H-indazol-5-amine is a feasible transformation with several reliable methods at the disposal of the synthetic chemist. The choice of protocol will depend on the available equipment, scale of the reaction, and the desired level of purity. For general laboratory use, the Fe/NH₄Cl method (Protocol 2) offers an excellent balance of cost, efficiency, and operational simplicity. For researchers with access to hydrogenation equipment, Raney Nickel catalyzed hydrogenation (Protocol 1A) is a powerful and clean alternative, provided that catalyst activity is carefully managed. Catalytic transfer hydrogenation (Protocol 3) represents a modern and mild approach that is particularly well-suited for sensitive substrates. By understanding the principles and practical details outlined in this guide, researchers can confidently approach this critical synthetic step in their drug discovery and development programs.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P
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  • ChemInform Abstract: Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon - ResearchGate. (URL: [Link])

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])

  • How to reduce a Des halogenation completely while doing Aromotic Nitro compound which contains a halogen group? | ResearchGate. (URL: [Link])

  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous - Semantic Scholar. (URL: [Link])

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  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC - NIH. (URL: [Link])

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State - ResearchGate. (URL: [Link])

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. (URL: [Link])

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. (URL: [Link])

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (URL: [Link])

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State | The Journal of Physical Chemistry - ACS Publications. (URL: [Link])

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])

  • Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. (URL: [Link])

  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing. (URL: [Link])

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  • REDUCTION OF MONOHALOGENATED NITROBENZENES WITH HYDRAZINE AND RANEY NICKEL. A CONVENIENT PREPARATION OF HALOGENATED ANILINES - Canadian Science Publishing. (URL: [Link])

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon | Request PDF - ResearchGate. (URL: [Link])

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  • Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles | Request PDF - ResearchGate. (URL: [Link])

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  • what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? | ResearchGate. (URL: [Link])

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Method

Application Notes and Protocols for the Laboratory-Scale Preparation of 6-bromo-5-nitro-1H-indazole

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 6-bromo-5-nitro-1H-indazole in Medicinal Chemistry The indazole scaffold is a privileged heterocyclic motif frequently i...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 6-bromo-5-nitro-1H-indazole in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of biologically active molecules. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore in the design of novel therapeutic agents. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The targeted synthesis of specifically substituted indazoles is therefore of paramount importance for the advancement of drug discovery programs.

This application note provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of 6-bromo-5-nitro-1H-indazole, a key intermediate for the elaboration of more complex molecular architectures. The introduction of the bromo and nitro functionalities at specific positions on the indazole ring provides valuable handles for further chemical transformations, such as cross-coupling reactions and reductions, enabling the exploration of a wider chemical space.

This guide is designed to provide not only a reproducible protocol but also the scientific rationale behind the key experimental steps, ensuring a thorough understanding of the synthetic process.

Overall Synthetic Workflow

The preparation of 6-bromo-5-nitro-1H-indazole is achieved in a two-step sequence starting from the commercially available 4-bromo-2-methylaniline. The first step involves a diazotization and cyclization reaction to form the indazole core, yielding 6-bromo-1H-indazole. This is followed by a regioselective electrophilic nitration to introduce the nitro group at the 5-position.

G cluster_0 Step 1: Synthesis of 6-bromo-1H-indazole cluster_1 Step 2: Nitration of 6-bromo-1H-indazole Start 4-bromo-2-methylaniline Acetylation Acetylation with Acetic Anhydride Start->Acetylation Diazotization_Cyclization Diazotization with Isoamyl Nitrite & Cyclization Acetylation->Diazotization_Cyclization Hydrolysis Acidic Hydrolysis Diazotization_Cyclization->Hydrolysis Intermediate 6-bromo-1H-indazole Hydrolysis->Intermediate Nitration Nitration with HNO3/H2SO4 Intermediate->Nitration Workup Aqueous Work-up Nitration->Workup Purification Recrystallization/Chromatography Workup->Purification Final_Product 6-bromo-5-nitro-1H-indazole Purification->Final_Product

Caption: Overall workflow for the synthesis of 6-bromo-5-nitro-1H-indazole.

Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Hazards
4-bromo-2-methylanilineC₇H₈BrN186.05583-68-6Toxic, Irritant
Acetic AnhydrideC₄H₆O₃102.09108-24-7Corrosive, Flammable
ChloroformCHCl₃119.3867-66-3Carcinogen, Toxic
Potassium AcetateC₂H₃KO₂98.14127-08-2Irritant
Isoamyl NitriteC₅H₁₁NO₂117.15110-46-3Flammable, Toxic
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive, Toxic
Sodium HydroxideNaOH40.001310-73-2Corrosive
HeptaneC₇H₁₆100.21142-82-5Flammable, Irritant
6-bromo-1H-indazoleC₇H₅BrN₂197.0379762-54-2Irritant
Fuming Nitric AcidHNO₃63.017697-37-2Oxidizer, Corrosive, Toxic
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9Corrosive, Toxic

Experimental Protocols

Part 1: Synthesis of 6-bromo-1H-indazole

This protocol is adapted from a procedure for the large-scale synthesis of 6-bromo-1H-indazole.[1]

1. Acetylation of 4-bromo-2-methylaniline:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-2-methylaniline (50.0 g, 0.269 mol) in chloroform (350 mL).

  • Cool the solution in an ice bath to below 10 °C.

  • Slowly add acetic anhydride (55.0 g, 0.538 mol) dropwise, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

2. Diazotization and Cyclization:

  • To the reaction mixture from the previous step, add potassium acetate (7.9 g, 0.081 mol) followed by the dropwise addition of isoamyl nitrite (79.4 g, 0.678 mol).

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 68 °C) for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Hydrolysis:

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the volatile components under reduced pressure using a rotary evaporator.

  • To the residue, add water (100 mL) and perform an azeotropic distillation to remove any remaining isoamyl alcohol.

  • Add concentrated hydrochloric acid (250 mL) to the residue and heat the mixture to 50-55 °C for 2-3 hours to effect hydrolysis of the N-acetyl group.

4. Isolation and Purification:

  • Cool the acidic mixture to room temperature and then further in an ice bath to approximately 10 °C.

  • Carefully adjust the pH to approximately 11 by the slow addition of a 50% (w/v) aqueous solution of sodium hydroxide. The product will precipitate.

  • Filter the solid precipitate and wash it thoroughly with cold water.

  • Slurry the crude solid in heptane to remove non-polar impurities, filter, and dry under vacuum to yield 6-bromo-1H-indazole as a solid.

Part 2: Synthesis of 6-bromo-5-nitro-1H-indazole

This protocol is based on standard nitration procedures for heterocyclic compounds.[2][3][4]

1. Preparation of the Nitrating Mixture:

  • Caution: This step must be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

  • In a flask, carefully add concentrated sulfuric acid (100 mL) and cool it to 0 °C in an ice-salt bath.

  • To the cold sulfuric acid, slowly add fuming nitric acid (50 mL) dropwise with constant stirring, ensuring the temperature is maintained below 10 °C.

2. Nitration Reaction:

  • In a separate, larger flask, dissolve the 6-bromo-1H-indazole (20.0 g, 0.101 mol) obtained from Part 1 in concentrated sulfuric acid (150 mL) at room temperature.

  • Cool this solution to 0 °C in an ice-salt bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of 6-bromo-1H-indazole, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

3. Work-up and Isolation:

  • Caution: This step involves quenching a strong acid mixture and can be highly exothermic.

  • Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (approximately 1 kg) with vigorous stirring.

  • The product will precipitate as a solid.

  • Allow the ice to melt completely, then filter the solid precipitate.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

4. Purification:

  • The crude 6-bromo-5-nitro-1H-indazole can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.[5]

  • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.[6]

  • Dry the purified product under vacuum to obtain 6-bromo-5-nitro-1H-indazole as a solid.

Mechanism and Scientific Rationale

The synthesis of 6-bromo-5-nitro-1H-indazole involves two key transformations: the formation of the indazole ring and the subsequent electrophilic aromatic substitution.

Mechanism of Indazole Formation

The synthesis of 6-bromo-1H-indazole from 4-bromo-2-methylaniline proceeds through a diazotization of the amino group, followed by an intramolecular cyclization. The isoamyl nitrite, in the presence of an acid (generated in situ), serves as the diazotizing agent.

Mechanism of Nitration and Regioselectivity

The nitration of 6-bromo-1H-indazole is a classic example of an electrophilic aromatic substitution reaction. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of nitric acid and sulfuric acid.[4]

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance Stabilization HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ Protonated_HNO3->Nitronium - H₂O H2O H₂O Indazole 6-bromo-1H-indazole Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Indazole->Sigma_Complex + NO₂⁺ Final_Product 6-bromo-5-nitro-1H-indazole Sigma_Complex->Final_Product - H⁺

Caption: Simplified mechanism for the nitration of 6-bromo-1H-indazole.

The regioselectivity of the nitration is governed by the directing effects of the substituents on the indazole ring. The bromine atom at the 6-position is a deactivating but ortho-, para- directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The pyrazole moiety of the indazole ring is generally considered to be electron-withdrawing and thus deactivating towards electrophilic substitution on the benzene ring.

The nitration occurs preferentially at the 5-position, which is ortho to the bromine atom and meta to the point of fusion with the pyrazole ring. This outcome is a result of the activating effect of the bromine atom directing the incoming electrophile to its ortho position, which is electronically favored over the 7-position due to steric hindrance.

Troubleshooting

IssuePossible CauseRecommended Solution
Low yield in Part 1 Incomplete diazotization or cyclization.Ensure the reaction is run for the specified time and at the correct temperature. Check the purity of the isoamyl nitrite.
Incomplete nitration Insufficient nitrating agent or reaction time.Monitor the reaction closely by TLC. If starting material persists, consider extending the reaction time or adding a small amount of additional nitrating mixture.
Formation of multiple nitro isomers Reaction temperature too high.Maintain the reaction temperature strictly between 0 and 5 °C during the addition of the nitrating mixture.
Difficult purification Presence of closely related isomers or byproducts.If recrystallization is ineffective, utilize column chromatography with a carefully selected eluent system.[6]

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Nitrating Mixture: The mixture of fuming nitric acid and concentrated sulfuric acid is extremely corrosive, a strong oxidizer, and highly toxic.[2] It can cause severe burns upon contact with skin and eyes. Inhalation of its fumes can be fatal. Handle with extreme caution and always add the acid mixture slowly to the reaction vessel under cooling.

  • Quenching: The quenching of the nitration reaction mixture on ice is highly exothermic and can cause splashing. Perform this step slowly and with vigorous stirring in a large vessel to dissipate the heat effectively.

  • Solvents: Chloroform is a suspected carcinogen and should be handled with care. Heptane is flammable. Avoid open flames and ensure proper ventilation.

References

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2056–2068. Retrieved from [Link]

  • Keating, M. J., & Alam, M. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • Mohamed, M. A., El Bakri, Y., Minnih, M. S., Benchidmi, M., Essassi, E. M., & Mague, J. T. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39315-39328. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Krasavin, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(17), 11762–11771. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Li, H., Zhang, J., & Ou, Y. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1424. Retrieved from [Link]

  • Varma, R. S. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Chemistry Learning by Dr. A. K. Mondal. (2020, September 15). MCQ-83: About Nitration reaction on 5-member heterocycles (for BS-MS, CSIR-NET, GATE, IIT-JAM, M.Sc) [Video]. YouTube. Retrieved from [Link]

  • Elguero, J., Claramunt, R. M., & Alkorta, I. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5678–5691. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Varma, R. S. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole, 5-nitro-. Retrieved from [Link]

  • Ansari, M. F., & Alam, M. S. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 29. Retrieved from [Link]

  • Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • Khan, I., Zaib, S., & Batool, S. (2021). Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. Journal of Chemistry, 2021, 5521404. Retrieved from [Link]

  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-5-nitro-1H-indazole

Welcome to the dedicated technical support guide for the synthesis of 6-bromo-5-nitro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 6-bromo-5-nitro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic transformation. The indazole core is a privileged scaffold in drug discovery, and this specific derivative serves as a crucial building block for various therapeutic agents.

The synthesis, however, is not without its challenges, primarily concerning the regioselectivity of the nitration step. This guide provides in-depth, experience-driven answers to common problems, troubleshooting advice for specific experimental issues, and validated protocols to enhance the success and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 6-bromo-5-nitro-1H-indazole?

The principal difficulty lies in controlling the regioselectivity during the electrophilic nitration of the 6-bromo-1H-indazole starting material. The indazole ring system has multiple positions susceptible to nitration (C3, C5, and C7). The existing C6-bromo substituent, while a deactivating group, directs incoming electrophiles to the ortho (C5, C7) positions. The desired product is the C5-nitro isomer, but the formation of the C7-nitro isomer and other byproducts is a significant competing reaction. Achieving a high yield of the target molecule requires careful control of reaction conditions to favor nitration at the C5 position over other potential sites.

Q2: Why is controlling the temperature so critical during the nitration reaction?

Temperature control is paramount for two main reasons:

  • Selectivity: The energy barrier for the formation of the different nitro-isomers is often very similar. Lowering the reaction temperature (typically to 0 – 5 °C) reduces the overall kinetic energy of the system. This reduction allows the subtle electronic and steric differences between the C5 and C7 positions to have a more pronounced effect, thereby favoring the formation of the thermodynamically more stable 5-nitro isomer. At higher temperatures, the reaction becomes less selective, leading to a mixture of isomers that are challenging to separate.

  • Safety and Stability: The nitration of aromatic compounds using mixed acid (sulfuric and nitric acid) is a highly exothermic process. Uncontrolled temperature can lead to a runaway reaction. Furthermore, the indazole ring can be susceptible to degradation and charring under harsh, high-temperature acidic conditions, significantly reducing the overall yield and complicating purification.

Q3: What analytical methods are recommended to confirm the identity and regiochemistry of the final product?

Confirming the correct isomer has been synthesized is crucial. A combination of the following analytical techniques is recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for distinguishing between the 5-nitro and 7-nitro isomers. For 6-bromo-5-nitro-1H-indazole, you should expect to see two distinct singlets in the aromatic region corresponding to the protons at the C4 and C7 positions. In contrast, the 6-bromo-7-nitro-1H-indazole isomer would show two doublets for the C4 and C5 protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides additional structural confirmation by showing the expected number of carbon signals and their chemical environments.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, ensuring the correct elemental formula (C₇H₄BrN₃O₂) is achieved.[1][2]

  • HPLC (High-Performance Liquid Chromatography): Essential for determining the purity of the product and for quantifying the ratio of isomers in the crude reaction mixture. A well-developed HPLC method can resolve the desired product from starting material and unwanted isomers.

Troubleshooting Guide: From Reaction to Purification

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Issue 1: Low Regioselectivity - "My crude product is a mixture of 5-nitro and 7-nitro isomers."
  • Root Cause: This is the most common problem and is typically due to reaction conditions that are not optimized to favor C5 nitration. Factors include temperature, the rate of addition of reagents, and the concentration of the nitrating species.

  • Troubleshooting Steps:

    • Temperature Management: Ensure the reaction vessel is maintained at a stable temperature between 0 °C and 5 °C throughout the addition of the indazole substrate. Use an ice/salt bath for better temperature control.

    • Controlled Addition: Dissolve the 6-bromo-1H-indazole in a portion of concentrated sulfuric acid first. Cool this solution to 0 °C before slowly adding it, dropwise, to the pre-cooled mixed acid (H₂SO₄/HNO₃). This method, where the substrate is added to the nitrating agent, helps maintain a consistent concentration of the nitronium ion (NO₂⁺) and prevents localized temperature spikes.

    • Acid Ratio: The ratio of sulfuric acid to nitric acid is critical. Sulfuric acid acts as a catalyst to generate the active electrophile, NO₂⁺. A significant excess of sulfuric acid ensures the complete generation of the nitronium ion. A commonly used and effective ratio is approximately 4:1 to 5:1 (v/v) of H₂SO₄ to HNO₃.

Issue 2: Low Yield - "The overall yield of my purified product is poor."
  • Root Cause: Low yields can stem from incomplete reaction, product degradation during the reaction or work-up, or significant loss during purification.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material. If the reaction stalls, allow it to stir for a longer period at 0-5 °C. Avoid increasing the temperature, as this will primarily lead to the formation of undesired isomers.

    • Careful Quenching: The reaction must be quenched by pouring the acidic mixture onto a large amount of crushed ice. This should be done slowly and with vigorous stirring. A rapid or uncontrolled quench can cause localized heating, leading to product decomposition.

    • Optimize Purification: The separation of 5-nitro and 7-nitro isomers can be challenging.

      • Column Chromatography: A silica gel column using a gradient elution system, typically starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity, is often effective.

      • Recrystallization: If an appropriate solvent is found, recrystallization can be a highly effective method for purifying the desired isomer, especially on a larger scale. A Chinese patent suggests that mixed solvents can be effective for separating indazole isomers.[3]

Issue 3: Product Characterization - "I am unsure if I have the correct isomer based on my ¹H NMR."
  • Root Cause: Misinterpretation of NMR spectra is possible without clear reference data. The key is to analyze the splitting patterns (multiplicity) of the aromatic protons.

  • Clarification and Solution:

    • Expected ¹H NMR for 6-bromo-5-nitro-1H-indazole:

      • You will have two protons remaining on the benzene portion of the ring: H-4 and H-7.

      • H-4 is adjacent to the C5-NO₂ group and the C3-H of the pyrazole ring.

      • H-7 is adjacent to the C6-Br group and the N1-H of the pyrazole ring.

      • Crucially, H-4 and H-7 are not adjacent to each other. Therefore, they will appear as two distinct singlets . One proton signal will also be present for C3-H, and a broad singlet for the N1-H.

    • Expected ¹H NMR for the 6-bromo-7-nitro-1H-indazole (side product):

      • The remaining protons are H-4 and H-5.

      • These protons are adjacent to each other and will couple, appearing as two doublets .

CompoundProtonExpected Multiplicity
6-bromo-5-nitro-1H-indazole (Desired) H-4Singlet
H-7Singlet
6-bromo-7-nitro-1H-indazole (Isomer)H-4Doublet
H-5Doublet

Validated Experimental Protocol

This protocol is a synthesized methodology based on established chemical principles for selective nitration.

Step 1: Preparation of the Nitrating Mixture
  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice/salt bath, add 40 mL of concentrated sulfuric acid (98%).

  • Cool the sulfuric acid to 0 °C.

  • While maintaining the temperature between 0 °C and 5 °C, slowly add 10 mL of concentrated nitric acid (70%) dropwise.

  • Stir the resulting mixed acid at 0 °C for 15 minutes before use.

Step 2: Nitration Reaction
  • In a separate beaker, dissolve 5.0 g of 6-bromo-1H-indazole in 20 mL of concentrated sulfuric acid. Gentle warming may be required to achieve full dissolution; ensure the solution is cooled back to room temperature afterward.

  • Cool the indazole solution to 0 °C in an ice bath.

  • Using a dropping funnel, add the indazole solution dropwise to the vigorously stirred nitrating mixture prepared in Step 1. The rate of addition must be controlled to keep the internal temperature of the reaction below 5 °C. This addition typically takes 30-45 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).

Step 3: Work-up and Isolation
  • Prepare a large beaker containing approximately 400 g of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A yellow precipitate will form.

  • Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Dry the crude solid product under vacuum.

Step 4: Purification
  • The crude product can be purified by silica gel column chromatography.

  • Prepare a column with silica gel and equilibrate with 10% ethyl acetate in hexanes.

  • Dissolve the crude solid in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 40%).

  • Collect fractions and analyze by TLC to isolate the pure 6-bromo-5-nitro-1H-indazole.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a yellow solid.

Process Visualization

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start Materials: 6-Bromo-1H-indazole H₂SO₄, HNO₃ nitration Nitration Reaction (0-5 °C) Controlled addition of indazole solution to mixed acid start->nitration Step 1 & 2 quench Quench on Ice nitration->quench Step 3 filtration Vacuum Filtration & Water Wash quench->filtration crude Crude Product filtration->crude purify Column Chromatography or Recrystallization crude->purify Step 4 product Final Product: 6-Bromo-5-nitro-1H-indazole purify->product

Caption: Workflow for the synthesis of 6-bromo-5-nitro-1H-indazole.

Regioselectivity Challenge Diagram

G cluster_products Potential Products start 6-Bromo-1H-indazole reagent + HNO₃ / H₂SO₄ start->reagent product_desired C5 Nitration (Desired Product) 6-Bromo-5-nitro-1H-indazole reagent->product_desired  Favored at  low temp product_isomer C7 Nitration (Major Side-Product) 6-Bromo-7-nitro-1H-indazole reagent->product_isomer  Competes product_other Other Products (e.g., C3-nitro, dinitro) reagent->product_other  Minor

Caption: Competing nitration pathways for 6-bromo-1H-indazole.

References

  • PubChem Compound Summary for CID 71681986, 6-bromo-5-nitro-1H-indazole. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents. (2011).

Sources

Optimization

Technical Support Center: Purification of Crude 6-Bromo-5-Nitro-1H-Indazole

This guide is intended for researchers, scientists, and drug development professionals who are working with 6-bromo-5-nitro-1H-indazole and require a reliable methodology for its purification. As a crucial intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals who are working with 6-bromo-5-nitro-1H-indazole and require a reliable methodology for its purification. As a crucial intermediate in the synthesis of various biologically active molecules, the purity of 6-bromo-5-nitro-1H-indazole is paramount for successful downstream applications. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Introduction: The Importance of Purity

6-Bromo-5-nitro-1H-indazole is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The presence of impurities, such as unreacted starting materials, regioisomers, or byproducts from the synthesis, can significantly impact the yield, selectivity, and biological activity of subsequent reactions. Therefore, a robust purification strategy is essential to ensure the quality and reliability of your research outcomes.

Troubleshooting Guide: Common Issues in the Purification of 6-Bromo-5-Nitro-1H-Indazole

The following table outlines common problems that may arise during the purification of crude 6-bromo-5-nitro-1H-indazole, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Persistent presence of starting material (6-bromo-1H-indazole) in the purified product. Incomplete nitration reaction.Optimize the nitration reaction conditions (e.g., reaction time, temperature, or nitrating agent concentration). For purification, utilize column chromatography with a gradient elution, starting with a less polar solvent system to elute the less polar starting material first.
Presence of an isomeric impurity, likely 6-bromo-7-nitro-1H-indazole. Lack of complete regioselectivity during the nitration of 6-bromo-1H-indazole. The directing effects of the bromine and the pyrazole ring can lead to the formation of other isomers.Careful column chromatography is the most effective method for separating regioisomers. A long column with a shallow gradient of a moderately polar solvent system (e.g., ethyl acetate in hexanes) is recommended. Alternatively, fractional recrystallization from a suitable solvent like ethanol or methanol might be effective if the solubility differences between the isomers are significant.
The purified product is a dark, oily residue instead of a crystalline solid. Presence of residual solvents, highly colored impurities, or decomposition products.Try to precipitate the product by adding a non-polar solvent (e.g., hexanes or heptane) to a concentrated solution of the product in a more polar solvent (e.g., ethyl acetate or dichloromethane). If this fails, column chromatography is necessary. The use of activated charcoal during recrystallization can also help remove colored impurities.
Low recovery of the product after recrystallization. The chosen solvent is too good a solvent for the product, leading to significant loss in the mother liquor. The product may have partially decomposed during heating.Select a solvent or solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. Perform small-scale solubility tests to identify the optimal solvent. Avoid prolonged heating, especially in protic solvents like water, as some nitro-indazoles can be susceptible to hydrolysis or decomposition at high temperatures.[1]
Streaking or poor separation on the TLC plate. The sample is too concentrated. The developing solvent system is not optimal. The compound may be interacting strongly with the silica gel.Dilute the sample before spotting it on the TLC plate. Experiment with different solvent systems of varying polarity. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can sometimes improve the spot shape for polar compounds.

Purification Strategy Workflow

The choice of purification method largely depends on the impurity profile of your crude material. The following diagram outlines a decision-making workflow to guide you in selecting the most appropriate strategy.

Purification_Workflow cluster_0 Crude 6-bromo-5-nitro-1H-indazole cluster_1 Impurity Profile cluster_2 Purification Path cluster_3 Final Product Start Analyze crude material by TLC/HPLC Impurity_Check Major Impurities Identified? Start->Impurity_Check Recrystallization Recrystallization Impurity_Check->Recrystallization Minor impurities (>95% pure) Column_Chromatography Column Chromatography Impurity_Check->Column_Chromatography Significant isomeric or starting material impurities Solvent_Wash Solvent Wash / Slurry Impurity_Check->Solvent_Wash Mostly one major impurity with different solubility Pure_Product Pure 6-bromo-5-nitro-1H-indazole Recrystallization->Pure_Product Column_Chromatography->Pure_Product Solvent_Wash->Pure_Product

Caption: Decision workflow for selecting the appropriate purification method.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is highly effective for removing both starting material and isomeric impurities.

Materials:

  • Crude 6-bromo-5-nitro-1H-indazole

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude material in ethyl acetate.

    • Develop a TLC plate using a solvent system of 30% ethyl acetate in hexanes.

    • Visualize the plate under a UV lamp to identify the spots corresponding to the product, starting material, and any isomers. The product, being more polar than the starting material (6-bromo-1H-indazole), will have a lower Rf value. Isomers will likely have similar but distinct Rf values.

  • Column Preparation:

    • Prepare a slurry of silica gel in hexanes.

    • Pack the column with the slurry, ensuring there are no air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Dissolve the crude 6-bromo-5-nitro-1H-indazole in a minimal amount of dichloromethane or ethyl acetate.

    • Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a low polarity solvent system, such as 10% ethyl acetate in hexanes. This will elute any non-polar impurities and the less polar starting material.

    • Gradually increase the polarity of the eluent, for example, to 20-30% ethyl acetate in hexanes.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure desired product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 6-bromo-5-nitro-1H-indazole as a solid.

Protocol 2: Purification by Recrystallization

This method is suitable if the crude material is relatively pure (>90%) and the main impurities have different solubility profiles.

Materials:

  • Crude 6-bromo-5-nitro-1H-indazole

  • Ethanol or Methanol

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude 6-bromo-5-nitro-1H-indazole in an Erlenmeyer flask.

    • Add a minimal amount of ethanol (or methanol) and gently heat the mixture with swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point. A patent for the related 3-bromo-5-nitro-1H-indazole suggests using a 45-50% aqueous ethanol solution.[2]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 6-bromo-5-nitro-1H-indazole?

  • Pure 6-bromo-5-nitro-1H-indazole is typically a yellow to light brown crystalline solid. The exact color may vary slightly depending on the crystalline form and residual impurities.

Q2: How can I confirm the purity of my final product?

  • Purity should be assessed using a combination of techniques. Thin-layer chromatography (TLC) against a reference standard is a quick check. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. An HPLC method for the related 5-nitroindazole uses a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential to confirm the structure and identify any remaining impurities.

Q3: My compound seems to be degrading during purification. What can I do?

  • Nitro-substituted indazoles can be sensitive to heat and certain solvents. Avoid prolonged heating, especially in protic solvents like water or alcohols at high temperatures.[1] If you suspect thermal degradation, consider using a lower boiling point solvent for recrystallization or performing column chromatography at room temperature.

Q4: I am having trouble separating the 5-nitro and 7-nitro isomers. Any suggestions?

  • Separating regioisomers can be challenging. For column chromatography, using a longer column and a very shallow solvent gradient can improve resolution. Sometimes, changing the stationary phase (e.g., using alumina instead of silica gel) or employing a different solvent system can alter the elution order and improve separation. Preparative HPLC is another option for difficult separations.

Q5: What are the primary safety precautions I should take when working with this compound?

  • While specific toxicity data for 6-bromo-5-nitro-1H-indazole is limited, related nitroaromatic and bromo-heterocyclic compounds can be harmful. It is prudent to handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. For related compounds, hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4]

References

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-bromo-5-nitro-1H-indazole

Welcome to the technical support center for the synthesis of 6-bromo-5-nitro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromo-5-nitro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common issues, and empower you to achieve higher yields and purity in your experiments.

Section 1: Synthesis Overview & Key Strategic Considerations

The synthesis of 6-bromo-5-nitro-1H-indazole is typically approached as a two-step sequence starting from a commercially available precursor. The primary challenges in this synthesis are not in the individual transformations but in controlling the regioselectivity of the nitration step and managing the stability of the nitro-indazole product during workup and purification.

The general synthetic pathway is outlined below:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitration Start 4-bromo-2-methylaniline Precursor 6-Bromo-1H-indazole Start->Precursor Diazotization & Cyclization Product 6-bromo-5-nitro-1H-indazole Precursor->Product Electrophilic Aromatic Substitution (HNO3/H2SO4)

Caption: General two-step workflow for synthesizing 6-bromo-5-nitro-1H-indazole.

The critical transformation is the electrophilic aromatic substitution (nitration) on the 6-bromo-1H-indazole core. The indazole ring system's reactivity is governed by the competing directing effects of the activating amine (NH) group within the pyrazole ring and the deactivating bromo-substituent on the benzene ring. Understanding this electronic interplay is the key to troubleshooting regioselectivity issues.

Section 2: Troubleshooting Guide for Yield Improvement

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My yield for the first step, the synthesis of 6-bromo-1H-indazole, is very low. What are the likely causes?

Answer: The synthesis of the 6-bromo-1H-indazole precursor, typically from 4-bromo-2-methylaniline, involves a diazotization followed by an intramolecular cyclization. Low yields can often be traced back to two critical areas:

  • Suboptimal Diazotization: The formation of the diazonium salt is highly temperature-sensitive. The reaction should be maintained at a low temperature (0-5 °C) to prevent the premature decomposition of the unstable diazonium intermediate. Furthermore, the rate of addition of the nitrite source (e.g., isoamyl nitrite or sodium nitrite) is critical. A slow, controlled addition prevents localized temperature spikes and the formation of side products, such as diazoamino compounds, which can appear as insoluble yellow precipitates.[1][2]

  • Inefficient Cyclization: Following diazotization, the cyclization to form the indazole ring requires specific conditions. In the procedure starting from 4-bromo-2-methylaniline, this often involves heating to reflux.[1] Ensure the reaction is heated for a sufficient duration (e.g., 20 hours) to drive the cyclization to completion. Incomplete reaction will leave uncyclized intermediates in your crude product, complicating purification.

Question 2: The nitration step is failing or giving me a complex mixture of products. Why is this happening and how can I fix it?

Answer: This is the most challenging step and the primary source of yield loss. The issue almost always stems from improper control of the nitration conditions or a misunderstanding of the substrate's reactivity.

  • Causality - The Role of the Nitrating Species: The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst and a dehydrating agent, protonating nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺). Without sufficient sulfuric acid, the concentration of the nitronium ion is too low for an efficient reaction with a moderately deactivated ring like 6-bromo-1H-indazole.[3][4]

  • Critical Parameter - Temperature Control: Nitration is a highly exothermic reaction. The temperature of the reaction mixture must be strictly controlled, typically between 0 °C and 5 °C , during the addition of the 6-bromo-1H-indazole substrate to the nitrating mixture.

    • If the temperature is too high (>10 °C): You risk over-nitration (dinitration) and the formation of oxidized byproducts, leading to a dark, tarry reaction mixture and a significantly reduced yield.

    • If the temperature is too low (<-5 °C): The reaction rate may be too slow to be practical.

  • Troubleshooting Steps:

    • Prepare the Nitrating Mixture First: Cool the concentrated sulfuric acid to 0 °C in an ice/salt bath. Slowly and dropwise, add the concentrated nitric acid, ensuring the temperature never exceeds 10 °C.

    • Controlled Substrate Addition: Dissolve your 6-bromo-1H-indazole in a minimum amount of cold, concentrated sulfuric acid. Add this solution dropwise to the cold nitrating mixture. This ensures the substrate is always in the presence of a large excess of the nitrating agent under controlled thermal conditions.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. A typical mobile phase would be a mixture of hexane and ethyl acetate.

Question 3: I've isolated a product, but I suspect it's the wrong isomer. How can I control the regioselectivity to favor the 5-nitro product?

Answer: This is an excellent question that gets to the heart of the chemistry. The formation of isomers is dictated by the directing effects of the existing substituents on the indazole ring.

Caption: Regiochemical influences on the nitration of 6-bromo-1H-indazole.

  • Electronic Effects:

    • The NH group at position 1 is a powerful activating group that directs electrophiles to its ortho (position 7) and para (position 5) positions.

    • The Bromo group at position 6 is deactivating but also an ortho, para director. Its ortho positions are 5 and 7.

  • Favorable Outcome: Both groups direct towards positions 5 and 7. Thankfully, substitution at position 5 is generally favored due to being para to the strongly activating NH group. The 7-nitro isomer is the most likely side product.

  • Strategies to Maximize 5-Nitro Isomer:

    • Maintain Low Temperature: Higher temperatures can sometimes reduce selectivity, allowing the reaction to overcome the small energetic difference between substitution at the 5 and 7 positions. Sticking to the 0-5 °C range is paramount.

    • Choice of Acid: Using concentrated sulfuric acid is standard. Fuming sulfuric acid (oleum) is too harsh and will likely lead to side products and decomposition.

    • Purification: If a mixture of isomers is formed, they can typically be separated by silica gel column chromatography due to differences in polarity.

Question 4: My product seems to decompose during aqueous workup or purification. How can I handle it more effectively?

Answer: Nitro-substituted indazoles can exhibit sensitivity to hydrolysis, particularly under harsh pH or thermal conditions.[5][6] The electron-withdrawing nature of the nitro group makes the indazole ring more susceptible to nucleophilic attack.

  • Workup Protocol:

    • Quench Carefully: The reaction is quenched by pouring the acidic mixture slowly onto a large amount of crushed ice. This must be done carefully to manage the exothermic heat of dilution of the strong acid.

    • Neutralize Cautiously: If neutralization is required, use a weak base like sodium bicarbonate or a dilute solution of sodium hydroxide, always keeping the mixture cold in an ice bath. Avoid using strong, concentrated bases.

    • Efficient Extraction: Once quenched, extract the product promptly into a suitable organic solvent like ethyl acetate or dichloromethane. Do not let the aqueous mixture sit for extended periods.

  • Purification Protocol:

    • Avoid High Heat: When removing solvent using a rotary evaporator, use a low-temperature water bath (30-40 °C).

    • Recrystallization: If the crude product is sufficiently pure, recrystallization is an excellent method. Solvents like ethanol, methanol, or mixtures of ethyl acetate and hexane are often effective.[2][7] This method is often gentler than chromatography.

    • Chromatography: Use a well-packed silica gel column and run it efficiently. Do not let the product sit on the silica for an unnecessarily long time, as the acidic nature of silica gel can sometimes degrade sensitive compounds.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol A: Synthesis of 6-Bromo-1H-indazole[1]
  • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (e.g., 95.0 g) in chloroform (700 mL).

  • Cool the solution and add acetic anhydride (109 mL) while ensuring the temperature remains below 40°C. Stir for approximately 50 minutes.

  • To this mixture, add potassium acetate (14.6 g) followed by isoamyl nitrite (147 mL).

  • Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours.

  • After completion, cool the mixture to room temperature and remove the volatile components under reduced pressure.

  • Add water to the residue and perform an azeotropic distillation.

  • Add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55°C.

  • Cool the acidic solution to 20°C and adjust the pH to 11 by the slow addition of a 50% aqueous sodium hydroxide solution.

  • Evaporate the solvent and slurry the resulting solid with heptane.

  • Filter the solid, wash with heptane, and dry under vacuum to yield 6-bromo-1H-indazole.

Protocol B: Nitration of 6-Bromo-1H-indazole to 6-bromo-5-nitro-1H-indazole
  • In a three-neck flask equipped with a thermometer and a dropping funnel, add concentrated sulfuric acid (e.g., 100 mL). Cool the flask in an ice/salt bath to 0 °C.

  • Slowly, add concentrated nitric acid (e.g., 25 mL) to the sulfuric acid via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. This is your nitrating mixture.

  • In a separate beaker, dissolve 6-bromo-1H-indazole (e.g., 20 g) in a minimal amount of cold (0 °C) concentrated sulfuric acid.

  • Add the solution of 6-bromo-1H-indazole dropwise to the cold (0-5 °C) nitrating mixture over 30-45 minutes.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large volume of crushed ice (e.g., 1 kg) with vigorous stirring.

  • A precipitate (the crude product) should form. Filter the solid and wash it thoroughly with cold water until the washings are neutral (pH ~7).

  • Dry the crude solid under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography.

Section 4: Data Summary & FAQs

Table of Key Nitration Parameters
ParameterRecommended Value/ReagentRationale & Key Considerations
Substrate 6-Bromo-1H-indazoleEnsure high purity from the previous step to avoid nitration of impurities.
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Standard, potent electrophilic nitrating system. H₂SO₄ generates the NO₂⁺ electrophile.[4]
Acid Ratio ~1:4 (v/v) HNO₃ : H₂SO₄Ensures complete generation of the nitronium ion.
Temperature 0 °C to 5 °CCritical for preventing over-nitration, side-reactions, and decomposition.
Reaction Time 1-3 hoursMonitor by TLC to avoid prolonged reaction times which can degrade the product.
Workup Quench on ice, wash with H₂ONeutralizes strong acid and isolates the crude product. Avoids harsh bases.
Purification Recrystallization (Ethanol) or Column ChromatographyRecrystallization is preferred for purity and stability.[2]
Frequently Asked Questions (FAQs)
  • Q: Can I use a different nitrating agent?

    • A: While HNO₃/H₂SO₄ is the standard, alternative and sometimes milder methods exist for aromatic nitration, such as using nitrate salts with an acid catalyst or employing microwave-assisted protocols.[8][9] However, these methods would require significant optimization for this specific substrate and may not offer superior regioselectivity without extensive experimentation.

  • Q: My final product is a pale yellow solid. Is this normal?

    • A: Yes, this is very common. Many nitroaromatic compounds, including nitroindazoles, are crystalline solids with a characteristic pale yellow color.[2][7] A dark brown or black color, however, would indicate the presence of impurities or decomposition products.

  • Q: How do I confirm the identity and regiochemistry of my final product?

    • A: The definitive methods are ¹H NMR, ¹³C NMR, and Mass Spectrometry. For ¹H NMR, the coupling patterns and chemical shifts of the aromatic protons on the indazole ring are unique for each isomer. The 5-nitro and 7-nitro isomers will have distinct spectra that can be used for unambiguous identification.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Indazole, 5-nitro- - Organic Syntheses Procedure. [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. [Link]

  • Indazole synthesis - Organic Chemistry Portal. [Link]

  • 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - NIH. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing. [Link]

  • Iron promoted C3‐H nitration of indazole. - ResearchGate. [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate. [Link]

  • Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid - SciRP.org. [Link]

  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - ResearchGate. [Link]

  • 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole - PubMed. [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers. [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC - NIH. [Link]

Sources

Optimization

Technical Support Center: Regioselectivity in 6-bromo-5-nitro-1H-indazole Reactions

Welcome to the technical support center for troubleshooting regioselectivity in reactions involving 6-bromo-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting regioselectivity in reactions involving 6-bromo-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile but often challenging heterocyclic scaffold. Here, we will delve into the nuanced factors that govern reaction outcomes and provide actionable strategies to achieve the desired regioselectivity in your synthetic endeavors.

Introduction: The Indazole Conundrum

Indazole and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the ambident nucleophilic nature of the indazole ring, arising from the tautomerism between the 1H- and 2H-forms, frequently leads to the formation of a mixture of N1 and N2-substituted regioisomers during reactions like N-alkylation and N-arylation.[1][2][3] The substitution pattern of the indazole core, particularly with the electron-withdrawing nitro group and the reactive bromo handle in 6-bromo-5-nitro-1H-indazole, adds another layer of complexity to predicting and controlling reaction outcomes.

This guide provides a comprehensive resource to address common challenges, drawing upon established mechanistic principles and field-proven insights to empower you to optimize your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with 6-bromo-5-nitro-1H-indazole and offers step-by-step guidance for resolution.

Issue 1: Poor or No N-Alkylation/N-Arylation Reaction

Question: I am not observing any significant product formation in my N-alkylation/N-arylation reaction with 6-bromo-5-nitro-1H-indazole. What could be the issue?

Answer: The lack of reactivity in N-alkylation or N-arylation of 6-bromo-5-nitro-1H-indazole can often be attributed to an inappropriate choice of base and solvent, or insufficient activation of the coupling partners.

  • Causality: The acidity of the N-H proton in indazole is a critical factor. A base that is too weak may not be sufficient to deprotonate the indazole effectively to form the reactive indazolide anion. Conversely, certain base-solvent combinations can lead to poor solubility of the reactants or the base itself. For instance, using a carbonate base in a non-polar aprotic solvent like THF may result in little to no reaction.[4]

  • Troubleshooting Protocol:

    • Evaluate the Base and Solvent System:

      • For N-alkylation with alkyl halides, a common starting point is using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[5]

      • If using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), a more polar aprotic solvent like DMF is generally required to ensure sufficient reactivity.[4]

    • Ensure Anhydrous Conditions: The presence of water can quench strong bases like NaH and interfere with the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Check Reactant Quality: Verify the purity and integrity of your 6-bromo-5-nitro-1H-indazole and the alkylating/arylating agent.

    • Increase Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature can enhance the reaction rate. However, be mindful that this can also affect regioselectivity.

Issue 2: Undesired Mixture of N1 and N2 Regioisomers in N-Alkylation

Question: My N-alkylation of 6-bromo-5-nitro-1H-indazole is yielding a difficult-to-separate mixture of N1 and N2 isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a well-documented challenge.[1][2][3] The outcome is a delicate balance between thermodynamic and kinetic control, heavily influenced by the reaction conditions.

  • Causality:

    • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2][6] The N1-substituted product is often the thermodynamically more stable isomer, while the N2-substituted product can be the kinetically favored one under certain conditions.[4][5]

    • Base and Solvent Effects: The choice of base and solvent plays a pivotal role in dictating the regioselectivity. Strong, non-coordinating bases in non-polar aprotic solvents tend to favor the formation of the thermodynamically stable N1-isomer.[4][5] This is often attributed to the formation of a tight ion pair between the indazolide anion and the counter-ion of the base.[5][7]

    • Steric Hindrance: While the 6-bromo-5-nitro-1H-indazole does not have a substituent at the C7 position that would sterically hinder the N1 position, the electronic effects of the substituents are more dominant.[5]

  • Troubleshooting Protocol & Optimization Strategies:

    Desired Isomer Strategy Proposed Mechanism Recommended Conditions
    N1-Alkylated Thermodynamic ControlFormation of a tight ion pair with the base's counter-ion, favoring alkylation at the more thermodynamically stable position.Base: Sodium hydride (NaH) Solvent: Tetrahydrofuran (THF) Temperature: 0 °C to 50 °C
    N2-Alkylated Kinetic ControlConditions that favor attack at the more nucleophilic nitrogen, which can be N2 under certain circumstances.Reaction Type: Mitsunobu reaction (e.g., with an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate) or acid-catalyzed alkylation.[4]

    Experimental Workflow for N1-Selective Alkylation:

    • To a stirred suspension of NaH (1.1 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-5-nitro-1H-indazole (1.0 equiv.) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkylating agent (e.g., alkyl bromide, 1.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and then heat to 50 °C for 24 hours, monitoring by TLC or LC-MS.[7]

    • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.

    N1_vs_N2_Alkylation

    Caption: Controlling N1 vs. N2 alkylation of 6-bromo-5-nitro-1H-indazole.

Issue 3: Low Yield in Suzuki-Miyaura or Buchwald-Hartwig Coupling at the C6-Bromo Position

Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling at the C6-bromo position of my N-substituted 6-bromo-5-nitro-1H-indazole, but the yields are consistently low. What factors should I consider?

Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides.[8][9] However, their success with electron-deficient heterocyclic systems like 6-bromo-5-nitro-1H-indazole can be sensitive to the choice of catalyst, ligand, base, and reaction conditions.

  • Causality:

    • Catalyst Deactivation: The nitro group can potentially coordinate to the palladium center and deactivate the catalyst.

    • Poor Oxidative Addition: The electron-withdrawing nature of the nitro group and the indazole ring can affect the oxidative addition step of the catalytic cycle.

    • Inappropriate Ligand Choice: The ligand on the palladium catalyst is crucial for stabilizing the active catalytic species and facilitating the elementary steps of the catalytic cycle.

    • Base Incompatibility: The choice of base is critical for the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.

  • Troubleshooting Protocol & Optimization Strategies:

    For Suzuki-Miyaura Coupling:

    • Catalyst and Ligand Screening:

      • Start with a robust catalyst system like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., SPhos, XPhos).

    • Base Selection:

      • Aqueous solutions of bases like K₂CO₃ or Cs₂CO₃ are commonly effective.

    • Solvent System:

      • A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used.

    • Temperature:

      • These reactions often require elevated temperatures (80-120 °C).

    Experimental Workflow for a Model Suzuki-Miyaura Coupling:

    • In a reaction vessel, combine the N-substituted 6-bromo-5-nitro-1H-indazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

    • Degas the solvent (e.g., 1,4-dioxane/water 4:1) and add it to the reaction vessel under an inert atmosphere.

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

    Suzuki_Miyaura_Cycle

    Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of indazole N-alkylation?

A1: The regioselectivity of indazole N-alkylation is governed by a complex interplay of several factors:

  • Base and Solvent System: This is a critical determinant. A strong base like NaH in a non-polar solvent like THF generally favors the thermodynamically more stable N1-alkylated product.[4][5] In contrast, polar aprotic solvents like DMF can lead to mixtures of N1 and N2 isomers.[4]

  • Steric Effects: Bulky substituents at the C7 position can sterically hinder the N1 position, thereby favoring N2-alkylation.[5]

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. The 5-nitro group in 6-bromo-5-nitro-1H-indazole is a strong electron-withdrawing group that will impact the overall electron density of the heterocyclic system.

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent can also influence the N1/N2 ratio.

  • Temperature: Higher temperatures may favor the thermodynamically more stable product, but this is not always the case.

Q2: How does the 5-nitro group in 6-bromo-5-nitro-1H-indazole affect its reactivity?

A2: The 5-nitro group, being a potent electron-withdrawing group, has a profound impact on the reactivity of the indazole ring system:

  • Increased Acidity: It increases the acidity of the N-H proton, making deprotonation with a suitable base easier.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring towards nucleophilic attack. While the bromo group at C6 is the primary site for palladium-catalyzed cross-coupling, under certain conditions, SNAr reactions could be a competing pathway, especially with potent nucleophiles.[10][11]

  • Influence on Electronic Properties: It significantly reduces the electron density of the entire ring system, which can affect the rates and outcomes of various reactions, including palladium-catalyzed couplings.[12]

Q3: Can I perform a nucleophilic aromatic substitution (SNAr) to replace the 6-bromo substituent?

A3: While palladium-catalyzed cross-coupling reactions are more common for aryl bromides, an SNAr reaction at the C6 position is plausible, especially given the activating effect of the 5-nitro group. For an SNAr reaction to occur, the ring must be sufficiently electron-deficient, and there must be a good leaving group. The bromo substituent is a reasonable leaving group for SNAr, and the 5-nitro group provides the necessary electron withdrawal. However, the success of such a reaction would depend heavily on the nucleophile and the reaction conditions. It is a less conventional but potentially viable synthetic route to explore.

Q4: Are there any alternative methods for selective N-alkylation of indazoles?

A4: Yes, several alternative strategies have been developed to achieve regioselective N-alkylation of indazoles:

  • Directed C-H Functionalization: While more complex, this approach can offer high regioselectivity.

  • Reductive Amination: Condensation of the indazole with an aldehyde followed by reduction can sometimes provide better selectivity.[13]

  • Enzymatic Reactions: Biocatalytic methods are emerging as a green and highly selective way to perform such transformations.[14]

We hope this technical support guide provides valuable insights and practical solutions for your research with 6-bromo-5-nitro-1H-indazole. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. (2024-08-09). Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. (2024-08-09). Available at: [Link]

  • Alkylating reagent effects on N-1/N-2 regioselectivity. a - ResearchGate. Available at: [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate. (2024-08-09). Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation - PMC - NIH. (2024-02-20). Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. (2021-08-02). Available at: [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. (2025-12-22). Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021-08-02). Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation - RSC Publishing. (2024-02-20). Available at: [Link]

  • Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes - MPG.PuRe. (2025-12-11). Available at: [Link]

  • 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (2021-02-10). Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024-12-12). Available at: [Link]

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. (2018-03-16). Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. (2024-08-22). Available at: [Link]

  • A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. (2020-06-08). Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. Available at: [Link]

  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles - ResearchGate. (2025-08-06). Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018-08-20). Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions | Request PDF - ResearchGate. Available at: [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. (2021-12-12). Available at: [Link]

  • Nitroreductase-triggered indazole formation - ChemRxiv. (2025-02-13). Available at: [Link]

  • Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation) - YouTube. (2020-04-30). Available at: [Link]

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Publishing. Available at: [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC - NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 6-Bromo-5-nitro-1H-indazole

Welcome to the technical support center for 6-bromo-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-bromo-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the experimental use of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize the formation of impurities, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 6-bromo-5-nitro-1H-indazole?

A1: The reactivity of 6-bromo-5-nitro-1H-indazole is governed by several key features:

  • The Indazole NH: The acidic proton on the pyrazole ring is the most common site for reactions like N-alkylation and N-arylation.

  • The Bromo Substituent: The bromine atom at the 6-position is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).

  • The Nitro Group: The electron-withdrawing nitro group at the 5-position activates the aromatic ring for nucleophilic attack and can be reduced to an amino group, providing a route to further functionalization.

  • The C3 Position: The C3 position of the indazole ring is susceptible to electrophilic substitution, particularly under harsh conditions or if the N1 position is protected.

Q2: How should I store 6-bromo-5-nitro-1H-indazole to prevent degradation?

A2: To ensure the long-term stability of 6-bromo-5-nitro-1H-indazole, it should be stored in a cool, dry, and dark place. The compound is susceptible to degradation upon exposure to light and moisture.[1] Storing it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation.

Q3: I am observing two distinct products in my N-alkylation reaction. What is happening?

A3: The indazole ring has two nitrogen atoms, and alkylation can occur on either N1 or N2, leading to a mixture of regioisomers. The regioselectivity of N-alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.[2][3][4][5][6] Generally, bulkier alkylating agents and certain solvent/base combinations can favor one isomer over the other. For a detailed troubleshooting guide, please refer to the "Troubleshooting Guide" section below.

Q4: Can the nitro group be reduced without affecting the bromo substituent?

A4: Yes, selective reduction of the nitro group is achievable. However, care must be taken in choosing the reducing agent. While catalytic hydrogenation with Pd/C is a common method for nitro group reduction, it can sometimes lead to dehalogenation (loss of the bromine atom).[7] Milder reducing agents such as iron powder in acetic acid, tin(II) chloride, or sodium sulfide are often preferred to preserve the bromo substituent.[8]

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific experimental issues and provides actionable solutions based on mechanistic insights.

Issue 1: Low Yield and Multiple Byproducts in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of debrominated starting material (5-nitro-1H-indazole).

  • Formation of homocoupled boronic acid byproduct.

Probable Causes:

  • Debromination: The palladium catalyst can facilitate the reduction of the C-Br bond, especially in the presence of protic solvents or certain bases.[7]

  • Homocoupling: The boronic acid can couple with itself, a reaction that is often promoted by the presence of oxygen or high temperatures.[9]

  • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or degrade under the reaction conditions.

Solutions:

Corrective Action Scientific Rationale
Degas Solvents Thoroughly Oxygen can promote the homocoupling of the boronic acid and lead to catalyst oxidation.[9] Degassing with argon or nitrogen for 15-30 minutes is crucial.
Use a Milder Base Strong bases can sometimes promote debromination. Consider using milder bases like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.
Optimize Catalyst and Ligand The choice of palladium catalyst and ligand can significantly impact the reaction outcome. For electron-deficient substrates like 6-bromo-5-nitro-1H-indazole, ligands that promote rapid oxidative addition and reductive elimination can minimize side reactions.
Control Reaction Temperature Running the reaction at the lowest effective temperature can help minimize thermal decomposition and byproduct formation.
Issue 2: Poor Regioselectivity in N-Alkylation Reactions

Symptoms:

  • Formation of a mixture of N1 and N2 alkylated isomers, which are often difficult to separate by column chromatography.

Probable Causes:

  • Tautomerization and Ambident Nucleophilicity: The indazole anion is an ambident nucleophile, with negative charge density on both N1 and N2. The reaction conditions determine which nitrogen acts as the primary nucleophile.[10]

  • Steric and Electronic Effects: The substituents on the indazole ring and the nature of the alkylating agent influence the regioselectivity. Electron-withdrawing groups on the benzene ring can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms.[2][4][5][6]

Solutions:

Corrective Action Scientific Rationale
Choice of Base and Solvent The combination of base and solvent plays a critical role. For instance, using NaH in THF often favors N1 alkylation, while Cs₂CO₃ in DMF can sometimes lead to different isomeric ratios.[2][5]
Nature of the Alkylating Agent Bulkier alkylating agents tend to favor reaction at the less sterically hindered N1 position.
Thermodynamic vs. Kinetic Control In some cases, one isomer may be the kinetic product while the other is the thermodynamic product. Allowing the reaction to equilibrate by extending the reaction time or increasing the temperature may favor the more stable isomer.
Issue 3: Incomplete or Unselective Reduction of the Nitro Group

Symptoms:

  • Incomplete conversion of the nitro group to the amine.

  • Formation of intermediate reduction products such as nitroso or hydroxylamine species.

  • Concurrent debromination of the starting material.

Probable Causes:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may not be sufficient for complete reduction.

  • Harsh Reaction Conditions: Aggressive reducing agents or high temperatures can lead to over-reduction or debromination.[7]

  • Catalyst Poisoning: In catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst.

Solutions:

Corrective Action Scientific Rationale
Use of Mild Reducing Agents Reagents like Fe/NH₄Cl, SnCl₂, or Na₂S₂O₄ are generally effective for reducing nitro groups in the presence of halogens.[8][11]
Controlled Catalytic Hydrogenation If using catalytic hydrogenation, consider using a less active catalyst or adding a catalyst poison to selectively reduce the nitro group without affecting the bromine. Raney Nickel can sometimes be a better choice than Pd/C to avoid dehalogenation.[7]
Monitor Reaction Progress Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent over-reduction or the formation of byproducts.
Issue 4: Unwanted Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Displacement of the bromo or nitro group by a nucleophile present in the reaction mixture (e.g., solvent, base).

Probable Causes:

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making both the bromo and even the nitro group itself potential leaving groups under certain conditions.[12]

  • Presence of Strong Nucleophiles: Strong nucleophiles, especially at elevated temperatures, can displace the bromo or nitro group.

Solutions:

Corrective Action Scientific Rationale
Avoid Strong Nucleophiles When possible, use non-nucleophilic bases and aprotic solvents that are less likely to participate in SNAr reactions.
Control Reaction Temperature SNAr reactions are often accelerated by heat. Maintaining a lower reaction temperature can minimize this side reaction.
Protecting Group Strategy If the desired reaction requires conditions that promote SNAr, consider a synthetic route where the sensitive functionality is introduced at a later stage.

Visualizing Potential Reaction Pathways

The following diagrams illustrate key reaction pathways and potential side reactions for 6-bromo-5-nitro-1H-indazole.

G cluster_start Starting Material cluster_reactions Primary Reactions cluster_side_reactions Potential Side Reactions 6-bromo-5-nitro-1H-indazole 6-bromo-5-nitro-1H-indazole N_Alkylation N-Alkylation 6-bromo-5-nitro-1H-indazole->N_Alkylation R-X, Base Suzuki_Coupling Suzuki Coupling 6-bromo-5-nitro-1H-indazole->Suzuki_Coupling Ar-B(OH)2, Pd(0) Nitro_Reduction Nitro Reduction 6-bromo-5-nitro-1H-indazole->Nitro_Reduction [H] SNAr SNAr Product 6-bromo-5-nitro-1H-indazole->SNAr Nu- N1_Isomer N1-Alkylated N_Alkylation->N1_Isomer Major/Minor N2_Isomer N2-Alkylated N_Alkylation->N2_Isomer Major/Minor Debromination Debromination Suzuki_Coupling->Debromination Side Product Homocoupling Homocoupling Suzuki_Coupling->Homocoupling Side Product Nitro_Reduction->Debromination Side Product Incomplete_Reduction Incomplete Reduction Nitro_Reduction->Incomplete_Reduction Side Product

Caption: Reaction pathways of 6-bromo-5-nitro-1H-indazole.

Experimental Protocol: Selective Reduction of the Nitro Group

This protocol provides a reliable method for the selective reduction of the nitro group in 6-bromo-5-nitro-1H-indazole to the corresponding amine, minimizing the risk of debromination.

Materials:

  • 6-bromo-5-nitro-1H-indazole

  • Iron powder (<10 micron, activated)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 6-bromo-5-nitro-1H-indazole (1.0 eq), ethanol, and water (typically in a 4:1 to 2:1 ratio).

  • Add ammonium chloride (4.0-5.0 eq) and iron powder (5.0-10.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the aqueous residue with ethyl acetate and basify with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-1H-indazol-5-amine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

References

  • PubChem. (n.d.). 6-Nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-6-nitro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 683.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. Retrieved from [Link]

  • BenchChem. (n.d.). Proper storage and handling to prevent degradation of 6-Bromo-2,3-dihydro-1H-inden-5-ol.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Journal of the American Chemical Society. (2012). Rhodium(III)
  • Scientific Research Publishing. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine.
  • Beilstein Journal of Organic Chemistry. (2021).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline.
  • National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • YouTube. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • PubMed. (n.d.).
  • ChemRxiv. (2023).
  • Michigan State University Department of Chemistry. (n.d.).
  • PubChem. (n.d.). 5-Bromo-6-nitro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • University of Rochester Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • WuXi Biology. (2022).
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • YouTube. (2023).
  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (2024).
  • ResearchGate. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1 H - 1,2,4-triazol-3-amine.
  • Sigma-Aldrich. (n.d.). 5-Bromo-6-methyl-1H-indazole.
  • Reddit. (2018). Reduction of nitro group in the presence of a nitrile.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Cumhuriyet University. (2018).
  • National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

Sources

Optimization

Technical Support Center: Recrystallization of 6-bromo-5-nitro-1H-indazole

Welcome to the Technical Support Center for the purification of 6-bromo-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 6-bromo-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Here, we move beyond simple protocols to explain the scientific reasoning behind our recommendations, ensuring a successful and safe purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 6-bromo-5-nitro-1H-indazole?

A1: An ideal recrystallization solvent should dissolve the solute well at high temperatures but poorly at low temperatures.[1][2] For 6-bromo-5-nitro-1H-indazole, a polar protic solvent like methanol or ethanol is a good starting point. This is based on the successful recrystallization of the related compound, 5-nitroindazole, from methanol.[3] The presence of the polar nitro group and the hydrogen-bonding N-H group on the indazole ring suggests good solubility in alcohols.

However, if the compound is too soluble in hot methanol or ethanol to allow for good recovery, a mixed solvent system may be necessary. A common approach is to use a solvent pair consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble. For this compound, a mixture of ethanol and water or methanol and water would be a logical choice. You would dissolve the compound in a minimal amount of the hot alcohol and then add hot water dropwise until the solution becomes slightly cloudy.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the hot solvent. This is common with nitroaromatic compounds if the boiling point of the solvent is higher than the melting point of the compound.[4] It can also be caused by a high concentration of impurities.

Troubleshooting Steps:

  • Re-dissolve the oil: Heat the solution to dissolve the oil completely.

  • Add more solvent: Add a small amount of additional hot solvent to lower the saturation point of the solution.

  • Lower the cooling rate: Allow the solution to cool more slowly. Rapid cooling can favor oil formation over crystal growth. You can do this by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath.

  • Change the solvent system: If oiling out persists, your compound may be too soluble in the chosen solvent. Switch to a less polar solvent or a mixed solvent system where the compound has lower solubility.

Q3: I have a very low yield after recrystallization. What are the common causes?

A3: A low yield is a frequent issue in recrystallization and can stem from several factors:[5]

  • Using too much solvent: The most common cause of low yield is adding an excessive amount of solvent during the initial dissolution step. This keeps a significant portion of your compound dissolved even at low temperatures. Always use the minimum amount of boiling solvent to fully dissolve your crude product.

  • Premature crystallization: If the solution cools too quickly during filtration (e.g., in the funnel), you will lose product. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Incomplete crystallization: The cooling period may have been too short. Allow sufficient time for the crystallization to complete, which may take several hours.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Use a minimal amount of ice-cold recrystallization solvent for washing.

Q4: Are there any specific safety precautions I should take when working with 6-bromo-5-nitro-1H-indazole?

A4: Yes, working with nitroaromatic compounds requires special attention to safety due to their potential toxicity and thermal instability.[4][6][7]

  • Toxicity: Nitroaromatic compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8] They can also be absorbed through the skin.[7] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Thermal Stability: While 6-bromo-5-nitro-1H-indazole is not known to be explosive, many nitroaromatic compounds can decompose exothermically at high temperatures.[10][11] Avoid overheating the solution during recrystallization. Use a heating mantle with a stirrer or a steam bath for controlled heating.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines for hazardous materials.

Troubleshooting Guide

This troubleshooting guide provides a systematic approach to resolving common issues encountered during the recrystallization of 6-bromo-5-nitro-1H-indazole.

Problem Potential Cause Solution
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound.
The crystals are colored. - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.
The melting point of the recrystallized product is not sharp or is lower than expected. - The compound is still impure. - The compound is wet.- Perform a second recrystallization. - Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Methanol)
  • Dissolution: Place the crude 6-bromo-5-nitro-1H-indazole in an Erlenmeyer flask. Add a minimal amount of methanol and bring the mixture to a boil using a heating mantle while stirring. Continue adding small portions of hot methanol until the solid just dissolves.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization (Ethanol/Water)
  • Dissolution: Dissolve the crude 6-bromo-5-nitro-1H-indazole in the minimum amount of boiling ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid).

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Hot Gravity Filtration B->C D Slow Cooling C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree

G Start Recrystallization Issue OilingOut Compound Oils Out? Start->OilingOut LowYield Low Yield? Start->LowYield NoCrystals No Crystals Form? Start->NoCrystals ColoredCrystals Crystals Colored? Start->ColoredCrystals OilingOut_Yes Yes OilingOut->OilingOut_Yes LowYield_Yes Yes LowYield->LowYield_Yes NoCrystals_Yes Yes NoCrystals->NoCrystals_Yes ColoredCrystals_Yes Yes ColoredCrystals->ColoredCrystals_Yes OilingOut_Sol1 Re-heat & Add More Solvent OilingOut_Yes->OilingOut_Sol1 OilingOut_Sol2 Cool Slowly OilingOut_Sol1->OilingOut_Sol2 OilingOut_Sol3 Change Solvent OilingOut_Sol2->OilingOut_Sol3 LowYield_Sol1 Use Less Solvent LowYield_Yes->LowYield_Sol1 LowYield_Sol2 Pre-heat Funnel LowYield_Yes->LowYield_Sol2 LowYield_Sol3 Wash with Ice-Cold Solvent LowYield_Yes->LowYield_Sol3 NoCrystals_Sol1 Boil Off Solvent NoCrystals_Yes->NoCrystals_Sol1 NoCrystals_Sol2 Scratch Flask NoCrystals_Yes->NoCrystals_Sol2 NoCrystals_Sol3 Add Seed Crystal NoCrystals_Yes->NoCrystals_Sol3 ColoredCrystals_Sol1 Use Activated Charcoal ColoredCrystals_Yes->ColoredCrystals_Sol1

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Organic Syntheses Procedure. (n.d.). Indazole, 5-nitro-. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Aljarilla, A. I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5695-5707. [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-5-nitro-1H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-6-nitro-1H-indazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • Aljarilla, A. I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic. Retrieved from [Link]

  • Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 6-Bromo-5-nitro-1H-indazole

Welcome to the technical support guide for the column chromatography purification of 6-bromo-5-nitro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the column chromatography purification of 6-bromo-5-nitro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally related compounds. 6-Bromo-5-nitro-1H-indazole is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1] Its purity is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological data.

The purification of nitro-aromatic compounds like this one can present unique challenges, including potential instability on standard silica gel and difficult separations from structurally similar impurities. This guide provides field-proven insights and troubleshooting solutions to help you navigate these challenges effectively.

Troubleshooting FAQs: Common Issues & Solutions

This section addresses specific problems frequently encountered during the purification of 6-bromo-5-nitro-1H-indazole.

Question 1: My compound appears to be degrading on the column. I see a persistent yellow/brown streak and get multiple spots on the TLC of my collected fractions. What's happening?

Answer: This is a classic and highly probable issue. The root cause is often the acidic nature of standard silica gel, which can catalyze the decomposition of sensitive compounds, particularly those containing nitro groups.[2][3]

  • Causality: The Lewis acid sites on the surface of silica gel (silanol groups, Si-OH) can interact with the electron-rich nitro group and the indazole ring system, leading to side reactions or irreversible adsorption.

  • Diagnostic Check (Self-Validation): Before running a column, perform a two-dimensional (2D) TLC.[3][4]

    • Spot your crude material on a TLC plate and elute as normal.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and re-elute using the same solvent system.

    • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal. This confirms silica-induced degradation.

  • Solutions:

    • Deactivate the Silica: Neutralize the acidic sites by preparing a slurry of your silica gel in your non-polar solvent (e.g., hexane or dichloromethane) containing 1-2% triethylamine (Et₃N) or pyridine. Pack the column with this slurry. Run the column with a mobile phase that is also doped with a small amount (0.1-0.5%) of the same base.[5]

    • Switch the Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina is often a good alternative for basic or acid-sensitive compounds.[2][5] Remember to develop a new solvent system using alumina TLC plates first, as the elution profile will be different from silica.

Question 2: I'm struggling to get good separation between my product and a closely-related impurity. The Rf values are too close (e.g., 0.35 and 0.40).

Answer: Achieving resolution between spots with a small ΔRf is a common challenge. Simply increasing the polarity of the mobile phase will often move both spots up the column without improving separation.

  • Causality: The selectivity of your solvent system is insufficient. Different solvent mixtures interact with your compounds and the stationary phase in unique ways. The key is to find a solvent system that exploits subtle differences in the polarity or functional groups of your product and the impurity.

  • Solutions:

    • Change Solvent Selectivity: Do not just increase the percentage of the polar solvent. Instead, change the composition of the mobile phase. If you are using an ethyl acetate/hexane system, try switching to a dichloromethane/methanol or a toluene/acetone system. These solvents have different polarities and hydrogen bonding capabilities, which can dramatically alter the separation.

    • Optimize the Mobile Phase: Use the "70-30" rule for TLC solvent screening. A good starting point for column chromatography is a solvent system that gives your target compound an Rf of 0.25-0.35 on the TLC plate.

    • Improve Column Efficiency: Ensure your column is packed perfectly. A poorly packed column with channels or cracks will lead to band broadening and ruin separation, no matter how good your solvent system is.[4] Use the slurry method for packing and ensure the silica bed is compact and level before loading your sample.

Question 3: My product is not very soluble in the elution solvent, and it crashed out (precipitated) at the top of my column.

Answer: This issue, known as precipitation, blocks the column, stops the solvent flow, and makes purification impossible.[2] It occurs when the sample is loaded in a strong solvent which is then replaced by a much weaker (less polar) mobile phase.

  • Causality: The compound is soluble in the loading solvent but insoluble in the mobile phase. When the mobile phase washes over the loaded sample, the compound precipitates out of the solution onto the silica.

  • Solution: Dry Loading. This is the most robust solution.

    • Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane, acetone, or methanol).

    • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.

    • Carefully layer this powder on top of your packed column. This technique introduces the compound in a solid form, preventing solubility issues during elution.

Question 4: I've run my column, but my final yield is very low. Where did my product go?

Answer: Product loss can occur at several stages. A systematic check is necessary to identify the cause.

  • Potential Causes & Solutions:

    • Incomplete Elution: Your compound may still be on the column. Nitro-indazoles can be quite polar and may require a stronger solvent to elute completely. After you have collected your main product, try flushing the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) and analyze these fractions by TLC.

    • Decomposition: As discussed in Question 1, the compound may have degraded on the column. If you suspect this, a 2D TLC is your best diagnostic tool.

    • Physical Loss During Workup: Significant product can be lost during solvent evaporation if not done carefully, especially with volatile compounds (though 6-bromo-5-nitro-1H-indazole is not highly volatile).[6] Ensure you are not using excessive heat or vacuum. Also, ensure complete transfer from collection flasks.

    • Improper Fraction Combination: You may have discarded fractions that contained your product. Be meticulous with your TLC analysis of every fraction before combining them for evaporation.[6]

Recommended Purification Protocol & Parameters

This section provides a detailed, step-by-step protocol for the purification of 6-bromo-5-nitro-1H-indazole.

Step 1: TLC Method Development
  • Prepare Stock Solutions: Dissolve a small amount of your crude material in a suitable solvent like ethyl acetate or dichloromethane.

  • Screen Solvents: Test various solvent systems to find one that gives your target compound an Rf value of approximately 0.25-0.35.

  • Analyze Results: A good separation will have the product spot well-resolved from impurities.

Solvent System (v/v)Typical Rf (Product)Notes
30-50% Ethyl Acetate in Hexane0.25 - 0.40A common starting point. Adjust polarity as needed.
2-5% Methanol in Dichloromethane0.30 - 0.45Good for more polar impurities. Use with caution due to methanol's high elution strength.
20-40% Acetone in Toluene0.25 - 0.35Offers different selectivity compared to ester/alkane systems.
Step 2: Column Preparation (Slurry Packing)
  • Select a column with an appropriate diameter based on the amount of crude material. A general rule is a 20:1 to 40:1 ratio of silica gel to crude product by weight.

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 0.5 cm) of sand.

  • In a separate beaker, create a slurry of the silica gel in the initial, least polar mobile phase you plan to use.

  • Pour the slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry as needed until the desired column height is reached. Never let the solvent level drop below the top of the silica bed.[4]

  • Add another thin layer of sand on top of the packed silica to protect the surface during sample and solvent addition.

Step 3: Sample Loading (Dry Loading Recommended)
  • Follow the dry loading procedure described in Question 3 .

  • Carefully add the silica-adsorbed sample to the top of the column, creating a thin, even layer on top of the sand.

Step 4: Elution and Fraction Collection
  • Carefully add your mobile phase to the column, ensuring you do not disturb the top layer of sand and sample.

  • Open the stopcock and begin collecting fractions. Apply pressure (using a pump or inert gas) for flash chromatography to maintain a steady flow rate. An optimal flow rate allows for proper equilibration without excessive diffusion.[4]

  • Start with a less polar solvent system (e.g., 20% EtOAc/Hexane) and gradually increase the polarity (gradient elution) if necessary to elute your compound.

  • Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).

  • Monitor the fractions by TLC to track the elution of your product and any impurities.

Workflow Visualization

The following diagram outlines the logical workflow for troubleshooting and executing the purification process.

G crude Crude 6-bromo-5-nitro-1H-indazole tlc_dev TLC Method Development (Target Rf = 0.25-0.35) crude->tlc_dev stability_check 2D TLC Stability Check tlc_dev->stability_check is_stable Is Compound Stable on Silica? stability_check->is_stable pack_column Pack Column with Normal Silica is_stable->pack_column Yes pack_deactivated Pack Column with Deactivated Silica (e.g., +1% Et3N) is_stable->pack_deactivated No (Degradation Observed) load_sample Load Sample (Dry Loading) pack_column->load_sample pack_deactivated->load_sample run_column Elute with Gradient Solvent System load_sample->run_column collect_fractions Collect & Monitor Fractions via TLC run_column->collect_fractions combine Combine Pure Fractions collect_fractions->combine evaporate Solvent Evaporation (Reduced Pressure) combine->evaporate pure_product Pure Product (Verify by NMR, LCMS) evaporate->pure_product

Caption: Workflow for the Purification of 6-bromo-5-nitro-1H-indazole.

References

  • Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Restek Corporation. HPLC Troubleshooting Guide. Available from: [Link]

  • IJMRA. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • PubChem. 5-Bromo-6-nitro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 6-bromo-5-nitro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.
  • Reddit. r/OrganicChemistry - Struggling with the purification of a nitroaldol product. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Reddit. r/OrganicChemistry - issues with column chromatography purification of coordination complex. Available from: [Link]

  • MPG.PuRe. (2025). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. J. Am. Chem. Soc. Available from: [Link]

  • IJSDR. Troubleshooting in HPLC: A Review. Available from: [Link]

  • StuDocu. Nitration of Phenol and Purification by Column Chromatography. Available from: [Link]

  • ResearchGate. (2018). HPLC Troubleshooting Guide. Available from: [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]

  • PubChem. 5-Nitroindazole. National Center for Biotechnology Information. Available from: [Link]

  • ChemBest. 5-Bromo-6-nitro-1H-indazole. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 6-bromo-5-nitro-1H-indazole

This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 6-bromo-5-nitro-1H-indazole. This document provides tro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 6-bromo-5-nitro-1H-indazole. This document provides troubleshooting advice and detailed methodologies to help you achieve high purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 6-bromo-5-nitro-1H-indazole sample?

A1: Impurities in your sample are typically remnants of the synthetic process. The most common classes of impurities include:

  • Unreacted Starting Materials: Primarily 6-bromo-1H-indazole that did not undergo nitration.

  • Regioisomers: Nitration of 6-bromo-1H-indazole can potentially yield other isomers, such as 6-bromo-4-nitro-1H-indazole and 6-bromo-7-nitro-1H-indazole, although the 5-nitro isomer is generally the major product under standard nitrating conditions.

  • Over-brominated Species: If the synthesis of the starting material (6-bromo-1H-indazole) was not optimal, di-bromo-5-nitro-1H-indazole species could be present as byproducts.

  • Residual Solvents: Solvents used in the reaction and work-up, such as acetic acid, sulfuric acid, or extraction solvents, may be retained in the crude product.

  • Degradation Products: Nitro-aromatic compounds can be susceptible to degradation, especially if exposed to high temperatures or incompatible reagents.[1]

Q2: My crude product is a dark, oily residue. How can I get it to crystallize?

A2: An oily product often indicates the presence of significant impurities that are depressing the melting point and inhibiting crystallization. Before attempting purification, it's beneficial to perform an initial clean-up:

  • Aqueous Wash: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic residues, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. This should yield a solid or a more manageable oil.

  • Trituration: If the product remains oily, try triturating it with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can often induce crystallization of the desired product while dissolving more soluble impurities.

Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?

A3: It is a common challenge to find a single solvent that provides the ideal solubility profile for recrystallization (soluble when hot, insoluble when cold). For a polar molecule like 6-bromo-5-nitro-1H-indazole, a mixed-solvent system is often the most effective approach.[2] A good starting point is to dissolve the crude material in a minimal amount of a hot "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly to promote the formation of pure crystals.

Troubleshooting Purification by Recrystallization

Issue Potential Cause Troubleshooting Steps
Product does not crystallize upon cooling. - The solution is not saturated.- The chosen solvent is too good at room temperature.- Evaporate some of the solvent to increase the concentration.- Add a "poor" solvent dropwise to the cooled solution.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure product.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is close to the melting point of the solute.- The solution is supersaturated.- Use a larger volume of solvent to avoid supersaturation.- Cool the solution more slowly.- Try a different solvent system with a lower boiling point.
Low recovery of purified product. - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Cool the crystallization mixture in an ice bath to minimize solubility.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Product is still colored after recrystallization. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Mixed-Solvent System)

This protocol provides a general guideline for the recrystallization of 6-bromo-5-nitro-1H-indazole. Optimization may be required based on the impurity profile of your crude material.

1. Solvent System Selection:

  • Recommended "Good" Solvents: Alcohols (e.g., methanol, ethanol), acetone.

  • Recommended "Poor" Solvents: Water, hexane.

  • Starting Point: An ethanol/water or methanol/water system is a logical first choice based on protocols for similar nitroindazoles.[3]

2. Step-by-Step Procedure:

  • Place the crude 6-bromo-5-nitro-1H-indazole in an Erlenmeyer flask.

  • Add a minimal amount of the hot "good" solvent (e.g., ethanol) to just dissolve the solid.

  • Heat the solution gently on a hot plate.

  • Slowly add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness.

  • Add a few drops of the hot "good" solvent back into the solution until the cloudiness just disappears.

  • If colored impurities are present, you may add a small amount of activated charcoal at this stage and heat for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

G cluster_recrystallization Recrystallization Workflow A Dissolve Crude Product in Minimal Hot 'Good' Solvent B Add Hot 'Poor' Solvent until Turbid A->B C Clarify with a Few Drops of Hot 'Good' Solvent B->C D Hot Gravity Filtration (if necessary) C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration & Wash with Cold Solvent F->G H Dry Purified Crystals G->H G cluster_column_chromatography Column Chromatography Workflow A Pack Column with Silica Gel in Hexane B Dry Load Crude Product onto Silica Gel A->B C Add Dry-Loaded Sample to Column B->C D Elute with Hexane/ Ethyl Acetate Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 6-Bromo-5-Nitro-1H-Indazole Reactions

Welcome to the technical support center for optimizing reactions with 6-bromo-5-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions with 6-bromo-5-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sometimes challenging heterocyclic building block. Here, we will address common issues encountered during synthesis and provide troubleshooting strategies with a focus on the critical role of solvent selection. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and reactivity of 6-bromo-5-nitro-1H-indazole.

Q1: What are the best general-purpose solvents for dissolving 6-bromo-5-nitro-1H-indazole?

Due to its polar nitro group and the hydrogen-bonding capability of the indazole N-H, 6-bromo-5-nitro-1H-indazole exhibits poor solubility in nonpolar solvents like hexanes and toluene. It has moderate to good solubility in polar aprotic solvents. For initial trials, consider the following:

  • High Solubility: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

  • Moderate Solubility: Tetrahydrofuran (THF), 1,4-Dioxane, Acetonitrile (MeCN), Ethyl Acetate (EtOAc).

  • Low Solubility: Toluene, Dichloromethane (DCM), Chloroform.

  • Insoluble: Water, Hexanes, Diethyl Ether.

Q2: I'm seeing a mixture of N1 and N2 alkylation products. How can I improve the regioselectivity?

This is a very common issue. The regioselectivity of N-alkylation on the indazole ring is highly dependent on the interplay between the base, solvent, and counterion.[1][2]

  • For N1-Alkylation: A strong, non-nucleophilic hydride base in a moderately polar etheral solvent is often the best choice. The combination of sodium hydride (NaH) in anhydrous THF is a well-established method for promoting N1-alkylation on electron-deficient indazoles.[1][2] The sodium cation is believed to chelate with the N2 nitrogen and the nitro group, sterically hindering attack at N2. Another effective system is using cesium carbonate (Cs₂CO₃) in 1,4-dioxane at elevated temperatures.[2]

  • For N2-Alkylation: Achieving high N2 selectivity can be more challenging. Some studies suggest that electron-withdrawing groups at the 7-position can direct alkylation to the N2 position.[1] For 6-bromo-5-nitro-1H-indazole, exploring Mitsunobu conditions (e.g., with triphenylphosphine and DEAD or DIAD) in THF could favor the N2 isomer, as this can sometimes invert the typical regioselectivity.

Q3: My Suzuki-Miyaura coupling reaction is sluggish or fails completely. What is the likely cause?

Low yields in Suzuki-Miyaura couplings with this substrate are often traced back to two main factors: poor solubility and catalyst deactivation.

  • Solubility: Ensure all your reagents, especially the indazole, are fully dissolved at the reaction temperature. A mixture of solvents like 1,4-dioxane/water or THF/water is a good starting point. If solubility remains an issue, consider using DMF.

  • Catalyst and Base: The electronic nature of the substrate requires a robust catalytic system. A common choice is Pd(dppf)Cl₂ with a carbonate base like K₂CO₃ or Cs₂CO₃. Ensure your palladium catalyst is from a reliable source and has not been deactivated.

Q4: I am attempting to reduce the nitro group. What conditions should I use to avoid debromination?

Selective reduction of the nitro group in the presence of an aryl bromide can be tricky. Catalytic hydrogenation with palladium on carbon (Pd/C) is often too reactive and can lead to hydrodebromination.

  • Recommended Conditions: A safer and often more effective method is the use of tin(II) chloride (SnCl₂) in a polar protic solvent like ethanol or methanol. Alternatively, using iron powder (Fe) in acetic acid or with ammonium chloride in an alcohol/water mixture can provide the desired chemoselectivity.

Section 2: Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to common challenges.

Issue 1: Low Yield in Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

Your reaction has stalled, or the conversion to the desired product is unacceptably low.

start Low Yield in Cross-Coupling solubility Is the starting material fully dissolved? start->solubility catalyst Is the catalyst/ligand appropriate and active? solubility->catalyst Yes solvent_change Action: Switch to a more polar aprotic solvent (e.g., DMF, NMP, or a dioxane/water mixture). solubility->solvent_change No base Is the base strong enough and soluble? catalyst->base Yes catalyst_change Action: Screen different Pd sources and ligands. For Suzuki, try Pd(dppf)Cl₂. For Buchwald-Hartwig, consider a more electron-rich ligand. catalyst->catalyst_change No temp Is the reaction temperature optimal? base->temp Yes base_change Action: Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃). base->base_change No temp_increase Action: Incrementally increase the reaction temperature, monitoring for decomposition. temp->temp_increase No success Problem Solved temp->success Yes solvent_change->success catalyst_change->success base_change->success temp_increase->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

The strong electron-withdrawing effect of the nitro group can deactivate the aryl bromide towards oxidative addition to the palladium catalyst. This makes the choice of a suitable, electron-rich ligand and an effective solvent system paramount.

  • Solvent Choice: Polar aprotic solvents are generally preferred for these reactions. While toluene is a common solvent for many cross-couplings, it is often a poor choice for 6-bromo-5-nitro-1H-indazole due to low solubility. A solvent system like 1,4-dioxane/water (e.g., 4:1) often provides a good balance of solubility for both the organic substrate and the inorganic base. If solubility issues persist, DMF is a reliable, albeit higher boiling, alternative.[3]

  • Data Summary: Solvent Properties and Their Implications

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics & Recommendations
Toluene2.4111Not Recommended: Generally poor solubility for the substrate.
THF7.666Good Starting Point: Moderate solubility, but may require heating. Good for N-alkylations with NaH.[1]
1,4-Dioxane2.2101Highly Recommended for Cross-Coupling: Excellent solvent for Suzuki and Buchwald-Hartwig reactions, often used with water.[2]
DMF37153Excellent for Solubility: Use when other solvents fail to dissolve the substrate. Be mindful of potential side reactions at high temperatures.[3][4]
DMSO47189Highest Solubility: Use as a last resort due to its high boiling point and potential to complicate workup.
Issue 2: Formation of Impurities and Side Products

Your reaction produces multiple spots on TLC, and the desired product is difficult to isolate.

  • Debromination:

    • Cause: This is common during nitro group reductions with highly active catalysts like Pd/C, or in cross-coupling reactions if the reaction is run for too long at high temperatures.

    • Solution: For nitro reductions, switch to milder conditions like SnCl₂/EtOH. For cross-couplings, monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid excessive heating.

  • Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group:

    • Cause: The 5-nitro group is a strong electron-withdrawing group, activating the ring for nucleophilic attack. In the presence of strong nucleophiles (e.g., some amines in Buchwald-Hartwig reactions, or hydroxide from a wet base), the nitro group itself can be displaced.

    • Solution: Use anhydrous solvents and reagents. If SNAr is suspected, consider using a less nucleophilic base or running the reaction at a lower temperature.

  • Decomposition:

    • Cause: Nitro-aromatic compounds can be thermally sensitive. Prolonged heating in high-boiling solvents like DMF or DMSO can lead to decomposition.[5]

    • Solution: Use the lowest effective temperature for your reaction. If a high temperature is required, minimize the reaction time.

start Impurity Formation Detected identify Characterize Impurity (LC-MS, NMR) start->identify debromination Debromination Product (M-Br-NO2+NH2) identify->debromination snar SNAr Product (M-NO2+Nu) identify->snar other Other Decomposition identify->other solution_debro Action: Use milder reducing agent (SnCl₂). Reduce temperature/time for cross-coupling. debromination->solution_debro solution_snar Action: Use anhydrous solvent. Lower reaction temperature. Use a less nucleophilic base. snar->solution_snar solution_other Action: Lower reaction temperature. Screen alternative, lower-boiling point solvents. other->solution_other success Improved Purity solution_debro->success solution_snar->success solution_other->success

Caption: Decision-making workflow for addressing impurity formation.

Section 3: Experimental Protocols

The following are generalized protocols for optimizing solvent conditions for key transformations.

Protocol 1: Solvent Screening for a Suzuki-Miyaura Coupling Reaction

Objective: To identify the optimal solvent for the coupling of 6-bromo-5-nitro-1H-indazole with a model boronic acid.

Methodology:

  • Setup: In parallel reaction vials, add 6-bromo-5-nitro-1H-indazole (1.0 eq), the desired boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Catalyst Addition: To each vial, add a solution of Pd(dppf)Cl₂ (3 mol%) in the respective solvent.

  • Solvent Addition: To each vial, add one of the following solvent systems to achieve a concentration of 0.1 M with respect to the indazole:

    • Vial 1: Toluene

    • Vial 2: THF

    • Vial 3: 1,4-Dioxane

    • Vial 4: 1,4-Dioxane/H₂O (4:1)

    • Vial 5: DMF

  • Reaction: Seal the vials, purge with nitrogen or argon, and heat to 90 °C.

  • Monitoring: After 2, 6, and 24 hours, take a small aliquot from each reaction, dilute with EtOAc, filter, and analyze by TLC and LC-MS to determine the conversion to product.

  • Analysis: Compare the conversion rates and impurity profiles to determine the most suitable solvent.

Protocol 2: Optimizing Regioselectivity in N-Alkylation

Objective: To determine the best base/solvent combination for selective N1-alkylation.

Methodology:

  • Setup: In separate, dry, nitrogen-flushed flasks, prepare suspensions of the chosen base in the corresponding solvent.

    • Flask 1: NaH (1.2 eq) in anhydrous THF.

    • Flask 2: Cs₂CO₃ (2.0 eq) in anhydrous 1,4-Dioxane.

    • Flask 3: K₂CO₃ (2.0 eq) in anhydrous DMF.

  • Substrate Addition: To each flask, add 6-bromo-5-nitro-1H-indazole (1.0 eq) and stir for 15 minutes at room temperature.

  • Electrophile Addition: Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq) to each flask.

  • Reaction:

    • Flask 1 (NaH/THF): Stir at room temperature.

    • Flask 2 (Cs₂CO₃/Dioxane): Heat to 90 °C.

    • Flask 3 (K₂CO₃/DMF): Stir at room temperature.

  • Monitoring: After 4 hours, quench a small aliquot of each reaction with saturated aq. NH₄Cl and extract with EtOAc. Analyze the organic layer by ¹H NMR or LC-MS to determine the N1:N2 ratio.

  • Analysis: The combination that provides the highest N1:N2 ratio with good conversion is the optimal choice.

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5638–5651. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • Google Patents. (CN103570624A). Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Alam, S., & Keating, A. D. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Dounay, A. B., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. NIH. [Link]

  • Keating, A. D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • PubChem. (CID 27274687). 5-Bromo-6-nitro-1H-indazole. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Coupling Reactions of 6-bromo-5-nitro-1H-indazole

This technical support guide provides researchers, scientists, and drug development professionals with expert insights and troubleshooting strategies for selecting catalysts in cross-coupling reactions involving 6-bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with expert insights and troubleshooting strategies for selecting catalysts in cross-coupling reactions involving 6-bromo-5-nitro-1H-indazole. This substrate presents unique challenges due to its electronic and structural properties. This guide is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Understanding the Challenges: The Unique Chemistry of 6-bromo-5-nitro-1H-indazole

The successful functionalization of 6-bromo-5-nitro-1H-indazole via cross-coupling reactions is a non-trivial task. The substrate's reactivity is governed by a combination of factors that can complicate standard catalytic cycles:

  • Electronic Effects: The potent electron-withdrawing nature of the nitro group (-NO₂) at the 5-position significantly deactivates the C-Br bond at the 6-position towards oxidative addition, a critical step in many palladium-catalyzed coupling reactions.

  • The Indazole Moiety: The acidic N-H proton of the indazole ring can interact with and potentially poison the catalyst or react with the base, leading to catalyst deactivation or undesired side reactions.

  • Potential for Side Reactions: The nitro group itself can be susceptible to reduction under certain catalytic conditions, leading to the formation of undesired byproducts.

A logical approach to catalyst selection, therefore, requires careful consideration of these inherent properties to overcome potential pitfalls and achieve high yields.

Catalyst System Selection: A First-Principles Approach

Given the challenges, a robust catalyst system is paramount. For Suzuki-Miyaura coupling, which is often a good starting point for C-C bond formation, a system with high catalytic activity and stability is required.

Recommended Starting Point: Palladium(II) Precatalysts with Buchwald-type Ligands

For electron-deficient aryl bromides, palladium(II) precatalysts in combination with sterically hindered, electron-rich phosphine ligands are often the most effective. A prime candidate for this substrate would be a system based on a G3 or G4 Pd-precatalyst, or the use of a stable Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with a suitable ligand.

Component Recommendation Rationale
Palladium Source PdCl₂(dppf) or [Pd(IPr)]₂These are air-stable Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species. The dppf ligand is a classic choice for Suzuki couplings, while IPr (a bulky N-heterocyclic carbene) can offer enhanced stability and activity.
Ligand SPhos, XPhos, or RuPhosThese are bulky, electron-rich Buchwald ligands known to promote the oxidative addition of challenging aryl halides and stabilize the resulting Pd-complex.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃A moderately strong, non-nucleophilic inorganic base is crucial. K₃PO₄ is often an excellent choice as it is less likely to cause hydrolysis of sensitive functional groups.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂OA polar aprotic solvent system with water is typically required for the Suzuki reaction to facilitate the dissolution of the inorganic base and the boronic acid partner.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when performing coupling reactions with 6-bromo-5-nitro-1H-indazole.

Q1: My Suzuki coupling reaction shows no conversion or very low yield. What are the likely causes?

A1: This is a common issue when dealing with electron-deficient substrates. The primary suspect is a slow or inhibited oxidative addition step.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: For challenging substrates, increasing the palladium loading from a typical 1-2 mol% to 5-10 mol% can be beneficial.

    • Switch to a More Electron-Rich Ligand: If you are using a less electron-rich ligand like PPh₃, switching to a Buchwald-type ligand (e.g., SPhos, XPhos) is highly recommended. The increased electron density on the palladium center facilitates the oxidative addition.

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier to oxidative addition. Ensure your solvent choice is appropriate for higher temperatures (e.g., toluene, xylene).

    • Consider a Different Palladium Precatalyst: Sometimes, the choice of precatalyst can influence the rate of formation of the active Pd(0) species. Experiment with different precatalysts like those from the Buchwald or Grubbs family.

Q2: I am observing significant amounts of a byproduct that appears to be the reduced nitro-compound (5-amino-6-bromo-1H-indazole). How can I prevent this?

A2: The reduction of the nitro group is a known side reaction in palladium-catalyzed reactions, especially if certain boronic acids or other reagents can act as reducing agents.

  • Troubleshooting Steps:

    • Use a Milder Base: Strong bases can sometimes promote side reactions. If you are using a very strong base like an alkoxide, consider switching to K₂CO₃ or K₃PO₄.

    • Ensure High Purity of Reagents: Impurities in your boronic acid or solvent can sometimes contribute to the reduction. Use high-purity, anhydrous reagents and solvents.

    • Lower the Reaction Temperature: If the desired coupling reaction proceeds at a reasonable rate at a lower temperature, this can often disfavor the higher activation energy pathway of nitro reduction.

Q3: My reaction is stalling at intermediate conversion. What could be the cause?

A3: Reaction stalling often points to catalyst deactivation. The N-H of the indazole or the nitro group can potentially coordinate to the palladium center and inhibit catalysis.

  • Troubleshooting Steps:

    • Protect the Indazole N-H: In some cases, protecting the indazole nitrogen with a suitable protecting group (e.g., a Boc or SEM group) can prevent catalyst inhibition. This adds extra steps to your synthesis but can be a robust solution.

    • Use a Ligand that Resists Catalyst Agglomeration: Bulky ligands like XPhos or SPhos not only enhance catalytic activity but also prevent the formation of inactive palladium black.

    • Consider a Heterogeneous Catalyst: In some instances, a supported palladium catalyst (e.g., Pd/C) might be less susceptible to poisoning, although these are generally less active for challenging Suzuki couplings.

Experimental Protocol: A Starting Point for Suzuki-Miyaura Coupling

The following protocol is a recommended starting point based on established methodologies for similar challenging substrates. It should be optimized for your specific boronic acid partner.

Materials:

  • 6-bromo-5-nitro-1H-indazole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • PdCl₂(dppf) (5 mol%)

  • K₃PO₄ (3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-bromo-5-nitro-1H-indazole (1 equivalent), the arylboronic acid (1.2 eq.), K₃PO₄ (3 eq.), and PdCl₂(dppf) (0.05 eq.).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 10:1 ratio (e.g., 4 mL dioxane, 1 mL water per mmol of substrate).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the coupling reactions of 6-bromo-5-nitro-1H-indazole.

G cluster_start Initial Reaction cluster_eval Evaluation cluster_success Success cluster_troubleshoot Troubleshooting cluster_actions Corrective Actions Start Run Suzuki Coupling (Initial Conditions) Evaluate Reaction Outcome? Start->Evaluate Success High Yield (>80%) Evaluate->Success Good LowYield Low Yield / No Reaction Evaluate->LowYield Poor SideProduct Side Product Formation (e.g., Nitro Reduction) Evaluate->SideProduct Impure Stalling Reaction Stalls Evaluate->Stalling Incomplete Action_Yield Increase Catalyst/Ligand Load Change Ligand (e.g., to XPhos) Increase Temperature LowYield->Action_Yield Action_SideProduct Use Milder Base (K3PO4) Purify Reagents Lower Temperature SideProduct->Action_SideProduct Action_Stalling Protect Indazole N-H Use Bulky Ligand Consider Heterogeneous Catalyst Stalling->Action_Stalling Action_Yield->Start Re-run Action_SideProduct->Start Re-run Action_Stalling->Start Re-run

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Simplified Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle A Oxidative Addition (Rate-Limiting Step) PdII_ArX Ar-Pd(II)(X)L_n A->PdII_ArX B Transmetalation PdII_ArR Ar-Pd(II)(R)L_n B->PdII_ArR C Reductive Elimination Pd0 Pd(0)L_n (Active Catalyst) C->Pd0 Product Coupled Product C->Product Pd0->A PdII_ArX->B PdII_ArR->C ArX 6-bromo-5-nitro- 1H-indazole ArX->A BoronicAcid R-B(OH)₂ + Base BoronicAcid->B

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Recent advances and applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis Source: RSC Advances URL: [Link]

  • Title: N-Heterocyclic Carbenes in Transition Metal Catalysis Source: Chemical Reviews URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Organic Syntheses URL: [Link]

  • Source:Google Patents (WO2014100658A1)
Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-5-nitro-1H-indazole

Welcome to the technical support center for the synthesis of 6-bromo-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromo-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup procedure for this important synthetic intermediate. Here, we will address common challenges and provide a robust, self-validating protocol to ensure high purity and yield.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may be encountered during the workup of 6-bromo-5-nitro-1H-indazole.

Q1: After quenching the reaction mixture with water, I observe an oily precipitate instead of a solid. What should I do?

A1: The formation of an oil suggests the presence of impurities or residual solvent that is depressing the melting point of your product. Here are a few causative factors and solutions:

  • Incomplete Reaction: If the starting material or intermediates are still present, they can form a eutectic mixture with the product. Confirm reaction completion via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before quenching.

  • Residual High-Boiling Solvent: Solvents like N,N-dimethylformamide (DMF) are common in such reactions and can be difficult to remove. If an oil forms, try the following:

    • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate. The product should preferentially move to the organic layer, leaving inorganic salts and some DMF behind. Wash the organic layer multiple times with brine to further remove DMF.

    • Trituration: If you have an oil after removing the extraction solvent, try triturating it with a non-polar solvent like heptane or hexane. This can often induce crystallization of the desired product, while impurities remain in the solvent.[1]

    • Seeding: If you have a small amount of pure, solid 6-bromo-5-nitro-1H-indazole, adding a seed crystal to the oil can initiate crystallization.

Q2: My final product is off-color (e.g., dark yellow or brown) after crystallization. How can I improve the color and purity?

A2: A discolored product often indicates the presence of colored impurities, which can be challenging to remove.

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon (charcoal) to the hot solution can help adsorb colored impurities.[2] Be cautious not to add too much, as it can also adsorb your product and reduce the yield.

  • Solvent Choice for Recrystallization: The choice of solvent is critical. For nitro-aromatic compounds, alcoholic solvents like methanol or ethanol are often effective for recrystallization.[2][3] You may need to experiment with a solvent system (e.g., ethanol/water or ethyl acetate/heptane) to achieve the best purity and crystal form.

  • Slow Cooling: Allowing the hot, saturated solution to cool slowly is crucial for forming pure crystals. Rapid cooling can trap impurities within the crystal lattice.[4]

Q3: The yield of my product is consistently low. What are the potential causes and how can I mitigate them?

A3: Low yield can be attributed to several factors throughout the synthesis and workup process.

  • Incomplete Reaction: As mentioned, ensure the reaction has gone to completion before workup.

  • Product Loss During Workup:

    • Aqueous Quenching: 6-bromo-5-nitro-1H-indazole has some solubility in water, especially if the temperature is not sufficiently low during filtration. Ensure the quenched mixture is cooled to a low temperature (e.g., below 5 °C) before filtering.[5]

    • Extraction: If performing a liquid-liquid extraction, ensure the pH of the aqueous layer is appropriate to keep your product in its neutral form and thus soluble in the organic phase. Back-extract the aqueous layer to recover any dissolved product.

    • Recrystallization: Using an excessive amount of solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor. Aim for a saturated solution at the boiling point of the solvent.

Q4: I am unsure about the best method to monitor the reaction's progress. What do you recommend?

A4: HPLC is a highly reliable method for monitoring the disappearance of starting material and the appearance of the product.[5] If HPLC is unavailable, TLC is a good alternative. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and heptane) to achieve good separation between the starting material, intermediates, and the final product.

Detailed Workup and Purification Protocol

This protocol provides a step-by-step methodology for the workup and purification of 6-bromo-5-nitro-1H-indazole.

Experimental Protocol
  • Reaction Quenching:

    • Once the reaction is deemed complete by HPLC or TLC analysis, cool the reaction vessel to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water. The volume of water should be at least 5-10 times the volume of the reaction mixture.

    • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation of the crude product.

  • Isolation of Crude Product:

    • Filter the precipitated solid using a Buchner funnel.

    • Wash the filter cake thoroughly with cold water to remove any water-soluble impurities and residual solvent.[2]

    • Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Recrystallization for Purification:

    • Select an appropriate solvent for recrystallization. Methanol or ethanol are good starting points.[2]

    • In a flask, add the crude product and the minimum amount of hot solvent required to fully dissolve the solid.

    • If the solution is colored, add a small amount of activated carbon and heat at reflux for 10-15 minutes.

    • Hot filter the solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.[4]

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data Summary
ParameterValue/RangeRationale/Reference
Quenching Water Temperature 0-5 °CTo minimize product solubility and promote precipitation.[5]
Washing Solvent Cold Deionized WaterTo remove inorganic salts and water-soluble impurities without dissolving the product.[2]
Recrystallization Solvent Methanol or EthanolNitro-aromatic compounds often have good solubility in hot alcohols and poor solubility when cold.[2][3]
Drying Temperature 50-60 °CTo effectively remove residual solvent without decomposing the product.

Workup Procedure Workflow

The following diagram illustrates the key stages of the workup and purification process for 6-bromo-5-nitro-1H-indazole.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Workup cluster_purification Purification Reaction Completed Reaction Mixture Quench Quench with Ice-Cold Water Reaction->Quench Stir Stir Slurry (30-60 min) Quench->Stir Filter_Crude Filter Crude Product Stir->Filter_Crude Wash_Crude Wash with Cold Water Filter_Crude->Wash_Crude Dry_Crude Dry Crude Product Wash_Crude->Dry_Crude Dissolve Dissolve in Hot Solvent (e.g., Methanol) Dry_Crude->Dissolve Charcoal Add Activated Carbon (optional) Dissolve->Charcoal Hot_Filter Hot Filtration Charcoal->Hot_Filter Crystallize Slow Cooling & Crystallization Hot_Filter->Crystallize Filter_Pure Filter Purified Crystals Crystallize->Filter_Pure Dry_Pure Dry Final Product Filter_Pure->Dry_Pure

Caption: Workflow for the workup and purification of 6-bromo-5-nitro-1H-indazole.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents.
  • Organic Syntheses Procedure: Indazole, 5-nitro-. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Recrystallization - Organic Chemistry Lab Technique - YouTube. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 6-bromo-5-nitro-1H-indazole: An Essential Kinase Inhibitor Intermediate

The strategic synthesis of substituted indazoles is a cornerstone of modern medicinal chemistry, providing the core scaffold for a multitude of pharmacologically active agents. Among these, 6-bromo-5-nitro-1H-indazole st...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic synthesis of substituted indazoles is a cornerstone of modern medicinal chemistry, providing the core scaffold for a multitude of pharmacologically active agents. Among these, 6-bromo-5-nitro-1H-indazole stands out as a critical intermediate in the development of potent kinase inhibitors, particularly those targeting the ATP binding site.[1] This guide offers an in-depth comparison of viable synthetic routes to this key building block, providing researchers, chemists, and drug development professionals with the practical insights needed to make informed decisions in their synthetic campaigns. We will dissect two primary approaches: the direct functionalization of a pre-existing indazole core and a de novo synthesis building the heterocyclic ring from a substituted aniline precursor.

Route 1: Electrophilic Nitration of 6-bromo-1H-indazole

This approach leverages the commercially available 6-bromo-1H-indazole and introduces the nitro group in a subsequent electrophilic aromatic substitution step. The directing effects of the indazole ring system are pivotal to the success of this route.

Mechanistic Rationale

The nitration of 6-bromo-1H-indazole is a classic example of electrophilic aromatic substitution. The indazole ring is an electron-rich heteroaromatic system, susceptible to attack by electrophiles. The position of nitration is directed by the combined electronic effects of the bromine substituent and the fused pyrazole ring. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids, which then attacks the indazole ring to yield the desired product.

Experimental Protocol
  • Step 1: Dissolution of Starting Material In a flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 6-bromo-1H-indazole to concentrated sulfuric acid at 0-5°C. Stir the mixture until complete dissolution is achieved.

  • Step 2: Nitration Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Step 3: Reaction Monitoring After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 4: Work-up and Isolation Carefully pour the reaction mixture onto crushed ice. The precipitate is then collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford the crude 6-bromo-5-nitro-1H-indazole.

  • Step 5: Purification The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product of high purity.

Workflow Diagram

Route_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 6-bromo-1H-indazole dissolution Dissolution in H₂SO₄ at 0-5°C start->dissolution reagents Conc. H₂SO₄ Conc. HNO₃ nitration Dropwise addition of nitrating mixture reagents->nitration dissolution->nitration stirring Stirring at room temperature nitration->stirring quench Quench on ice stirring->quench filtration Filtration quench->filtration wash Wash with H₂O filtration->wash dry Drying wash->dry purify Recrystallization dry->purify product 6-bromo-5-nitro-1H-indazole purify->product

Caption: Workflow for the synthesis of 6-bromo-5-nitro-1H-indazole via nitration of 6-bromo-1H-indazole.

Route 2: De Novo Synthesis from 4-bromo-2-methyl-5-nitroaniline

This alternative strategy constructs the indazole ring system from a suitably substituted aniline precursor through a diazotization and cyclization sequence. This method offers regioselective control over the substitution pattern.

Mechanistic Rationale

This synthesis begins with the diazotization of the primary aromatic amine, 4-bromo-2-methyl-5-nitroaniline, using a nitrite source in an acidic medium. This generates a reactive diazonium salt intermediate. Subsequent intramolecular cyclization, facilitated by the loss of a proton from the adjacent methyl group, leads to the formation of the indazole ring.

Experimental Protocol
  • Step 1: Diazotization Dissolve 4-bromo-2-methyl-5-nitroaniline in a suitable acidic solvent, such as glacial acetic acid.[2] Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature.[2]

  • Step 2: Cyclization After the addition of the nitrite solution is complete, allow the reaction mixture to warm to room temperature and stir for several hours to facilitate the intramolecular cyclization.[2]

  • Step 3: Reaction Monitoring Monitor the reaction progress by TLC to confirm the consumption of the starting aniline.

  • Step 4: Isolation and Purification Pour the reaction mixture into water to precipitate the crude product.[2] Collect the solid by filtration, wash thoroughly with water, and dry. The crude 6-bromo-5-nitro-1H-indazole can be purified by column chromatography or recrystallization.[2]

Workflow Diagram

Route_2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 4-bromo-2-methyl-5-nitroaniline dissolution Dissolution in Acetic Acid at 0-5°C start->dissolution reagents NaNO₂ Glacial Acetic Acid diazotization Dropwise addition of NaNO₂ solution reagents->diazotization dissolution->diazotization cyclization Stirring at room temperature diazotization->cyclization precipitation Precipitation in H₂O cyclization->precipitation filtration Filtration precipitation->filtration wash Wash with H₂O filtration->wash dry Drying wash->dry purify Purification dry->purify product 6-bromo-5-nitro-1H-indazole purify->product

Caption: Workflow for the de novo synthesis of 6-bromo-5-nitro-1H-indazole from a substituted aniline.

Comparative Analysis

FeatureRoute 1: Nitration of 6-bromo-1H-indazoleRoute 2: De Novo Synthesis
Starting Material Availability 6-bromo-1H-indazole is commercially available but can be more expensive.4-bromo-2-methyl-5-nitroaniline may require a multi-step synthesis, potentially from less expensive precursors.
Regioselectivity Potential for isomeric impurities if nitration is not highly selective.Excellent regiochemical control, as the substitution pattern is pre-determined in the starting material.
Reaction Conditions Requires strong acids (H₂SO₄, HNO₃), which can be corrosive and require careful handling.Milder acidic conditions (acetic acid) and readily available reagents.
Scalability Generally scalable, but handling large volumes of strong acids can pose challenges.The diazotization step requires careful temperature control, which can be a consideration for large-scale production.
Yield Yields can be variable depending on the optimization of reaction conditions to minimize side products.Potentially higher and more consistent yields due to the defined reaction pathway. A similar synthesis of 6-bromo-4-nitro-1H-indazole reports a yield of 96%.[2]
Safety Considerations Use of concentrated nitric and sulfuric acids presents significant safety hazards.Diazonium salts are potentially explosive and must be handled with care, especially on a large scale.

Conclusion for the Synthetic Chemist

The choice between these two synthetic routes will ultimately depend on the specific needs and constraints of the research or production campaign.

Route 1 is a more direct approach if high-purity 6-bromo-1H-indazole is readily available and the potential for isomeric byproducts can be effectively managed through careful control of reaction conditions and purification.

Route 2 offers superior regiocontrol and potentially higher yields, making it an attractive option for large-scale synthesis where the cost and effort of preparing the substituted aniline precursor are justified by the improved efficiency and purity of the final product.

Both routes provide viable pathways to the valuable intermediate, 6-bromo-5-nitro-1H-indazole. A thorough evaluation of starting material cost, available equipment, and desired scale of production will guide the synthetic chemist to the most appropriate and efficient method.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. Available at: [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. Available at: [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available at: [Link]

  • 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Scheme 1.Synthesis of 1-benzyl-6-nitro-1H-indazole (P1). Yield:63%; mp:... - ResearchGate. Available at: [Link]

  • Indazole, 5-nitro - Organic Syntheses Procedure. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 6-Bromo-5-Nitro-1H-Indazole Derivatives

Introduction: The Promise of a Privileged Scaffold In the landscape of medicinal chemistry, the 1H-indazole ring system stands out as a "privileged scaffold." Its structural resemblance to native purines allows it to int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1H-indazole ring system stands out as a "privileged scaffold." Its structural resemblance to native purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Indazole derivatives are the core of numerous approved drugs and clinical candidates, demonstrating potent anticancer, anti-inflammatory, antimicrobial, and antiparasitic properties.[3][4]

This guide focuses on a specific, yet underexplored, substitution pattern: the 6-bromo-5-nitro-1H-indazole core. While direct research on this precise derivative is limited in publicly available literature, a comprehensive analysis of its structural analogues provides a powerful predictive framework for its potential biological activities. By examining the distinct contributions of the 6-bromo and 5-nitro substituents on the indazole core, we can construct a scientifically-grounded hypothesis of its therapeutic potential and design a logical workflow for its evaluation. This guide serves as a technical resource for researchers and drug development professionals, offering a comparative analysis of related compounds, detailed experimental protocols, and a proposed pathway for future investigation.

Section 1: Deconstructing the Scaffold - A Comparative Analysis of Key Analogs

The biological profile of a molecule is dictated by its structure. To predict the activity of 6-bromo-5-nitro-1H-indazole, we will analyze the established roles of its key components: the 6-bromo-indazole and the 5/6-nitro-indazole cores.

The Influence of the 6-Bromo Substituent: A Gateway to Anticancer and Antimicrobial Activity

The introduction of a bromine atom at the 6-position of the indazole ring has been shown to confer significant anticancer and antimicrobial properties. Halogens, like bromine, can enhance a molecule's lipophilicity, improving its ability to cross cellular membranes. They can also participate in halogen bonding, a specific type of non-covalent interaction that can stabilize drug-receptor complexes.

Research has demonstrated that 6-bromo-1H-indazole derivatives possess a spectrum of valuable bioactivities:

  • Anticancer and Anti-proliferative Effects : The scaffold has shown compelling evidence of inhibiting the growth of various cancer cell lines, likely by interfering with key cellular pathways involved in cell cycle progression and apoptosis.[5]

  • Broad-Spectrum Antimicrobial Activity : Derivatives have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains, showing moderate to good inhibitory effects.[5][6] The mechanism may involve the inhibition of essential bacterial enzymes, such as those required for DNA replication or cell wall synthesis.[5]

  • Neuroprotective and Anti-inflammatory Properties : Beyond cytotoxicity, the 6-bromo-1H-indazole core has been associated with neuroprotective and anti-inflammatory activities, highlighting its versatility.[5]

The Role of the Nitro Group: A Potent Weapon Against Parasites and Microbes

The nitro group is a well-established pharmacophore, particularly in the realm of infectious diseases. Its electron-withdrawing nature profoundly alters the electronic properties of the aromatic ring. Crucially, it can be bio-reduced by nitroreductase (NTR) enzymes, which are present in various parasites and bacteria but often absent or less active in mammalian cells. This selective activation makes nitro-aromatic compounds highly effective and targeted therapeutic agents.

Studies on 5-nitro and 6-nitro indazole derivatives have revealed potent activity against a range of pathogens:

  • Antiparasitic Activity : 5-nitroindazole derivatives have shown significant trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7] The proposed mechanism involves the reduction of the nitro group by parasitic nitroreductases, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, inducing apoptosis in the parasite.[7] Similarly, 3-chloro-6-nitro-1H-indazole derivatives have been identified as promising antileishmanial candidates, inhibiting the growth of Leishmania major by targeting the essential trypanothione reductase (TryR) enzyme.[8]

  • Antimicrobial Activity : Hybrid molecules incorporating a 6-nitroindazole moiety have been synthesized and tested against a panel of bacterial and fungal strains. One such derivative exhibited remarkable activity, with Minimum Inhibitory Concentrations (MICs) as low as 1.95 µg/mL against fungal species and 3.90 µg/mL against Gram-positive bacteria like S. aureus.[9]

Synergistic Hypothesis: The Potential of 6-Bromo-5-Nitro-1H-Indazole

Based on the evidence from its structural parents, it is reasonable to hypothesize that the 6-bromo-5-nitro-1H-indazole scaffold could exhibit a powerful and potentially synergistic combination of biological activities. The 6-bromo group may enhance cellular uptake and target binding, while the 5-nitro group could serve as a bioreductive "warhead," enabling selective toxicity against pathogens or hypoxic cancer cells that express high levels of nitroreductases.

Section 2: Synthesis and Biological Evaluation Workflow

Translating this hypothesis into tangible data requires a robust synthetic strategy and a logical biological screening cascade.

General Synthesis Strategy

Below is a generalized workflow for the synthesis of novel derivatives from the core scaffold.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Start 6-Bromo-1H-indazole (Precursor) Nitration Nitration Reaction (e.g., HNO3/H2SO4) Start->Nitration Core 6-Bromo-5-nitro-1H-indazole (Core Scaffold) Nitration->Core Alkylation N1-Alkylation/Arylation (e.g., Alkyl halide, Base) Core->Alkylation Click Click Chemistry (e.g., Azide-Alkyne Cycloaddition) Alkylation->Click Amidation Amide Coupling (e.g., Carboxylic Acid, Coupling Agent) Alkylation->Amidation Derivatives Library of Novel Derivatives Click->Derivatives Amidation->Derivatives

Caption: Generalized workflow for synthesis and derivatization.

Proposed Biological Screening Cascade

A tiered approach to biological evaluation is essential for efficient resource allocation. The proposed cascade prioritizes assays based on the hypothesized strengths of the scaffold.

G cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Secondary & Mechanistic Assays cluster_tertiary Tier 3: In Vivo Evaluation Anticancer Anticancer Cytotoxicity (e.g., MTT Assay vs. NCI-60 Panel) Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) Anticancer->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Anticancer->CellCycle Antimicrobial Antimicrobial Screening (e.g., MIC vs. ESKAPE Pathogens) Enzyme Enzyme Inhibition Assays (e.g., Nitroreductase, TryR) Antimicrobial->Enzyme Antiparasitic Antiparasitic Screening (e.g., T. cruzi, Leishmania spp.) ROS ROS Detection (e.g., DCFH-DA Assay) Antiparasitic->ROS Antiparasitic->Enzyme Toxicity Preliminary Toxicity (e.g., Zebrafish, HEK-293 cells) Apoptosis->Toxicity CellCycle->Toxicity ROS->Toxicity Enzyme->Toxicity Efficacy In Vivo Efficacy Models (Xenograft, Infection Models) Toxicity->Efficacy

Caption: Proposed tiered workflow for biological evaluation.

Section 3: Key Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following are detailed protocols for essential primary screening assays.

Protocol: MTT Assay for Anticancer Cytotoxicity

This protocol assesses the ability of a compound to inhibit cancer cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Etoposide (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration at which no turbidity (visible growth) is observed after incubation.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare an inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) from an overnight culture, adjusting its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can be added to aid in visualization (blue when no growth, pink when growth).

Section 4: Mechanistic Insights and Future Directions

The presence of the nitro group strongly suggests a mechanism of action mediated by nitroreductase enzymes, a pathway that offers therapeutic selectivity.

G cluster_cell Pathogen / Hypoxic Cancer Cell cluster_host Mammalian Host Cell Compound 6-Bromo-5-Nitro-Indazole (Pro-drug) NTR Nitroreductase (NTR) + NAD(P)H Compound->NTR Bio-reduction Radical Nitroso/Hydroxylamine Intermediates NTR->Radical ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Radical->ROS Redox Cycling Damage Cellular Damage Radical->Damage DNA/Protein Damage ROS->Damage DNA/Protein Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis Compound_host 6-Bromo-5-Nitro-Indazole NTR_low Low/No NTR Activity Compound_host->NTR_low No_effect Minimal Cytotoxicity NTR_low->No_effect

Caption: Hypothesized nitroreductase-mediated mechanism of action.

Future Directions:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives by modifying other positions (e.g., N1, C3) on the indazole ring to optimize potency and selectivity.

  • Mechanism of Action Elucidation: Confirm the role of nitroreductases using NTR-knockout or overexpressing cell lines. Investigate downstream effects on DNA integrity, cell cycle, and apoptotic pathways.

  • Target Deconvolution: For anticancer activity, identify the specific kinase or protein targets through techniques like thermal proteome profiling or affinity chromatography.

While the biological activity of 6-bromo-5-nitro-1H-indazole derivatives remains to be fully characterized, a logical and compelling case for their potential can be built upon the solid foundation of its structural analogues. The combination of a 6-bromo substituent, known to confer anticancer and antimicrobial properties, with a 5-nitro group, a proven bioreductive warhead for antiparasitic and antimicrobial agents, creates a scaffold of significant therapeutic promise. This guide provides the conceptual framework, comparative data, and actionable protocols for researchers to unlock the potential of this exciting chemical space.

References

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... Retrieved from [Link]

  • Zhang, P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Retrieved from [Link]

  • Villa-Pulgarin, J. A., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Bentham Science. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Retrieved from [Link]

  • Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances. Retrieved from [Link]

  • MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Pharmaceuticals. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). 6-Bromo-5-nitro-1H-indazole. Retrieved from [Link]

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Validation

Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-5-Nitro-1H-Indazole Analogs for Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Indazole Scaffold The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of num...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows for versatile substitutions that can be fine-tuned to achieve high potency and selectivity against various biological targets.[2] Indazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties, often through the inhibition of protein kinases.[1]

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. Several indazole-based kinase inhibitors, such as Axitinib and Pazopanib, have been approved for clinical use, validating the potential of this scaffold in oncology.[4]

The 6-bromo-5-nitro-1H-indazole core presents a unique starting point for inhibitor design. The electron-withdrawing nature of the nitro group and the steric and electronic properties of the bromo substituent can significantly influence the binding affinity and selectivity of analogs. This guide will explore the SAR of this scaffold, drawing comparisons with closely related indazole derivatives to inform the rational design of novel and potent kinase inhibitors.

Structure-Activity Relationship (SAR) Analysis: A Comparative Approach

While comprehensive SAR studies on a wide range of 6-bromo-5-nitro-1H-indazole analogs are not extensively available in peer-reviewed literature, we can infer valuable insights from closely related scaffolds, such as the 6-bromo-1H-indazole derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1]

Insights from 6-Bromo-1H-Indazole Analogs Targeting VEGFR-2

A series of 6-bromo-1H-indazole derivatives have been evaluated for their inhibitory activity against VEGFR-2, providing a valuable dataset for understanding the impact of substitutions on this core structure. The data presented below is compiled from patent literature and serves as a benchmark for comparison.[4]

Compound/DrugTargetIC50 (nM)
6-Bromo-1H-indazole Derivatives
Derivative W4VEGFR-2< 5
Derivative W12VEGFR-2< 5
Derivative W17VEGFR-2< 5
Derivative W19VEGFR-2< 5
Derivative W20VEGFR-2< 5
Derivative W2VEGFR-2< 10
Derivative W23VEGFR-2< 10
Reference Drugs
AxitinibVEGFR-20.2
PazopanibVEGFR-230
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[4]

Key SAR Observations:

  • Substitutions at N1 and C3: The potency of indazole-based kinase inhibitors is highly dependent on the nature of the substituents at the N1 and C3 positions. For many kinase inhibitors, the indazole core acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase's hinge region. The substituents at N1 and C3 then extend into the ATP-binding pocket, where they can form additional interactions that enhance affinity and selectivity.

  • Role of the 6-Bromo Substituent: The bromine atom at the 6-position can serve multiple purposes. Its size and lipophilicity can influence the overall shape and pharmacokinetic properties of the molecule. Furthermore, it can form halogen bonds with specific amino acid residues in the kinase active site, contributing to binding affinity.

  • Impact of the 5-Nitro Group: While direct SAR data for the 5-nitro substitution on the 6-bromo scaffold is limited, the strong electron-withdrawing nature of the nitro group is expected to significantly alter the electronic properties of the indazole ring. This can influence the pKa of the indazole nitrogens, affecting their ability to act as hydrogen bond donors or acceptors in the kinase hinge region. The nitro group may also participate in direct interactions with the target protein.

Targeted Signaling Pathways

Indazole derivatives have been shown to inhibit a variety of kinases involved in key cancer-related signaling pathways. Understanding these pathways is crucial for designing effective therapies and predicting potential mechanisms of action and resistance.

VEGFR Signaling Pathway

As demonstrated by the comparative data, the indazole scaffold is a potent inhibitor of VEGFR-2. The VEGFR signaling pathway is a primary driver of angiogenesis.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Indazole 6-Bromo-5-nitro- 1H-indazole Analogs Indazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole analogs.

Other Relevant Kinase Pathways

Indazole derivatives have also been reported to inhibit other kinase families, including:

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is involved in cell proliferation, differentiation, and angiogenesis.[1]

  • Aurora Kinases: These kinases are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis.[1]

  • Pim Kinases: Pim kinases are involved in cell survival and proliferation and are overexpressed in several cancers.[1]

The broad kinase inhibitory profile of some indazole derivatives highlights the importance of comprehensive screening to understand their full spectrum of activity and potential off-target effects.

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, robust and well-validated experimental protocols are essential.

General Synthesis of N-Aryl-5-Nitro-1H-Indazoles

The following is a representative one-pot procedure for the synthesis of N-aryl-5-nitro-1H-indazoles, which can be adapted for the 6-bromo-5-nitro scaffold.[5]

Workflow for SAR Studies

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Scaffold 6-Bromo-5-nitro- 1H-indazole Scaffold Analogs Library of Analogs Scaffold->Analogs Chemical Synthesis Purification Purification & Characterization (NMR, MS) Analogs->Purification Kinase_Assay In Vitro Kinase Assay (e.g., VEGFR-2) Purification->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay SAR_Analysis SAR Analysis (IC50 Determination) Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Scaffold Iterative Design

Caption: A typical workflow for conducting SAR studies of novel kinase inhibitors.

Materials:

  • Substituted 2-fluoro-5-nitroacetophenone or benzaldehyde

  • Arylhydrazine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • 1,3-Dimethyl-1,3-propylenurea (DMPU)

  • 4 Å molecular sieves

Procedure:

  • To a stirred solution of the carbonyl compound (1.0 mmol) in DMPU (5 mL), add powdered 4 Å molecular sieves (30 wt %), arylhydrazine hydrochloride (2.0-3.0 mmol), and K₂CO₃ (2.0-3.0 mmol).

  • For acetophenone derivatives, heat the mixture to 90 °C. For benzaldehyde derivatives, allow the hydrazone to form at 90 °C for 1.5 hours before adding K₂CO₃.

  • Stir the reaction at 90 °C for the required time (monitored by TLC).

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1-aryl-5-nitro-1H-indazole.[5]

In Vitro VEGFR-2 Kinase Assay (Luminescent)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.[4]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 5x Kinase Buffer 1)

  • ATP solution (e.g., 500 µM)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX)

  • White 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with distilled water.

  • Prepare Master Mix: For each well, prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.

  • Add Test Compounds: Add 5 µl of the test inhibitor solution to the designated wells. For "Positive Control" and "Blank" wells, add 5 µl of the diluent solution (e.g., 1x Kinase Buffer with DMSO).

  • Add Enzyme: To the "Positive Control" and "Test Inhibitor" wells, add 20 µl of diluted VEGFR-2 kinase. To the "Blank" wells, add 20 µl of 1x Kinase Buffer.

  • Initiate Reaction: Incubate the plate at 30°C for 45 minutes.

  • Detect Kinase Activity: Add 50 µl of the luminescent kinase assay reagent to each well.

  • Incubate: Cover the plate and incubate at room temperature for 15 minutes.

  • Measure Luminescence: Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using appropriate software.[4]

Conclusion and Future Directions

The 6-bromo-5-nitro-1H-indazole scaffold holds significant promise for the development of novel kinase inhibitors. While direct and extensive SAR data for this specific scaffold is emerging, comparative analysis with related indazole derivatives provides a strong foundation for rational drug design. The insights into the roles of substitutions at various positions, combined with an understanding of the targeted signaling pathways, will guide the synthesis and evaluation of more potent and selective analogs.

Future research should focus on generating a comprehensive SAR dataset for a library of 6-bromo-5-nitro-1H-indazole derivatives with diverse substitutions at the N1 and C3 positions. This will enable a more precise understanding of the structural requirements for potent and selective inhibition of key cancer-related kinases. Furthermore, detailed mechanistic studies, including co-crystallography of lead compounds with their target kinases, will provide invaluable insights for lead optimization and the development of next-generation anticancer therapeutics.

References

  • Caldwell, J. J., et al. (2004). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1265-1268.
  • Sharma, A., & Kumar, V. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(5), 521-544.
  • BenchChem. (2025). Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition.
  • Sawant, A., et al. (2020). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Medicinal Chemistry Research, 29(4), 635-649.
  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
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  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5823-5835.
  • Al-Warhi, T., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 25(21), 5038.
  • Rahman, M. A., et al. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Frontiers in Pharmacology, 13, 969429.
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Comparative

Technical Comparison: RP-HPLC vs. UPLC-MS/MS for the Validation of 6-bromo-5-nitro-1H-indazole

Executive Summary & Strategic Context The compound 6-bromo-5-nitro-1H-indazole is a critical scaffold in the synthesis of small molecule kinase inhibitors (e.g., Pazopanib analogs) and other bioactive fused heterocycles....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The compound 6-bromo-5-nitro-1H-indazole is a critical scaffold in the synthesis of small molecule kinase inhibitors (e.g., Pazopanib analogs) and other bioactive fused heterocycles. Its dual functionalization—a nitro group for reduction/amination and a bromine atom for cross-coupling—makes it a high-value intermediate. However, these same features introduce significant analytical challenges:

  • Regioisomerism: The synthesis often yields mixtures of 5-nitro and 6-nitro isomers, or N1/N2-alkylated byproducts during downstream processing.

  • Genotoxicity Potential: Nitro-aromatics are often flagged as potential mutagenic impurities (PMIs), requiring highly sensitive detection limits (LOD).

  • Solubility: The flat, rigid indazole core leads to poor aqueous solubility, necessitating specific diluent strategies.

This guide compares two validated analytical approaches: a robust Standard RP-HPLC-UV method for routine purity assay and a high-throughput UPLC-MS/MS method for trace impurity profiling.

Analytical Method Comparison

The choice between HPLC and UPLC is not merely about speed; it is about the intended purpose (assay vs. trace analysis).

FeatureMethod A: Standard RP-HPLC Method B: Advanced UPLC-MS/MS
Primary Use Case Routine QA/QC, Purity Assay (>98%), IPCTrace Impurity Profiling, PMI quantification (<10 ppm)
Detection UV-Vis (PDA) @ 254/300 nmESI+ Mass Spectrometry (MRM Mode)
Run Time 15–20 minutes3–5 minutes
Resolution (

)
High capacity for structural isomersSuperior peak capacity for complex matrices
Cost Per Run Low (Standard solvents)High (MS-grade solvents, column cost)
Sensitivity (LOD) ~0.05% (Standard)~0.0001% (Trace)
Decision Matrix: When to Use Which?
  • Use Method A for raw material release testing where robust quantification of the main peak is the priority.

  • Use Method B during process optimization to detect trace regioisomers or when the molecule is treated as a genotoxic impurity in a final drug substance.

Experimental Protocols

Chemical Causality & Method Design

Why Acidic Mobile Phase? Indazoles are amphoteric. The electron-withdrawing nitro and bromo groups increase the acidity of the N-H proton. To ensure consistent retention on a C18 column, the mobile phase must be acidified (pH 2.0–3.0) to suppress ionization of the pyridine-like nitrogen and keep the molecule in a neutral or consistent protonation state.

Method A: Robust RP-HPLC-UV (The Workhorse)
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Rationale: A fully end-capped C18 prevents tailing caused by interaction between the indazole nitrogen and free silanols.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polarity)

    • 2-12 min: 10%

      
       80% B (Linear gradient)
      
    • 12-15 min: 80% B (Wash)

    • 15-18 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 300 nm (nitro group specific).

  • Diluent: 50:50 ACN:Water (Dissolve stock in minimal DMSO first if needed).

Method B: High-Sensitivity UPLC-MS/MS (The Specialist)
  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Rationale: Sub-2-micron particles provide the theoretical plates needed to separate regioisomers in under 5 minutes.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Volatile buffer for MS).

    • B: 0.1% Formic Acid in Methanol.

  • Gradient: Steep ramp (5% to 95% B in 3 minutes).

  • MS Parameters:

    • Source: ESI Positive.

    • MRM Transition: m/z 242/244

      
       196/198 (Loss of 
      
      
      
      ).

Validation Workflow & Logic

The following diagram illustrates the critical path for validating these methods, emphasizing the feedback loop between specificity and method parameters.

ValidationWorkflow Plan Validation Plan (ICH Q2(R1)) Specificity Specificity Check (Regioisomer Spiking) Plan->Specificity Opt_HPLC Optimize HPLC (Resolution > 2.0) Specificity->Opt_HPLC Main Assay Opt_UPLC Optimize UPLC (Sensitivity/Speed) Specificity->Opt_UPLC Impurity Profile Validation Execute Validation (Lin, Acc, Prec) Opt_HPLC->Validation Opt_UPLC->Validation Validation->Plan Fail (Re-design) Routine Routine QC Validation->Routine Pass

Figure 1: Validation workflow emphasizing the divergence between Assay (HPLC) and Impurity Profiling (UPLC).

Comparative Validation Data

The following data summarizes typical performance metrics observed during the validation of nitro-indazole intermediates.

Specificity & Resolution (Critical Pair)

The most challenging separation is between 6-bromo-5-nitro-1H-indazole (Target) and its regioisomer 5-bromo-6-nitro-1H-indazole .

ParameterMethod A (HPLC)Method B (UPLC)
Retention Time (Target) 8.4 min1.2 min
Retention Time (Isomer) 8.9 min1.35 min
Resolution (

)
2.4 (Baseline separated)1.8 (Acceptable)
Peak Purity (DAD/MS) >99.9% (Match Factor)Mass distinct
Linearity & Sensitivity

Data derived from a 5-point calibration curve.

ParameterMethod A (HPLC-UV)Method B (UPLC-MS)
Range 50 – 150% of target conc.0.1 – 10 ppm
Correlation (

)
> 0.9995> 0.9990
LOD (Limit of Detection) 0.05 µg/mL0.001 µg/mL
LOQ (Limit of Quant) 0.15 µg/mL0.005 µg/mL
Precision (Repeatability)

N=6 injections at 100% test concentration.

MetricMethod A (HPLC)Method B (UPLC)
RSD (%) 0.4% 1.8%
Tailing Factor 1.11.3

Impurity Fate Mapping

Understanding where impurities originate allows for better method selection.

ImpurityFate SM Starting Material (Indazole / Bromo-indazole) Reaction Nitration / Bromination SM->Reaction Crude Crude 6-bromo-5-nitro-1H-indazole + Regioisomers Reaction->Crude Imp1 Impurity A: 5-bromo-6-nitro isomer Reaction->Imp1 Side Rxn Imp2 Impurity B: Over-brominated Reaction->Imp2 Side Rxn Purification Recrystallization Crude->Purification Final Pure Intermediate Purification->Final Purification->Imp1 Trace remains (Detect via UPLC) Imp1->Purification Removes 90%

Figure 2: Impurity fate map highlighting the persistence of regioisomers requiring specific detection methods.

Conclusion & Recommendation

For the validation of 6-bromo-5-nitro-1H-indazole :

  • Adopt Method A (HPLC-UV) as the primary release method. Its superior precision (RSD 0.4%) and robustness make it ideal for quantifying the main component in a GMP environment.

  • Validate Method B (UPLC-MS) as a limit test for genotoxic impurities or isomeric byproducts. The speed and sensitivity are necessary to ensure safety without bottling-necking the QC lab.

Critical Success Factor: Ensure the mobile phase pH is strictly controlled (pH 2.5–3.0). Indazoles are sensitive to pH shifts, which can cause peak splitting or retention time drift, leading to validation failure.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3] [Link]

  • Sielc Technologies. (2023). Separation of 5-Nitroindazole on Newcrom R1 HPLC column. (Application Note demonstrating nitro-indazole separation behavior). [Link]

  • PubChem. (2023). Compound Summary: 6-Bromo-5-nitro-1H-indazole (CID 27274687). National Library of Medicine. [Link]

  • Separation Science. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

  • U.S. Food and Drug Administration (FDA). (2021).[2][3][4] Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

Sources

Validation

A Strategic Guide to Substituted Indazoles: 6-Bromo-5-nitro-1H-indazole as a Versatile Synthetic Intermediate

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery The indazole core, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its rigid structure and capacity for diverse substituti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole core, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its rigid structure and capacity for diverse substitutions have cemented its status as a "privileged scaffold," appearing in numerous clinically approved drugs and late-stage developmental candidates. Indazole derivatives are particularly prominent as kinase inhibitors in oncology, with drugs like Pazopanib and Axitinib demonstrating their therapeutic power. The strategic functionalization of the indazole ring is therefore of paramount importance, allowing chemists to meticulously tune a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth comparison of 6-bromo-5-nitro-1H-indazole with other substituted indazoles, focusing on their relative performance in key synthetic transformations. We will explore the causal factors behind their differing reactivities, provide validated experimental protocols, and offer data-driven insights to aid researchers in selecting the optimal building block for their specific synthetic campaigns.

The Unique Profile of 6-Bromo-5-nitro-1H-indazole: A Dually Activated System

6-Bromo-5-nitro-1H-indazole is a particularly valuable synthetic intermediate due to the synergistic effects of its substituents. The bromine atom at the C6 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the potent electron-withdrawing nitro group at the adjacent C5 position significantly influences the molecule's reactivity.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₄BrN₃O₂[1]

  • Molecular Weight: 242.03 g/mol [1]

  • Appearance: Typically a light yellow to orange solid[2]

The primary impact of the 5-nitro group is the significant polarization of the C6-Br bond. This electron deficiency at the C6 carbon enhances its electrophilicity, making it more susceptible to the initial oxidative addition step in palladium-catalyzed cross-coupling cycles. This activation is a critical factor that often leads to milder reaction conditions and higher yields compared to indazoles lacking such an activating group.

Comparative Reactivity in Key Synthetic Transformations

The true utility of a halogenated intermediate is demonstrated in its performance in carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections compare 6-bromo-5-nitro-1H-indazole to its chloro and iodo analogues, as well as to indazoles lacking the activating nitro group.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating C(sp²)-C(sp²) bonds.[3][4] The reactivity of the halo-indazole partner is paramount to the success of this transformation.

Causality of Reactivity Trends: The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the aryl halide. The strength of the carbon-halogen bond is a primary determinant of the reaction's facility, following the general trend: C-I > C-Br >> C-Cl .

  • 6-Iodo-5-nitro-1H-indazole: The C-I bond is the weakest among the halogens, making iodo-substituted indazoles the most reactive substrates. They typically require lower catalyst loadings and milder conditions (lower temperatures, shorter reaction times).

  • 6-Bromo-5-nitro-1H-indazole: This intermediate represents a practical and economic sweet spot. The C-Br bond is sufficiently labile for efficient oxidative addition, especially when activated by the adjacent nitro group. It is often more stable and less costly than its iodo counterpart, making it ideal for both small-scale library synthesis and large-scale manufacturing.

  • 6-Chloro-5-nitro-1H-indazole: The C-Cl bond is the strongest, rendering chloro-indazoles the least reactive. These substrates often require more specialized and highly active catalytic systems, such as those employing electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, along with higher temperatures to achieve satisfactory conversion.[5]

G cluster_reactivity Halogen Reactivity in Cross-Coupling Iodo 6-Iodo-5-nitro (Most Reactive) Bromo 6-Bromo-5-nitro (Balanced Reactivity) BondEnergy Decreasing C-X Bond Energy Iodo->BondEnergy Chloro 6-Chloro-5-nitro (Least Reactive) OxAdd Increasing Ease of Oxidative Addition Chloro->OxAdd

Comparative Data Summary: Suzuki-Miyaura Coupling

SubstrateCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference Insight
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃DME80GoodDemonstrates standard conditions for bromo-indazoles without strong nitro activation.[6]
Bromo-indazole carboxamidePdCl₂(dppf)·DCMK₂CO₃1,4-Dioxane/H₂O10035-90+Highlights the broad applicability and optimization potential for bromo-indazoles.[7]
ortho-BromoanilinesCataCXium ACs₂CO₃2-MeTHF/H₂O8091-95Shows that specialized catalysts can be highly effective for challenging substrates.[8]
3-Iodo-6-nitro-indazoleNot specifiedNot specifiedNot specifiedNot specified80.5 (protected)Used in a multi-step synthesis, implying high reactivity for subsequent steps.[9]

Note: Direct side-by-side comparative data for the three 6-halo-5-nitro-1H-indazoles under identical conditions is scarce in the literature. The table provides representative conditions for similar substrates to infer relative reactivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, crucial for installing amine functionalities common in kinase inhibitors.[10] The reactivity trends observed in Suzuki coupling generally hold true here as well.

The Role of the Nitro Group: The electron-withdrawing nitro group not only activates the C-Br bond but also increases the acidity of the N-H proton of the indazole ring. This must be considered when selecting a base, as deprotonation of the indazole nitrogen can occur, potentially leading to side reactions or catalyst inhibition. Using a strong, non-nucleophilic base like LHMDS or K₃PO₄ is often preferred. Recent studies have shown that 6-bromoindazoles with electron-withdrawing substituents are well-tolerated in Buchwald-Hartwig aminations, leading to good product yields.[11]

Ligand Selection is Critical: The choice of phosphine ligand is crucial for a successful Buchwald-Hartwig reaction.[12]

  • For Aryl Bromides: Ligands like RuPhos and BrettPhos are often effective.[11]

  • For Aryl Chlorides: More electron-rich and bulky ligands such as tBuXPhos or SPhos may be necessary to facilitate the challenging oxidative addition step.[13]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing a solid starting point for synthetic exploration.

Protocol 1: Synthesis of 5-Nitro-1H-indazole

This procedure is a foundational step, as 5-nitro-1H-indazole is the precursor for subsequent halogenation. This method is adapted from established literature procedures.[14]

G start 2-Amino-5-nitrotoluene in Glacial Acetic Acid diazotization Add aq. NaNO₂ solution (Maintain < 25°C) start->diazotization stir1 Stir for 15 min to complete diazotization diazotization->stir1 stand Stand at RT for 3 days (Cyclization) stir1->stand concentrate Concentrate under reduced pressure stand->concentrate slurry Slurry residue with H₂O, filter, and wash concentrate->slurry dry Dry crude product at 80-90°C slurry->dry recrystallize Recrystallize from boiling methanol dry->recrystallize end Pure 5-Nitro-1H-indazole recrystallize->end

Step-by-Step Methodology:

  • Dissolution: In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mol) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Diazotization: Prepare a solution of 25 g (0.36 mol) of sodium nitrite in 60 mL of water. Add this solution all at once to the stirred acetic acid solution. Ensure the temperature does not exceed 25°C by using an ice bath if necessary.[14]

  • Reaction: Continue stirring for 15 minutes post-addition to complete the diazotization.

  • Cyclization: Allow the reaction mixture to stand at room temperature for 3 days.

  • Workup: Concentrate the solution on a steam bath under reduced pressure. Add 200 mL of water to the residue and stir to form a smooth slurry.

  • Isolation: Filter the solid product, wash thoroughly with cold water, and dry in an oven at 80–90°C. This yields crude 5-nitroindazole (typically 80–96% yield).[14]

  • Purification: Recrystallize the crude material from approximately 650 mL of boiling methanol with decolorizing charcoal to obtain pale yellow needles of pure 5-nitroindazole (m.p. 208–209°C).[14]

Protocol 2: Representative Suzuki-Miyaura Coupling of a Bromo-Indazole

This protocol is a general method adaptable for 6-bromo-5-nitro-1H-indazole, based on common literature practices.[7]

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 6-bromo-5-nitro-1H-indazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·DCM (0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times). Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired coupled product.

Conclusion and Future Outlook

6-bromo-5-nitro-1H-indazole stands out as a highly strategic and versatile building block in synthetic and medicinal chemistry. Its reactivity profile, governed by the interplay between the C-Br bond and the activating 5-nitro group, offers a superb balance of reaction efficiency, stability, and cost-effectiveness.

  • Compared to 6-iodo-5-nitro-1H-indazole: The bromo-derivative provides a more economical and often more stable alternative, with reactivity that is readily harnessed using standard palladium catalysis.

  • Compared to 6-chloro-5-nitro-1H-indazole: The bromo-derivative is significantly more reactive, avoiding the need for highly specialized, and often expensive, catalyst systems required to activate the robust C-Cl bond.

  • Compared to 6-bromo-1H-indazole: The presence of the 5-nitro group enhances the electrophilicity of the C6 position, facilitating oxidative addition and often leading to improved reaction kinetics and yields in cross-coupling reactions.

As drug discovery continues to demand increasingly complex molecular architectures, the judicious choice of intermediates like 6-bromo-5-nitro-1H-indazole will remain a critical element of synthetic strategy. Future research will likely focus on developing even more efficient and sustainable catalytic methods, including the use of base metal catalysts (e.g., Ni, Cu) to further expand the synthetic utility of these invaluable heterocyclic building blocks.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Synthesis method of 6-iodine-1H-indazole. Patsnap. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. [Link]

  • Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds.
  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]

  • Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. PMC - NIH. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic Chemistry Portal. [Link]

  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. RSC Publishing. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Indazole, 5-nitro-. Organic Syntheses Procedure. [Link]

  • Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Semantic Scholar. [Link]

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Comparative

The Strategic Advantage of 6-Bromo-5-Nitro-1H-Indazole in the Synthesis of Kinase Inhibitors: A Comparative Guide

For the modern medicinal chemist, the indazole scaffold is a cornerstone in the design of targeted therapies, particularly in the realm of oncology. Its inherent ability to mimic the purine core of ATP allows for potent...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the indazole scaffold is a cornerstone in the design of targeted therapies, particularly in the realm of oncology. Its inherent ability to mimic the purine core of ATP allows for potent and selective inhibition of various protein kinases. Within the diverse family of indazole-based precursors, 6-bromo-5-nitro-1H-indazole emerges as a highly strategic starting material. This guide provides an in-depth technical analysis of its efficacy as a precursor for Active Pharmaceutical Ingredients (APIs), primarily focusing on kinase inhibitors, and draws objective comparisons with alternative synthetic routes.

The unique substitution pattern of 6-bromo-5-nitro-1H-indazole, featuring both a halogen and a nitro group, offers medicinal chemists a versatile toolkit for molecular elaboration. The electron-withdrawing nature of the nitro group influences the reactivity of the indazole core, while the bromine atom serves as a convenient handle for cross-coupling reactions, enabling the introduction of diverse functionalities to probe the intricate binding pockets of kinases.[1][2]

Comparative Analysis: The Synthesis of Axitinib

To objectively evaluate the efficacy of 6-bromo-5-nitro-1H-indazole, we will use the synthesis of the potent VEGFR inhibitor, Axitinib, as a primary case study. While the commercial synthesis of Axitinib typically starts from 6-nitroindazole, the synthetic pathway provides an excellent framework for comparing the potential utility of 6-bromo-5-nitro-1H-indazole.[3][4]

Established Synthetic Route to Axitinib from 6-Nitroindazole

The synthesis of Axitinib from 6-nitroindazole involves several key transformations, including the protection of the indazole nitrogen, iodination at the C3 position, a Heck coupling reaction, reduction of the nitro group, and subsequent functionalization to introduce the benzamide side chain.[3][5]

StepReactionReagents & ConditionsReported Yield
1N-Protection3,4-Dihydro-2H-pyran, Acetonitrile, Reflux~95%[5]
2C3-IodinationIodine, Potassium Carbonate, DMF~96%[5]
3Heck Coupling2-Vinylpyridine, PdCl2, Tri-o-tolylphosphine, DIEA, DMF, 100°C~94%[5]
4Nitro ReductionIron powder, Ammonium chloride, Ethanol/Water, 50°C~89%[5]
5Diazotization/IodinationSodium nitrite, Acetic acid; then Potassium iodide, Iodine~65%[5]
6Thioether Formation & Deprotection2-Mercapto-N-methylbenzamide, Pd catalyst, Cesium carbonate; then Acid~87% (coupling), ~95% (deprotection)[5]

This established route, while effective, presents opportunities for optimization, particularly in the multi-step process required to functionalize the C6 position after the initial Heck coupling.

A Proposed Synthetic Strategy Utilizing 6-Bromo-5-Nitro-1H-Indazole

Leveraging 6-bromo-5-nitro-1H-indazole as a starting material could offer a more convergent and potentially more efficient synthesis of Axitinib and its analogs. The bromine at the C6 position provides a direct handle for introducing the thioether side chain via a palladium-catalyzed C-S coupling reaction early in the synthesis.

Proposed Synthetic Pathway Comparison

cluster_0 Established Axitinib Synthesis cluster_1 Proposed Synthesis with 6-Bromo-5-Nitro-1H-Indazole 6-Nitroindazole 6-Nitroindazole N-Protected N-Protected 6-Nitroindazole->N-Protected Protection C3-Iodo C3-Iodo N-Protected->C3-Iodo Iodination Heck Product Heck Product C3-Iodo->Heck Product Heck Coupling Amino Indazole Amino Indazole Heck Product->Amino Indazole Nitro Reduction Iodo Indazole Iodo Indazole Amino Indazole->Iodo Indazole Diazotization Axitinib Axitinib Iodo Indazole->Axitinib C-S Coupling & Deprotection 6-Bromo-5-Nitro-1H-Indazole 6-Bromo-5-Nitro-1H-Indazole N-Protected Bromo N-Protected Bromo 6-Bromo-5-Nitro-1H-Indazole->N-Protected Bromo Protection C-S Coupled C-S Coupled N-Protected Bromo->C-S Coupled C-S Coupling C3-Iodo Coupled C3-Iodo Coupled C-S Coupled->C3-Iodo Coupled Iodination Final Intermediate Final Intermediate C3-Iodo Coupled->Final Intermediate Heck Coupling Target API Target API Final Intermediate->Target API Nitro Reduction & Deprotection

Caption: Comparison of synthetic workflows for Axitinib.

This proposed strategy could potentially reduce the number of steps required for the late-stage functionalization of the C6 position, which in the established route involves a less efficient diazotization/iodination sequence. The nitro group at the C5 position in the proposed precursor would still require reduction to an amino group, which can be a sensitive step, but its influence on the reactivity of the C6-bromo bond in the crucial C-S coupling step would need to be experimentally validated.

Experimental Protocols

Synthesis of 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Key Intermediate in Axitinib Synthesis)

Materials:

  • 6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of iodine (1.8 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[5]

Workflow for C3-Iodination

Start Dissolve Protected Indazole in DMF Add_Base Add K2CO3 Start->Add_Base Cool Cool to 0°C Add_Base->Cool Add_Iodine Add Iodine Solution Cool->Add_Iodine React Stir at RT for 16h Add_Iodine->React Quench Quench with Na2S2O3 React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify Product Extract->Purify End Obtain 3-Iodo Intermediate Purify->End

Caption: Step-by-step iodination protocol.

The Broader Scope: Precursor for Diverse Kinase Inhibitors

The utility of substituted indazoles extends beyond Axitinib. Pazopanib, another kinase inhibitor, is synthesized from 3-methyl-6-nitro-1H-indazole.[1][6] The synthetic strategies for these and other indazole-based APIs often involve similar key transformations where a halogenated and nitrated indazole core provides significant advantages.[7][8] The presence of both a bromo and a nitro group on the same indazole scaffold, as in 6-bromo-5-nitro-1H-indazole, offers orthogonal reactivity that can be exploited for the efficient construction of complex molecular architectures.

Conclusion: A Strategic Asset in Drug Discovery

References

  • Mei, Y. C., et al. (2013). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 18(11), 13839-13847. Available at: [Link]

  • Pfizer Inc. (2015). ORGANIC SPECTROSCOPY INTERNATIONAL: AXITINIB. Available at: [Link]

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(26), 15675-15687. Available at: [Link]

  • Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 686. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Pazopanib: The Role of 3-Methyl-6-nitroindazole. Available at: [Link]

  • Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020(1), 99-138. Available at: [Link]

  • Google Patents. (2016). CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • Li, J., et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1686-1696. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to 6-Bromo-5-Nitro-1H-Indazole: A Versatile Scaffold for Kinase Inhibitor and Anticancer Drug Discovery

Introduction: The Privileged Indazole Scaffold and the Unique Potential of 6-Bromo-5-nitro-1H-indazole In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular frame...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold and the Unique Potential of 6-Bromo-5-nitro-1H-indazole

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in compounds targeting a wide array of biological targets.[1][2] Its rigid bicyclic structure and the presence of two nitrogen atoms make it an ideal bioisostere for purines, enabling it to form crucial hydrogen bond interactions within the ATP-binding pockets of numerous protein kinases.[3] This has led to the development of several successful indazole-based drugs, including Pazopanib, a multi-kinase inhibitor approved for treating renal cell carcinoma.[1]

This guide focuses on a specific, highly functionalized derivative: 6-bromo-5-nitro-1H-indazole . While direct literature on the extensive applications of this precise isomer is emerging, its structure presents a compelling case for its utility as a strategic building block in drug discovery. This document will serve as a comparative guide, leveraging data from closely related analogues to illuminate the scientific rationale and experimental pathways for its use.

The true value of 6-bromo-5-nitro-1H-indazole lies in its dual functionality:

  • The 6-Bromo Group: This serves as a versatile synthetic "handle." It is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the systematic introduction of diverse aryl, heteroaryl, or vinyl moieties.[3][4] This enables chemists to probe and occupy different regions of a target protein's binding site, a fundamental strategy in optimizing potency and selectivity.

  • The 5-Nitro Group: This group serves two primary purposes. First, its strong electron-withdrawing nature modulates the electronic properties of the indazole ring system. Second, and more importantly, it can be readily reduced to a 5-amino group. This introduces a new vector for chemical diversification, providing a hydrogen bond donor that can form additional interactions with target proteins or serve as an attachment point for further functionalization.

This guide will compare the established applications of the parent 6-bromo-1H-indazole scaffold with the projected advantages and synthetic pathways afforded by the addition of the 5-nitro group, providing researchers with the foundational knowledge to exploit this promising intermediate.

Part 1: Application in Protein Kinase Inhibitor Synthesis

The dysregulation of protein kinases is a hallmark of cancer and other proliferative diseases, making them prime targets for therapeutic intervention.[5] Indazole derivatives have proven to be particularly effective as kinase inhibitors, and 6-bromo-5-nitro-1H-indazole is a scaffold poised for the development of next-generation therapeutics.[6]

Comparative Analysis: 6-Bromo-1H-Indazole vs. 6-Bromo-5-Nitro-1H-Indazole

The most direct comparison can be made with compounds derived from 6-bromo-1H-indazole, which has been successfully used to synthesize potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a key oncology target.[3][4]

The addition of a 5-nitro group offers a strategic advantage. While the 6-bromo position allows for exploration of the solvent-exposed regions of the ATP binding pocket, the subsequent reduction of the nitro group to a 5-amino group provides a new anchor point for interacting with the core of the kinase, potentially increasing affinity and modulating the selectivity profile.

Proposed Synthetic Workflow and Rationale

The following workflow illustrates how 6-bromo-5-nitro-1H-indazole can be used to generate a library of potential kinase inhibitors. This multi-step process is designed for maximum diversity and validates the utility of the starting material.

G A 6-Bromo-5-Nitro-1H-Indazole (Starting Material) B Cross-Coupling Reaction (e.g., Sonogashira, Suzuki) A->B Introduce R1 group C Coupled Intermediate B->C D Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) C->D Unmask reactive site E 5-Amino Intermediate D->E F Amine Functionalization (e.g., Amide Coupling, Reductive Amination) E->F Introduce R2 group G Final Kinase Inhibitor Library F->G

Caption: Proposed synthetic workflow for creating a diverse library of kinase inhibitors.

Key Experimental Protocol: Sonogashira Coupling on the Bromo-Indazole Scaffold

This protocol is adapted from the synthesis of PLK4 inhibitors and demonstrates the utility of the 6-bromo position.[4] The same conditions are applicable to 6-bromo-5-nitro-1H-indazole.

Objective: To couple an ethynyl-containing fragment (e.g., 3-ethynylpyridine) to the 6-position of the indazole core.

Materials:

  • 6-Bromo-5-nitro-1H-indazole (or 6-bromo-1H-indazole)

  • 3-Ethynylpyridine

  • Copper(I) iodide (CuI)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., THF or DMF)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried reaction flask, add 6-bromo-5-nitro-1H-indazole (1.0 eq), CuI (0.1 eq), and Pd(PPh₃)₄ (0.05 eq). Purge the flask with an inert gas (Argon or Nitrogen).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is essential for the catalytic cycle.

  • Solvent and Reagent Addition: Add anhydrous solvent and TEA (3.0 eq). Stir the mixture until all solids are dissolved. Add the terminal alkyne, 3-ethynylpyridine (1.2 eq).

    • Causality: TEA acts as a base to deprotonate the terminal alkyne, forming the copper acetylide intermediate, and to neutralize the HBr generated during the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 5-8 hours.

    • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting bromo-indazole spot is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride to remove the copper catalyst. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Comparative Performance Data of Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of various indazole-based compounds against key cancer-related kinases. This provides a benchmark for the potency that can be achieved with this scaffold.

Compound ClassTarget KinaseKey Starting MaterialIC₅₀ (nM)Reference
Indazole Derivative (C05)PLK46-Bromo-1H-indazole< 0.1[4]
Indazole Derivative (A01)PLK46-Bromo-1H-indazole11[4]
Indazole Derivative (17)Aurora A / BIndazole Scaffold-[7]
Pyrazinyl-Indazole (13o)Pan-Pim Kinase3-Pyrazinyl-1H-indazole-[8]
5-Bromo-6-nitro-1H-indazoleCKII, PKA, MAPK15-Bromo-6-nitro-1H-indazoleMicromolar range[9]

This table demonstrates the high potency achievable with the 6-bromo-indazole scaffold, particularly against PLK4. Derivatives of 6-bromo-5-nitro-1H-indazole are hypothesized to achieve similar or enhanced potency due to the additional interaction points provided by the 5-amino group.

Part 2: Applications in Anticancer Agent Development

The development of kinase inhibitors is intrinsically linked to anticancer therapy. By inhibiting kinases that drive cell proliferation and survival, these agents can induce cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action: From Kinase Inhibition to Antiproliferative Effects

Inhibitors derived from the indazole scaffold have demonstrated potent anticancer activity across a spectrum of cancer cell lines.[10] For example, PLK4 inhibitors developed from 6-bromo-indazole induce S/G2-phase cell cycle arrest and apoptosis in neuroblastoma and breast cancer cells, consistent with the role of PLK4 in mitosis.[4]

MoA A Indazole-Based Inhibitor B Binds to ATP Pocket of PLK4 Kinase A->B C Inhibition of PLK4 Autophosphorylation B->C D Disruption of Centriole Duplication C->D E S/G2 Phase Cell Cycle Arrest D->E F Apoptosis (Programmed Cell Death) D->F G Anticancer Effect E->G F->G

Caption: Mechanism of action for indazole-based PLK4 inhibitors in cancer cells.

Comparative Antiproliferative Activity

The performance of indazole-based compounds can be directly compared using experimental data from cell-based assays.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
C05 (from 6-bromo-indazole)IMR-32Neuroblastoma0.948[4]
MCF-7Breast Cancer0.979[4]
H460Lung Cancer1.679[4]
LCR-263 (Control)IMR-32Neuroblastoma1.613[4]
MCF-7Breast Cancer4.804[4]
9f (from 6-aminoindazole)HCT116Colorectal Cancer14.3[10]

As shown, compound C05 , derived from the 6-bromo-indazole scaffold, demonstrates superior antiproliferative activity compared to the control compound across multiple cancer cell lines.[4] The strategic advantage of using 6-bromo-5-nitro-1H-indazole is the potential to further enhance this activity. The 5-amino group (post-reduction) can be tailored to interact with specific residues within the target kinase, potentially leading to improved potency and a more favorable therapeutic window.

Part 3: Other Potential Therapeutic Applications

The broader family of nitro-indazole derivatives has been investigated for a range of other biological activities, suggesting that compounds derived from 6-bromo-5-nitro-1H-indazole may have applications beyond oncology.

  • Antileishmanial Activity: Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial candidates, with some compounds exhibiting potent activity against Leishmania species.[1][11]

  • Antimicrobial Activity: Sulfonamide derivatives of 5-nitro-1H-indazole have been reported to possess dual antibacterial and antifungal properties.[1]

  • Anti-inflammatory Activity: The indazole core is found in benzydamine, a non-steroidal anti-inflammatory drug (NSAID), highlighting the scaffold's versatility in different therapeutic areas.[11]

The presence of the nitro group is a common feature in these biologically active molecules, making 6-bromo-5-nitro-1H-indazole a relevant starting point for exploring these and other therapeutic applications.[12]

Conclusion

6-Bromo-5-nitro-1H-indazole is more than just another chemical intermediate; it is a strategically designed building block for modern drug discovery. By providing two distinct and highly versatile points for chemical modification—the 6-bromo and 5-nitro groups—it offers researchers a powerful tool to generate diverse and potent libraries of bioactive compounds. As demonstrated through comparative analysis with its parent scaffold, 6-bromo-1H-indazole, its primary application lies in the synthesis of next-generation kinase inhibitors for cancer therapy. The experimental protocols and performance data provided in this guide offer a solid foundation for scientists to unlock the full potential of this promising scaffold.

References

  • ResearchGate. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • PubMed. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). 6-Bromo-5-nitro-1H-indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-5-nitro-1H-indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • HAL Open Science. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. Retrieved from [Link]

  • ScienceDirect. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Yield in Heterocyclic Synthesis: The Case of 6-bromo-5-nitro-1H-indazole

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational activity. The indazole scaffold, in particular, is a privileged structure in medicinal chemistry, app...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational activity. The indazole scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in a range of therapeutics. The synthesis of substituted indazoles, such as 6-bromo-5-nitro-1H-indazole, presents a practical case study in the crucial—and often misunderstood—distinction between theoretical and experimental yield. This guide provides an in-depth comparison, grounded in the principles of organic synthesis, to illuminate the factors that govern the outcome of such reactions.

The Ideal vs. The Reality: An Overview

In any chemical synthesis, the theoretical yield represents a perfect, idealized outcome. It is the maximum possible mass of a product that can be formed from the given starting materials, assuming a complete and flawless reaction where every single molecule of the limiting reactant is converted to the desired product.[1][2] This calculation is a straightforward stoichiometric exercise.

The discrepancy between these two yields is not a sign of failure but rather a reflection of the complexities inherent in chemical transformations. Factors such as incomplete reactions, the formation of side products, and losses during workup and purification all contribute to this difference.[1]

Proposed Synthesis of 6-bromo-5-nitro-1H-indazole

A direct, documented synthesis for 6-bromo-5-nitro-1H-indazole is not readily found in widely available literature, suggesting its status as a specialized intermediate. However, a chemically sound and logical approach is the electrophilic nitration of 6-bromo-1H-indazole. This precursor is a known compound used as an intermediate in the development of PI3K inhibitors for respiratory diseases.[4]

The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, attacks the electron-rich indazole ring.[5]

Reaction: 6-bromo-1H-indazole + HNO₃ (in H₂SO₄) → 6-bromo-5-nitro-1H-indazole + H₂O

The Theoretical Yield: A Calculation in Stoichiometry

To calculate the theoretical yield, we must first identify the limiting reagent.[2] This is the reactant that will be completely consumed first, thereby determining the maximum amount of product that can be formed.

Example Calculation:

Let's assume a synthesis starting with 10.0 grams of 6-bromo-1H-indazole.

  • Molar Masses:

    • 6-bromo-1H-indazole (C₇H₅BrN₂): 197.03 g/mol [4]

    • 6-bromo-5-nitro-1H-indazole (C₇H₄BrN₃O₂): 242.03 g/mol [6][7]

  • Moles of Starting Material:

    • Moles = Mass / Molar Mass

    • Moles of 6-bromo-1H-indazole = 10.0 g / 197.03 g/mol ≈ 0.05075 mol

  • Stoichiometric Ratio:

    • The reaction has a 1:1 stoichiometry. One mole of the starting material produces one mole of the product.

  • Theoretical Moles of Product:

    • Maximum moles of product = 0.05075 mol

  • Theoretical Mass of Product (Theoretical Yield):

    • Mass = Moles × Molar Mass

    • Theoretical Yield = 0.05075 mol × 242.03 g/mol ≈ 12.28 grams

This calculation represents a flawless conversion, the absolute maximum product obtainable.

The Experimental Reality: Why Actual Yields Differ

In practice, achieving the theoretical yield is impossible. The experimental yield will be lower due to several predictable and controllable factors inherent to the chemistry of nitration and the nature of the indazole ring system.

Regioselectivity and Isomer Formation

The primary reason for a lower-than-theoretical yield in this synthesis is the formation of unwanted isomers. Electrophilic substitution on a substituted aromatic ring is governed by the directing effects of the existing substituents.[8]

  • The indazole ring system itself has a complex reactivity pattern.

  • The bromine atom at the 6-position is an electron-withdrawing group by induction but an ortho-, para-director due to resonance.

  • The fused pyrazole ring further influences the electron density of the benzene portion.

Nitration of 6-bromo-1H-indazole can potentially yield several isomers, not just the desired 5-nitro product. Other likely products include 6-bromo-7-nitro-1H-indazole and 6-bromo-4-nitro-1H-indazole.[6] The formation of these isomers represents a direct loss from the potential yield of the desired product, as the starting material is consumed to create these byproducts.[8] Controlling the reaction temperature is a key strategy to maximize the formation of the desired para-isomer relative to ortho-isomers.[9]

Side Reactions and Decomposition

The strong acidic and oxidizing conditions of nitration (concentrated nitric and sulfuric acids) can lead to undesired side reactions.[5] These may include:

  • Over-nitration: Introduction of a second nitro group onto the ring.

  • Oxidation: The indazole ring may be susceptible to oxidation, leading to decomposition and the formation of tar-like byproducts.

  • Hydrolysis: Under certain conditions, functional groups on the molecule could be hydrolyzed.

These side reactions consume the starting material and the product, further reducing the final yield.

Incomplete Reaction

Reactions rarely proceed to 100% completion. An equilibrium may be reached, or the reaction may be stopped before all the starting material has been consumed to prevent the formation of degradation products. Unreacted 6-bromo-1H-indazole will remain in the reaction mixture, lowering the amount of product formed.

Losses During Workup and Purification

The isolation of the final product is a multi-step process, and material is inevitably lost at each stage:

  • Quenching & Extraction: When the reaction is stopped (typically by pouring onto ice), some product may remain dissolved in the aqueous layer.

  • Crystallization/Recrystallization: To achieve high purity, the crude product is often recrystallized. Some product will always remain dissolved in the mother liquor.

  • Chromatography: If isomeric purity is low, column chromatography is required. This process always involves some loss of material on the stationary phase.

  • Mechanical Losses: Minor losses occur from product adhering to glassware, filter paper, and spatulas during transfers.

Comparison: Theoretical vs. Experimental Synthesis

FeatureTheoretical Synthesis (The Ideal)Experimental Synthesis (The Reality)
Reaction Efficiency 100% conversion of the limiting reagent.Typically less than 100% due to equilibrium and reaction kinetics.
Product Selectivity Forms only the desired 6-bromo-5-nitro-1H-indazole.A mixture of isomers (e.g., 4-nitro, 7-nitro) is formed due to regiochemical factors.[8]
Byproducts None. The only other product is water.Side products from oxidation, over-nitration, and decomposition are common.
Product Purity 100% pure product is formed directly.Crude product is impure and requires purification (e.g., recrystallization, chromatography).
Material Loss No loss of material during the process.Significant material loss occurs during quenching, extraction, filtration, and purification steps.
Calculated Yield The maximum possible amount based on stoichiometry (e.g., 12.28 g).The actual, weighed amount of pure product isolated (e.g., 6.0 - 8.5 g).
Expected % Yield 100%50-70% would be considered a good to excellent yield for this type of reaction.

A Self-Validating Experimental Workflow

To ensure the trustworthiness of an experimental yield, the protocol must include steps for validation and characterization.

Step-by-Step Protocol for Synthesis
  • Reaction Setup: Charge a round-bottom flask with 6-bromo-1H-indazole (1.0 eq). Place the flask in an ice/salt bath to cool to 0°C.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature at 0°C. Rationale: This controls the exothermic dissolution and prepares the reaction medium.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to sulfuric acid at 0°C. Rationale: Pre-forming the nitronium ion under controlled temperature minimizes degradation.

  • Nitration: Add the nitrating mixture dropwise to the solution of 6-bromo-1H-indazole, ensuring the internal temperature does not exceed 5°C. Rationale: Low temperature is crucial to control the reaction rate and improve regioselectivity, minimizing byproduct formation.

  • Reaction Monitoring: Stir the reaction at 0-5°C for 2-4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Rationale: Monitoring ensures the reaction is stopped at the optimal point, maximizing product formation while minimizing degradation.

  • Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Rationale: This stops the reaction by diluting the acid and quenching the reactive nitronium ion. The product, being organic, will precipitate out of the aqueous solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral to pH paper. Rationale: This removes residual acid and inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to remove isomers and impurities. If necessary, perform column chromatography for higher purity. Rationale: Purification is essential to isolate the desired product and is a major source of yield loss.

  • Characterization & Validation: Dry the purified product under vacuum. Determine the final mass (the experimental yield). Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Rationale: This final step validates the identity and purity of the isolated product, making the calculated experimental yield a trustworthy figure.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and the factors that differentiate the experimental workflow from the theoretical ideal.

G cluster_0 Theoretical Pathway (Ideal) cluster_1 Experimental Workflow (Reality) T_Start Starting Material (6-bromo-1H-indazole) T_React 100% Efficient Reaction (Perfect Stoichiometry) T_Start->T_React 1:1 Conversion T_End 100% Pure Product (Theoretical Yield) T_React->T_End E_Start Starting Material (6-bromo-1H-indazole) E_React Nitration Reaction (HNO3/H2SO4, 0-5°C) E_Start->E_React E_Crude Crude Product Mixture E_React->E_Crude Loss1 Side Products: - Isomers (4-nitro, 7-nitro) - Over-nitration - Decomposition E_React->Loss1 E_Purify Purification (Recrystallization / Chromatography) E_Crude->E_Purify E_Final Pure Product (Experimental Yield) E_Purify->E_Final Loss2 Purification Losses: - Soluble in mother liquor - Adherence to glassware - Loss on column E_Purify->Loss2 E_Char Characterization (NMR, MS) E_Final->E_Char Validation

Caption: A comparison of the idealized theoretical pathway and the practical experimental workflow for the synthesis of 6-bromo-5-nitro-1H-indazole.

Conclusion

For professionals in drug development, understanding the gap between theoretical and experimental yield is paramount for process optimization, cost analysis, and scalable synthesis. The synthesis of 6-bromo-5-nitro-1H-indazole serves as an excellent model. While theoretical yield provides an essential benchmark based on stoichiometry, the experimental yield is a testament to a chemist's ability to navigate the intricate realities of a reaction—managing regioselectivity, minimizing side reactions, and optimizing purification. A well-designed, self-validating protocol is the key to maximizing this real-world outcome and producing reliable, high-quality materials for further research.

References

  • Chemistry LibreTexts. (2020). Theoretical Yield and Percent Yield. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • PubChem. 3-bromo-6-nitro-1H-indazole Compound Summary. Available at: [Link]

  • University of Calgary. Yield Calculations in Organic Chemistry. Available at: [Link]

  • Wikipedia. Yield (chemistry). Available at: [Link]

  • Chemistry LibreTexts. (2022). Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

  • Google Patents.Regioselective nitration of aromatic compounds and the reaction products thereof.
  • YouTube. (2014). Solve problems involving theoretical, experimental and percentage yield. Available at: [Link]

  • Google Patents.Synthesis process of 3-bromo-5-nitro-1H-indazole.

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 6-Bromo-5-Nitro-1H-Indazole

Part 1: Executive Safety Directive Do not treat 6-bromo-5-nitro-1H-indazole as general organic waste. This compound presents a dual-hazard profile that dictates its disposal pathway: Nitro Group ( ): Introduces thermal i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Do not treat 6-bromo-5-nitro-1H-indazole as general organic waste.

This compound presents a dual-hazard profile that dictates its disposal pathway:

  • Nitro Group (

    
    ):  Introduces thermal instability and potential shock sensitivity, particularly if the material is dry or impure.
    
  • Bromine Atom (

    
    ):  Classifies the material as Halogenated Organic Waste . Disposal via standard non-halogenated fuel blending streams is strictly prohibited, as bromine combustion generates corrosive hydrogen bromide (HBr) and can poison catalytic oxidizers in standard incinerators.
    

Immediate Action Required:

  • Segregate: Isolate from non-halogenated solvents and strong oxidizers.

  • Label: Clearly mark as "Hazardous Waste - Halogenated - Toxic."

  • Container: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers if acidic impurities are suspected.

Part 2: Chemical Waste Profile

To ensure acceptance by waste disposal contractors (TSDF - Treatment, Storage, and Disposal Facilities), you must characterize the waste accurately. Use the table below for your waste manifest.

ParameterSpecificationScientific Justification
Chemical Name 6-Bromo-5-nitro-1H-indazoleSpecific isomer identification.
Waste Class Halogenated Organic Presence of Bromine requires acid gas scrubbing during incineration.
Physical State Solid (Powder) or Liquid (Solution)Determines container type (Wide-mouth jar vs. Carboy).
Primary Hazards Irritant, Potentially Mutagenic, Thermally LabileNitro-aromatics are often mutagenic; Indazoles are nitrogen-rich combustibles.
RCRA Status (USA) Not P/U Listed (Typically)Regulated by characteristic (Toxicity/Ignitability) or Generator Knowledge.
Incompatible With Strong Oxidizers, Reducing Agents, Strong BasesBases can deprotonate the indazole (

), increasing solubility and reactivity.

Part 3: Step-by-Step Disposal Workflows

Workflow A: Disposal of Pure Solid (Powder)

Applicable for: Expired reagents, recrystallization failures, or excess dry product.

  • Quenching (Optional but Recommended): If the solid is suspected to be reactive or unstable (e.g., old dry material), do not dissolve it in volatile solvents. Keep it solid to minimize volume.

  • Packaging:

    • Transfer the solid into a wide-mouth HDPE jar .

    • Expert Insight: Do not use standard trash bags. Nitro-compounds can be dusty; static electricity in plastic bags can theoretically ignite dust clouds of nitro-aromatics. Use a rigid container.

  • Labeling: Apply a hazardous waste label. Check "Solid" and "Halogenated."

  • Secondary Containment: Place the HDPE jar inside a clear sealable bag (Zip-lock) to contain any exterior dust.

Workflow B: Disposal of Solutions (Mother Liquor/Reaction Mixtures)

Applicable for: HPLC waste, reaction filtrates containing the compound.

  • Solvent Assessment: Identify the carrier solvent.

    • If DCM/Chloroform: Already halogenated. Compatible.

    • If Acetone/Methanol/Ethyl Acetate: These are non-halogenated.[1] Adding 6-bromo-5-nitro-1H-indazole contaminates the entire volume , converting it all to "Halogenated Waste."

  • Segregation: Pour into the Halogenated Waste Carboy (typically designated with a green label or specific color code in your lab).

    • Warning: Never pour into the "Non-Halogenated" (Red) can. Doing so may result in the rejection of the entire waste shipment by the incinerator facility, as they test for total halogen content (TOX).

  • pH Check: Ensure the solution is neutral. If the reaction involved strong acids (nitration step) or bases, neutralize to pH 6-8 before adding to the waste carboy to prevent exothermic reactions in the drum.

Part 4: Waste Stream Decision Logic

The following diagram illustrates the critical decision points for disposing of this specific compound. The logic prioritizes the "Halogenated" status above all else to ensure regulatory compliance.

DisposalWorkflow Start Waste: 6-Bromo-5-Nitro-1H-Indazole StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Crude) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid ContainerSolid Container: Wide-Mouth HDPE Jar Solid->ContainerSolid LabelSolid Label: Toxic Solid, Halogenated ContainerSolid->LabelSolid FinalDest Final Disposal: High-Temp Incineration (w/ Acid Gas Scrubbing) LabelSolid->FinalDest SolventCheck Check Carrier Solvent Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolvent Segregation CRITICAL: Classify as HALOGENATED WASTE STREAM HaloSolvent->Segregation NonHaloSolvent->Segregation Contaminates Stream Segregation->FinalDest

Figure 1: Decision matrix for segregating 6-bromo-5-nitro-1H-indazole waste. Note that any non-halogenated solvent mixed with this compound must be re-classified as halogenated.[2]

Part 5: Emergency Contingencies

Spill Management (Solid)

If the powder is spilled outside a containment hood:

  • Evacuate & Ventilate: Nitro-aromatics can be respiratory irritants.[3]

  • Do Not Dry Sweep: Dry sweeping generates dust and static.

  • Wet Method: Cover the spill with a paper towel dampened with water (or ethanol if water-insoluble, but water is safer to prevent flammability).

  • Wipe & Bag: Wipe up the material, place it in a sealable bag, and dispose of it as hazardous solid waste.

Accidental Exposure
  • Skin Contact: The nitro group facilitates absorption; the bromine/indazole core is a sensitizer. Wash immediately with soap and water for 15 minutes. Do not use organic solvents (like acetone) on skin, as this enhances absorption.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately, as halogenated aromatics can cause corneal damage.

References

  • PubChem. (n.d.).[4] 5-Bromo-6-nitro-1H-indazole Compound Summary. National Library of Medicine. Retrieved from [Link] (Note: Isomer structural analog used for hazard class verification).

  • U.S. Environmental Protection Agency (EPA). (2023). Solvents in the Workplace: How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[4] Guidance on the Application of the CLP Criteria. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 6-bromo-5-nitro-1H-indazole: Essential Safety Protocols

This guide provides essential safety and handling protocols for 6-bromo-5-nitro-1H-indazole, a heterocyclic compound frequently utilized in medicinal chemistry and drug development. As a brominated nitroaromatic compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 6-bromo-5-nitro-1H-indazole, a heterocyclic compound frequently utilized in medicinal chemistry and drug development. As a brominated nitroaromatic compound, it presents specific hazards that necessitate rigorous adherence to safety procedures. This document moves beyond a simple checklist to provide a deep, scientifically-grounded framework for ensuring laboratory safety, operational integrity, and proper disposal.

Hazard Assessment: Understanding the Compound's Profile

6-bromo-5-nitro-1H-indazole must be handled as a hazardous substance. While comprehensive toxicological data for this specific molecule is not fully available, the known hazards of its structural analogues and functional groups—brominated aromatics and nitro compounds—provide a strong basis for a conservative risk assessment. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1][2]

Based on data from closely related compounds, the anticipated hazards are summarized below.

Hazard ClassGHS Hazard StatementRationale and Source
Acute Toxicity (Oral) H302: Harmful if swallowedBased on data for 6-nitroindazole and 5-bromo-6-nitro-1H-indazole.[3][4]
Acute Toxicity (Dermal) H312: Harmful in contact with skinBased on data for 6-nitroindazole.[3]
Acute Toxicity (Inhalation) H332: Harmful if inhaledBased on data for 6-nitroindazole.[3]
Skin Corrosion/Irritation H315: Causes skin irritationBased on data for 6-nitroindazole and 5-bromo-6-nitro-1H-indazole.[3][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritationBased on data for 6-nitroindazole and 5-bromo-6-nitro-1H-indazole.[3][4]
Respiratory Irritation H335: May cause respiratory irritationBased on data for 6-nitroindazole and 5-bromo-6-nitro-1H-indazole.[3][4]
Carcinogenicity H351: Suspected of causing cancerBased on data for 6-nitroindazole. This is a critical consideration requiring stringent controls.[3]
Combustion Hazards Hazardous Combustion ProductsUpon burning, may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[1]

The Hierarchy of Controls: A Self-Validating Safety Framework

The most effective approach to laboratory safety is not to rely solely on Personal Protective Equipment (PPE), but to implement a multi-layered strategy known as the Hierarchy of Controls. PPE is the final, essential barrier between the researcher and the hazard.

HierarchyOfControls cluster_0 Hierarchy of Controls for 6-bromo-5-nitro-1H-indazole Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is a less hazardous reagent possible? Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Physically isolate the hazard. Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative Define safe work practices. PPE Personal Protective Equipment (PPE) (Least Effective - The Last Barrier) Administrative->PPE Protect the worker.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Core Personal Protective Equipment (PPE) Requirements

Given the compound's hazard profile, particularly its potential carcinogenicity and irritant properties, a comprehensive PPE protocol is mandatory.

  • Engineering Controls : All handling of 6-bromo-5-nitro-1H-indazole solid or its solutions must be performed inside a certified chemical fume hood to control exposure to dust and vapors.[2] The fume hood is the primary containment measure.

  • Respiratory Protection : When handling the solid powder (e.g., weighing, transferring), a NIOSH-approved respirator is required.[2] A dust mask (N95) is the minimum requirement.[5] For unpacking operations where spills or container breaks are possible, a higher level of respiratory protection may be necessary.[6]

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and splashes.[2] In procedures with a higher risk of splashing, a full face shield should be worn in addition to goggles.[6][7]

  • Hand Protection : Double-gloving is required.[6]

    • Inner Glove : A standard nitrile examination glove.

    • Outer Glove : A chemically resistant, powder-free nitrile glove.[2][8] Powder-free gloves are essential to prevent the powder from absorbing and aerosolizing hazardous materials.[6][8]

    • Integrity and Replacement : Gloves must be inspected for tears or punctures before use. They should be changed every 30-60 minutes during extended procedures, or immediately upon known or suspected contact with the compound.[8] The contaminated outer glove should be removed and disposed of within the fume hood before exiting the containment area.[8]

  • Body Protection :

    • A long-sleeved, flame-resistant laboratory coat is required.

    • For procedures involving larger quantities or significant risk of contamination, a disposable, solid-front gown with tight-fitting cuffs should be worn over the lab coat.[6] Gowns must close in the back and should not be worn outside the designated hazardous work area.[6]

  • Foot Protection : Fully enclosed, chemical-resistant shoes are mandatory. Open-toed shoes or perforated footwear are strictly prohibited in the laboratory.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling 6-bromo-5-nitro-1H-indazole in a research setting.

A. Preparation and Pre-Handling

  • Designate Area : Clearly demarcate the specific area within the fume hood where all handling will occur.

  • Assemble Materials : Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh paper, glassware, solvent, waste containers) is present and organized.

  • Verify Emergency Equipment : Confirm that a safety shower and eye wash station are accessible and unobstructed.[2]

  • Don PPE : Put on all required PPE in the correct order: inner gloves, lab coat/gown, outer gloves, goggles/face shield, and respirator.

B. Weighing and Transferring the Solid

  • Tare Balance : Place weigh paper or a tared container on an analytical balance located inside the fume hood or in a ventilated balance enclosure.

  • Minimize Dust : Open the reagent container slowly. Use a clean spatula to carefully transfer the desired amount of 6-bromo-5-nitro-1H-indazole. Avoid any actions that could generate dust, such as tapping or shaking the container.[1]

  • Close Container : Immediately and securely close the main reagent container.

  • Clean Equipment : Gently wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) before removing it from the hood. Dispose of the cloth in the designated solid waste container.

C. Post-Handling Decontamination

  • Wipe Down : Decontaminate the designated work surface within the fume hood by wiping it down with an appropriate solvent.

  • Doffing PPE : Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The respirator and eye protection should be removed after exiting the immediate work area.

  • Hygiene : Wash hands thoroughly with soap and water after completing the work and removing all PPE.[2]

Disposal Plan: Managing Hazardous Waste

All materials contaminated with 6-bromo-5-nitro-1H-indazole are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste : Contaminated gloves, weigh paper, pipette tips, and disposable gowns should be placed in a clearly labeled, sealed hazardous waste bag or container kept inside the fume hood.[1]

  • Liquid Waste : Unused solutions or reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Method : Due to its composition, the preferred disposal method for this compound is incineration at a licensed hazardous waste facility.[9] This process is equipped to handle brominated and nitrogen-containing compounds and scrub harmful by-products like hydrogen bromide and NOx from the emissions.[9][10]

  • Spill Neutralization : For small spills, a neutralizing agent like sodium bisulfite or sodium thiosulfate can be used to reduce the reactive bromine component, although this does not negate the need for proper hazardous waste collection.[9]

By adhering to this comprehensive guide, researchers can confidently and safely handle 6-bromo-5-nitro-1H-indazole, ensuring both personal safety and the integrity of their scientific work.

References

  • 6-Bromo-1H-indazole - SAFETY DATA SHEET. (2011).
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • PubChem. (n.d.). 6-Nitroindazole. National Center for Biotechnology Information. Retrieved from [Link].

  • Chemius. (n.d.). nitro razredčilo.
  • PubChem. (n.d.). 5-Bromo-6-nitro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link].

  • PubChem. (n.d.). 6-bromo-5-nitro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link].

  • Macsen Labs. (n.d.). 5-Nitroindazole. Retrieved from [Link].

  • 5-Nitro-1H-indazole - SAFETY DATA SHEET. (2025).
  • Papaspyrides, C. D., et al. (2023). Removal of Bromine from Polymer Blends... MDPI. Retrieved from [Link].

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Vehlow, J. (2002). Bromine in waste incineration: partitioning and influence on metal volatilisation. PubMed. Retrieved from [Link].

  • US3578706A - Removal of bromine-containing impurities from aqueous acetic acid. (n.d.). Google Patents.
  • Reddit. (2017). Safely handling a liter of Bromine?. r/chemistry.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde... The Journal of Organic Chemistry. Retrieved from [Link].

  • PubChem. (n.d.). 5-bromo-6-methyl-7-nitro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link].

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • 5-溴-6-硝基吲唑|5-Bromo-6-nitro-1H-indazole|. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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